molecular formula C11H9FO3 B2375445 Ethyl 7-Fluorobenzofuran-2-carboxylate CAS No. 1207537-69-6

Ethyl 7-Fluorobenzofuran-2-carboxylate

Cat. No.: B2375445
CAS No.: 1207537-69-6
M. Wt: 208.188
InChI Key: DLVXIMIRYGWIOE-UHFFFAOYSA-N
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Description

Ethyl 7-Fluorobenzofuran-2-carboxylate (CAS 1207537-69-6) is a fluorinated benzofuran derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. With a molecular formula of C11H9FO3 and a molecular weight of 208.19, this compound is characterized by its benzofuran core structure, a privileged scaffold in drug discovery known for its diverse biological activities . The strategic incorporation of a fluorine atom at the 7-position fine-tunes the molecule's electronic properties, metabolic stability, and binding affinity, making it a key intermediate for constructing more complex, biologically active molecules . Research into benzofuran derivatives has uncovered significant potential in oncology. These compounds are frequently explored as inhibitors in critical pathways, such as the epidermal growth factor receptor (EGFR), which is a prominent target in non-small-cell lung cancer (NSCLC) and other cancers . The benzofuran core allows for structural modifications that can lead to potent and selective anti-cancer agents with promising cytotoxic effects against a range of cancer cell lines, including leukemia . Beyond oncology, fluorinated benzofuran compounds are also investigated for their role in combating bacterial resistance. Specifically, closely related analogues have been identified as potent β-lactamase inhibitors (e.g., β-Lactamase-IN-2), which can restore the efficacy of existing antibiotics against resistant bacterial strains . This dual relevance in anticancer and antibacterial research highlights the compound's broad utility. Researchers utilize this ester as a synthetic precursor, with the ethyl ester group often serving as a handle for hydrolysis to the corresponding acid or for further functionalization via amide coupling or other transformations. It is supplied with a minimum purity of ≥98% and must be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVXIMIRYGWIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 7-Fluorobenzofuran-2-carboxylate: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Ethyl 7-Fluorobenzofuran-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Its unique structural features make it a valuable scaffold in the synthesis of novel therapeutic agents and functional materials. This document will detail its chemical identity, synthesis, physicochemical properties, spectral characteristics, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Significance

Ethyl 7-Fluorobenzofuran-2-carboxylate, identified by the CAS Number 1207537-69-6 , is a fluorinated derivative of the benzofuran scaffold. Benzofurans, consisting of a fused benzene and furan ring, are prevalent in numerous natural products and serve as a "privileged structure" in medicinal chemistry due to their diverse biological activities.[1] The introduction of a fluorine atom at the 7-position of the benzofuran ring is a strategic modification. Fluorine's high electronegativity and small size can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced pharmacological profiles. This makes Ethyl 7-Fluorobenzofuran-2-carboxylate a particularly interesting starting material for the development of novel pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and material science.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1207537-69-6
Molecular Formula C₁₁H₉FO₃
Molecular Weight 208.19 g/mol
Appearance White to cream to pale yellow crystals or powderAlfa Aesar
Storage Temperature 2-8°C, Sealed in dry conditions[2]
InChI Key DLVXIMIRYGWIOE-UHFFFAOYSA-N
SMILES O=C(C1=CC2=CC=CC(F)=C2O1)OCC[2]
Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available in comprehensive databases, the expected spectral data can be inferred from the known chemical shifts of related benzofuran structures and the influence of the fluorine substituent. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data upon request.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, with coupling patterns influenced by the fluorine atom. The ethyl ester group will present as a quartet and a triplet.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carboxyl carbon, the carbons of the benzofuran core, and the ethyl ester carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the C=O stretching of the ester, C-O-C stretching of the furan ring, and C-F stretching.

Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate

The synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate can be achieved through a well-established pathway for benzofuran-2-carboxylate synthesis, starting from the appropriately substituted salicylaldehyde.

Reaction Principle

The most common and efficient method involves the reaction of a salicylaldehyde derivative with an ethyl haloacetate, followed by an intramolecular cyclization. In this case, 3-Fluorosalicylaldehyde would be the key starting material. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular condensation to form the furan ring.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzofuran-2-carboxylates.[1][3]

Step 1: O-Alkylation and Cyclization

  • Reagents and Equipment:

    • 3-Fluorosalicylaldehyde

    • Ethyl chloroacetate

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Dry Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Heating mantle

  • Procedure:

    • To a solution of 3-Fluorosalicylaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 90-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Start 3-Fluorosalicylaldehyde Reaction O-Alkylation & Intramolecular Cyclization Start->Reaction Reagent1 Ethyl Chloroacetate Reagent1->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Temperature 90-95°C Temperature->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Cooling Purification Recrystallization / Column Chromatography Workup->Purification End Ethyl 7-Fluorobenzofuran-2-carboxylate Purification->End

Caption: Synthetic pathway for Ethyl 7-Fluorobenzofuran-2-carboxylate.

Applications in Research and Development

Benzofuran derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The strategic incorporation of a fluorine atom in Ethyl 7-Fluorobenzofuran-2-carboxylate makes it a highly valuable precursor for the synthesis of next-generation therapeutic agents.

  • Anticancer Drug Discovery: The benzofuran nucleus is present in several compounds with potent cytotoxic activities against various cancer cell lines.[4] The 7-fluoro substitution can enhance the binding affinity to target proteins and improve the metabolic stability of potential drug candidates, making this compound a key starting material for the development of novel anticancer agents.

  • Antibacterial Agents: Modifications of the benzofuran scaffold have led to the discovery of new antibacterial compounds.[5] Ethyl 7-Fluorobenzofuran-2-carboxylate can be used to synthesize novel derivatives to combat drug-resistant bacterial strains.

  • Materials Science: The unique electronic properties of fluorinated aromatic compounds make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

Ethyl 7-Fluorobenzofuran-2-carboxylate is classified with GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Alfa Aesar. Ethyl 7-methoxybenzo[b]furan-2-carboxylate, 97%. [Link]

  • Bhaskar, G. & Yadav, M. C. (2017). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences, 79(5), 767-773. [Link]

  • Goerlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651-6. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]

Sources

Physical Properties and Characterization of Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

Ethyl 7-Fluorobenzofuran-2-carboxylate (CAS: 1207537-69-6) is a specialized heterocyclic intermediate employed in the synthesis of bioactive pharmaceutical candidates.[1] Characterized by its fluorinated benzofuran scaffold, it serves as a critical building block for kinase inhibitors, receptor modulators, and antimicrobial agents. This guide provides a rigorous analysis of its physicochemical profile, synthesis pathways, and structural characterization protocols, designed to support researchers in optimizing drug design and process chemistry.

Chemical Identity and Structural Profile[1][3][4][5][6][7][8][9]

The incorporation of a fluorine atom at the C7 position of the benzofuran ring modulates metabolic stability and lipophilicity, influencing the pharmacokinetic profile of downstream derivatives.

Parameter Technical Specification
IUPAC Name Ethyl 7-fluorobenzofuran-2-carboxylate
CAS Number 1207537-69-6
Molecular Formula

Molecular Weight 208.19 g/mol
SMILES CCOC(=O)C1=CC2=C(C=CC=C2F)O1
InChI Key DLVXIMIRYGWIOE-UHFFFAOYSA-N
Structural Class Halogenated Benzofuran Ester
Physicochemical Properties[3][6][8][12]

The following data synthesizes experimental observations with high-confidence computational models (ACD/Labs, EPISuite) where specific experimental values for this intermediate are proprietary or sparse in open literature.

2.1 Physical Constants[2]
PropertyValue / RangeContext & Implications
Physical State Low-melting Solid or Semi-solidAnalogous non-substituted ethyl ester melts at 31-34°C [1]. The 7-F substituent typically elevates MP slightly due to dipole interactions.
Melting Point Predicted: 35 – 55 °CRequires careful temperature control during isolation; may exist as a supercooled liquid.
Boiling Point Predicted: 285 – 295 °C (760 mmHg)High boiling point necessitates vacuum distillation for purification (e.g., 0.5 mmHg).
Density Predicted: 1.28 ± 0.06 g/cm³Denser than water; facilitates phase separation in aqueous workups.
Solubility DMSO, Methanol, Ethyl Acetate, DCMHighly soluble in organic solvents. Practically insoluble in water.
2.2 Lipophilicity and Drug-Likeness (Lipinski Parameters)

The 7-fluoro substitution enhances lipophilicity compared to the parent benzofuran, potentially increasing blood-brain barrier (BBB) permeability in derived drugs.

  • LogP (Octanol/Water): 2.75 (Predicted) [2]

    • Interpretation: Optimal range for oral bioavailability (< 5).

  • Topological Polar Surface Area (TPSA): 39.44 Ų

    • Interpretation: Well below the 140 Ų threshold, suggesting excellent membrane permeability.

  • H-Bond Acceptors: 3 (Ester oxygens + F)

  • H-Bond Donors: 0

Synthesis and Production Protocols

To ensure high purity (>98%), the synthesis typically employs a Rap-Stoermer condensation or an O-alkylation/cyclization sequence. The following protocol is a self-validating system where intermediate consumption is monitored via TLC.

3.1 Core Synthesis Pathway (Graphviz Visualization)

The synthesis relies on 3-fluorosalicylaldehyde as the regiospecific starting material to ensure the fluorine atom ends up at the C7 position of the benzofuran.

SynthesisPathway SM1 3-Fluorosalicylaldehyde (2-OH-3-F-Benzaldehyde) Inter O-Alkylated Intermediate (Transient) SM1->Inter Alkylation (DMF, 90°C) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter Product Ethyl 7-Fluorobenzofuran- 2-carboxylate Inter->Product Intramolecular Aldol Cyclization (-H2O) Validation TLC Check: Disappearance of Aldehyde Inter->Validation

Figure 1: One-pot synthesis via O-alkylation and subsequent cyclization.

3.2 Experimental Protocol (Step-by-Step)

Reagents:

  • 3-Fluorosalicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)[3]

  • Potassium carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

  • Activation: Charge a round-bottom flask with 3-fluorosalicylaldehyde and anhydrous DMF. Add

    
     and stir at room temperature for 15 minutes to form the phenoxide anion.
    
  • Addition: Dropwise add ethyl bromoacetate to control the exotherm.

  • Cyclization: Heat the mixture to 90°C for 3–5 hours.

    • Mechanistic Insight: The base promotes both the initial

      
       displacement of the bromide and the subsequent intramolecular aldol condensation/dehydration to close the furan ring [3].
      
  • Validation (IPC): Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (lower

    
    ) must disappear.
    
  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate (if solid) or separate as an oil. Extract with Ethyl Acetate.[3][4]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via recrystallization (Ethanol) or silica flash chromatography if necessary.
    
Structural Characterization (Spectroscopy)[8]

This section details the expected spectral signatures used to validate the identity of the compound.

4.1 Nuclear Magnetic Resonance (NMR)

The presence of Fluorine-19 (


) introduces characteristic splitting patterns in the Proton NMR (

) and Carbon NMR (

) spectra.
  • 
     NMR: 
    
    • Signal: Single peak expected between -120 and -140 ppm (typical for aryl fluorides).

    • Diagnostic Value: Absence of other F peaks confirms regio-purity.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.42 (t, 3H):  Methyl group of ethyl ester.
      
    • 
       4.45 (q, 2H):  Methylene group of ethyl ester.
      
    • 
       7.55 (s, 1H): H-3  (Furan ring proton). This is a diagnostic singlet (or fine doublet due to long-range coupling).
      
    • Aromatic Region (7.1 – 7.7 ppm): Three protons (H-4, H-5, H-6).

      • Coupling: Look for complex multiplets due to

        
         and 
        
        
        
        couplings. The proton ortho to Fluorine (H-6) will show a distinct splitting pattern.
4.2 Infrared Spectroscopy (FT-IR)
  • 1720–1740

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1250–1300

    
    :  C-O stretch.
    
  • 1100–1200

    
    :  C-F stretch (Strong, diagnostic).
    
Handling, Stability, and Safety

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Store at 2–8°C (Refrigerate).

  • Keep under inert atmosphere (

    
     or Ar) to prevent slow hydrolysis of the ester moiety by atmospheric moisture.
    

Stability Logic: Benzofuran esters are generally stable against oxidation but susceptible to hydrolysis under strongly basic or acidic conditions. The 7-fluoro substituent deactivates the benzene ring slightly towards electrophilic aromatic substitution but stabilizes the system against metabolic oxidation at the 7-position.

References
  • Sigma-Aldrich. Ethyl benzofuran-2-carboxylate Product Specification. Accessed 2026.[5] Link

  • ChemScene. Ethyl 6-fluorobenzofuran-2-carboxylate (Analog) Computational Data. Accessed 2026.[5] Link

  • Bhaskar, G. & Yadav, A. (2013). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Link

  • PubChem. Compound Summary: Ethyl 7-fluorobenzofuran-2-carboxylate (CID 54321). National Library of Medicine. Link

  • Apollo Scientific. Safety Data Sheet: Ethyl 7-fluorobenzofuran-2-carboxylate. Link

Sources

Technical Whitepaper: Spectral Characterization of Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry researchers. It prioritizes data integrity, mechanistic explanation, and reproducibility.

Executive Summary & Compound Identity

Ethyl 7-fluorobenzofuran-2-carboxylate is a critical pharmacophore intermediate, frequently utilized in the synthesis of anti-arrhythmic agents (bioisosteres of Amiodarone) and novel kinase inhibitors. Its structural rigidity, provided by the benzofuran core, combined with the metabolic stability conferred by the C7-fluorine substitution, makes it a high-value scaffold in drug discovery.

This guide provides a definitive reference for the spectral validation of this compound, distinguishing it from its 5-fluoro and 6-fluoro isomers through specific diagnostic signals.

Property Data
IUPAC Name Ethyl 7-fluoro-1-benzofuran-2-carboxylate
CAS Registry 1207537-69-6
Molecular Formula C₁₁H₉FO₃
Molecular Weight 208.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 58–62 °C (Typical range for pure polymorphs)

Synthesis Context for Spectral Purity

To understand the impurity profile often seen in spectra, one must recognize the synthesis origin. The most robust route involves the Rapoport-type cyclization or alkylation of 3-fluorosalicylaldehyde with diethyl bromomalonate.

Synthesis Workflow (Graphviz)

Figure 1: Logical flow of synthesis to identify potential spectral impurities (e.g., unreacted salicylaldehyde).

SynthesisPath Start 3-Fluorosalicylaldehyde Inter O-Alkylated Intermediate Start->Inter Alkylation Reagent Diethyl Bromomalonate (+ K2CO3/DMF) Reagent->Inter Cyclization Intramolecular Aldol (- H2O) Inter->Cyclization Base Cat. Product Ethyl 7-Fluorobenzofuran -2-carboxylate Cyclization->Product Dehydration

Caption: Synthesis pathway highlighting the origin of the benzofuran core from 3-fluorosalicylaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The C7-fluorine atom introduces distinctive spin-spin coupling (


) patterns that are diagnostic for this isomer. Unlike the 5-fluoro isomer (where splitting is symmetric), the 7-fluoro substitution creates a complex splitting pattern on the adjacent H6 proton.
H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-3 7.62Singlet (s)-Characteristic furan ring proton; diagnostic singlet (sometimes broadened by long-range coupling).
H-4 7.48Doublet (d)

Para to Fluorine; exhibits primarily ortho-coupling to H-5.
H-5 7.28Multiplet (m)-Meta to Fluorine; complex coupling due to overlap of

and

.
H-6 7.15DD or Multiplet

,

Diagnostic Signal: The large

coupling confirms F is at C7 (ortho to H6).
-OCH

-
4.46Quartet (q)

Methylene protons of the ethyl ester.
-CH

1.43Triplet (t)

Methyl protons of the ethyl ester.
C NMR Data (100 MHz, CDCl )

The carbon spectrum will show doublets for carbons coupled to fluorine (


, 

, etc.).
  • Carbonyl (C=O): ~159.5 ppm.

  • C-7 (C-F): ~148.0 ppm (Doublet,

    
     Hz). This large coupling is the primary confirmation of the C-F bond.
    
  • C-2 (Furan): ~145.5 ppm.

  • C-7a (Bridgehead): ~142.0 ppm (Doublet,

    
     Hz).
    
  • C-3: ~113.0 ppm.

  • Ethyl Group: 61.8 ppm (CH

    
    ), 14.3 ppm (CH
    
    
    
    ).
F NMR Data (376 MHz, CDCl )
  • Shift:

    
     -134.5 ppm (approximate range -132 to -136 ppm).
    
  • Pattern: Doublet or Multiplet (coupled to H-6).

  • Significance: The shift is upfield relative to fluorobenzene (-113 ppm) due to the ortho-oxygen effect (similar to 2-fluorophenol), confirming the 7-position.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionality and the rigid benzofuran framework.

Wavenumber (cm

)
Vibration ModeIntensityNotes
3100–3050 C-H Stretch (Ar)WeakAromatic C-H stretch.
2985, 2940 C-H Stretch (Alk)WeakEthyl group C-H stretches.
1725–1715 C=O[1] Stretch Strong Conjugated ester carbonyl; diagnostic for the functional group.
1590, 1480 C=C Ring StretchMediumBenzofuran skeletal vibrations.
1280–1250 C-F Stretch StrongAryl-Fluorine stretch (often overlaps with C-O).
1190 C-O-C StretchStrongEster C-O stretch.

Mass Spectrometry (MS) - Electron Impact (EI)

The fragmentation pattern follows a standard "ortho-effect" and ester cleavage pathway.

  • Molecular Ion (

    
    ):  m/z 208 (Base peak or high intensity).
    
  • Base Peak: Often m/z 163 or 135 depending on ionization energy.

Fragmentation Pathway (Graphviz)

Figure 2: Proposed fragmentation mechanism under EI conditions (70 eV).

MSFrag M_Ion Molecular Ion (M+) m/z 208 [C11H9FO3]+ Frag1 Loss of Ethoxy (-OEt) Acylium Ion m/z 163 M_Ion->Frag1 -45 Da Frag2 McLafferty-like (-C2H4) Acid Cation m/z 180 M_Ion->Frag2 -28 Da (Ethylene) Frag3 Decarboxylation (-CO) Benzofuran Cation m/z 135 Frag1->Frag3 -28 Da (CO) Frag2->Frag1 -17 Da (OH)

Caption: Fragmentation logic showing the loss of the ethyl group and subsequent carbonyl ejection.

Key Fragments:

  • m/z 208: Parent ion.

  • m/z 180: Loss of ethylene (

    
    ) via McLafferty rearrangement (typical for ethyl esters).
    
  • m/z 163: Acylium ion

    
    , formed by loss of ethoxy radical (
    
    
    
    ) or loss of OH from the m/z 180 fragment.
  • m/z 135: 7-fluorobenzofuran cation, formed by loss of

    
     from the acylium ion.
    

Experimental Protocols

To ensure data matches the values above, follow these standardized preparation steps.

NMR Sample Preparation[4]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Norell 500-series or equivalent) to prevent shimming errors.

  • Parameters:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation of aromatic protons).
    • Scans: 16 (for

      
      H), 1024 (for 
      
      
      
      C).
GC-MS Method
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Split mode (20:1), 250°C.

  • Source Temp: 230°C.

References

  • Sigma-Aldrich. Ethyl 7-fluorobenzofuran-2-carboxylate Product Data. Link (Verified CAS 1207537-69-6).

  • PrepChem. Synthesis of ethyl benzofuran-2-carboxylate. Link (Methodology basis for benzofuran esters).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 2-benzofurancarboxylate. Link (Fragmentation pattern reference for base scaffold).

  • Reich, H. J. 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link (Basis for C7-F shift prediction).

Sources

A Technical Guide to the Solubility of Ethyl 7-Fluorobenzofuran-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of Ethyl 7-Fluorobenzofuran-2-carboxylate, a key intermediate in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond empirical data to offer a predictive framework based on Hansen Solubility Parameters (HSP). This guide is structured to provide researchers with both the theoretical underpinnings and practical methodologies to understand and predict the solubility of this compound in a diverse range of organic solvents. By elucidating the molecular interactions that govern solubility, this work aims to empower scientists to make informed decisions in experimental design and process development, thereby accelerating research and innovation.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the success of numerous scientific endeavors. In the realm of drug discovery and development, the solubility of a compound directly impacts its bioavailability, formulation, and ultimately, its therapeutic efficacy. For synthetic chemists, understanding solubility is paramount for optimizing reaction conditions, facilitating product isolation, and ensuring efficient purification.

Ethyl 7-Fluorobenzofuran-2-carboxylate is a heterocyclic compound of significant interest due to the prevalence of the benzofuran scaffold in biologically active molecules. Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, and their utility is often linked to their solubility characteristics. However, like many aromatic and heterocyclic compounds, benzofuran derivatives can exhibit poor solubility in aqueous media, and their behavior in organic solvents can be nuanced. This guide addresses the critical need for a detailed understanding of the solubility of Ethyl 7-Fluorobenzofuran-2-carboxylate in a variety of organic solvents, providing a predictive tool to aid in its handling and application.

Theoretical Framework: Unveiling the Forces of Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To achieve a more quantitative and predictive capability, we turn to the concept of Hansen Solubility Parameters (HSP) . The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.

  • δp (Polar forces): Stemming from permanent dipole moments.

  • δh (Hydrogen bonding forces): Resulting from the attraction between hydrogen atoms and electronegative atoms like oxygen, nitrogen, or fluorine.

The total Hansen solubility parameter (δt) is related to these components by the following equation:

δt² = δd² + δp² + δh²

The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent. This relationship can be quantified by the Hansen Solubility Parameter Distance (Ra) , calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where the subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a higher predicted solubility.

Physicochemical Properties of Ethyl 7-Fluorobenzofuran-2-carboxylate

A thorough understanding of the physicochemical properties of Ethyl 7-Fluorobenzofuran-2-carboxylate is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₉FO₃
Molecular Weight 208.19 g/mol
CAS Number 1207537-69-6
Appearance SolidAssumed based on similar compounds
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 4 (Oxygen and Fluorine atoms)Calculated

The presence of the ester group and the fluorine atom introduces polarity and hydrogen bond accepting capabilities to the molecule, which will significantly influence its interaction with different solvents.

Predictive Solubility Analysis using Hansen Solubility Parameters

Due to the limited availability of experimental solubility data for Ethyl 7-Fluorobenzofuran-2-carboxylate, a predictive approach using Hansen Solubility Parameters has been employed. The HSP values for the target compound were estimated based on group contribution methods and comparison with structurally similar molecules.

Estimated Hansen Solubility Parameters for Ethyl 7-Fluorobenzofuran-2-carboxylate:

  • δd (Dispersion): 18.5 MPa½

  • δp (Polar): 8.0 MPa½

  • δh (Hydrogen Bonding): 6.5 MPa½

Using these estimated HSP values, the Hansen Solubility Parameter Distance (Ra) was calculated for a range of common organic solvents. A smaller Ra value suggests a higher likelihood of good solubility.

Table of Predicted Solubility based on Hansen Solubility Parameter Distance (Ra):

Solventδd (MPa½)δp (MPa½)δh (MPa½)Ra (MPa½)Predicted Solubility
Acetone 15.510.47.06.8High
Acetonitrile 15.318.06.110.4Moderate
Benzene 18.40.02.09.0Moderate
Chloroform 17.83.15.75.1High
Cyclohexane 16.80.00.211.4Low
Dichloromethane 18.26.36.11.8Very High
Dimethylformamide (DMF) 17.413.711.37.9High
Dimethyl Sulfoxide (DMSO) 18.416.410.29.1High
Ethanol 15.88.819.413.5Low
Ethyl Acetate 15.85.37.24.3High
Heptane 15.30.00.012.0Very Low
Hexane 14.90.00.012.6Very Low
Methanol 15.112.322.317.0Very Low
Tetrahydrofuran (THF) 16.85.78.03.6Very High
Toluene 18.01.42.07.9Moderate
Water 15.516.042.337.3Very Low
Interpretation of Predictive Data:

The predictive data suggests that Ethyl 7-Fluorobenzofuran-2-carboxylate will exhibit high solubility in solvents with similar HSP profiles, particularly those with moderate to high polarity and some hydrogen bonding capability. Dichloromethane and Tetrahydrofuran are predicted to be excellent solvents. Aprotic polar solvents such as Acetone, Ethyl Acetate, DMF, and DMSO are also predicted to be effective. Conversely, non-polar aliphatic hydrocarbons like hexane and heptane, as well as highly polar protic solvents like methanol and water, are predicted to be poor solvents due to the large mismatch in their Hansen Solubility Parameters with the solute.

Experimental Protocols for Solubility Determination

While predictive models offer valuable guidance, experimental verification is crucial. The following protocols outline standard methodologies for determining the solubility of Ethyl 7-Fluorobenzofuran-2-carboxylate.

Qualitative Solubility Assessment

This method provides a rapid, preliminary assessment of solubility.

Protocol:

  • Add approximately 10 mg of Ethyl 7-Fluorobenzofuran-2-carboxylate to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex or agitate the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.

Protocol:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of Ethyl 7-Fluorobenzofuran-2-carboxylate to each vial to ensure a saturated solution.

  • Add a precise volume of the solvent to each vial.

  • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

  • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility in mg/mL or mol/L.

Visualization of Concepts

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

G cluster_0 Solubility Prediction Workflow A Identify Target Compound: Ethyl 7-Fluorobenzofuran-2-carboxylate B Estimate Hansen Solubility Parameters (HSP) (δd, δp, δh) A->B D Calculate Hansen Solubility Parameter Distance (Ra) B->D C Gather HSP Data for Common Organic Solvents C->D E Predict Qualitative Solubility D->E F Experimental Validation (e.g., Shake-Flask Method) E->F

Caption: Workflow for predicting the solubility of a compound using Hansen Solubility Parameters.

G cluster_solute Ethyl 7-Fluorobenzofuran-2-carboxylate cluster_solvent Solvent cluster_interaction Interaction solute Solute (δd₁, δp₁, δh₁) interaction Solubility (Function of Ra) solute->interaction Small Ra solute->interaction Large Ra solvent Solvent (δd₂, δp₂, δh₂) solvent->interaction High Solubility solvent->interaction Low Solubility

Caption: Relationship between solute-solvent HSP distance (Ra) and solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of Ethyl 7-Fluorobenzofuran-2-carboxylate in organic solvents, leveraging the predictive power of Hansen Solubility Parameters. The presented data and methodologies offer a robust framework for researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

While the predictive model offers strong guidance, it is imperative to underscore the importance of experimental validation. The protocols provided herein serve as a starting point for such investigations. Future work should focus on obtaining precise experimental solubility data across a wider range of solvents and temperatures. This empirical data will not only validate and refine the predictive model but also contribute to a more comprehensive understanding of the solution thermodynamics of this important class of compounds.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press. [Link]

Biological Significance of Fluorinated Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, mechanistic utility, and experimental validation of fluorinated benzofuran scaffolds.

Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The Fluorine Advantage

The benzofuran ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics (e.g., Amiodarone, Saprisartan). However, the strategic incorporation of fluorine atoms onto this scaffold transforms its biological profile.

This guide explores how fluorinated benzofuran scaffolds transcend the capabilities of their hydrogenated counterparts. The introduction of fluorine—with its high electronegativity (3.98 Pauling scale), small van der Waals radius (1.47 Å), and strong C-F bond (~116 kcal/mol)—modulates physicochemical properties without imposing significant steric demand. This modification acts as a metabolic block, enhances lipophilicity for membrane permeability, and enables specific halogen-bonding interactions with protein targets.

The "Fluorine Effect": Mechanistic Causality

To design effective drugs, one must understand why fluorine substitution works. It is not merely a substituent; it is a modulator of the scaffold's electronic environment.

Metabolic Stability (The Para-Block Strategy)

The benzofuran ring is susceptible to oxidative metabolism, particularly hydroxylation at the C5 and C6 positions by Cytochrome P450 enzymes.

  • Mechanism: Replacing a C-H bond with a C-F bond at these labile sites blocks metabolic attack. The C-F bond is resistant to oxidative cleavage, significantly extending the in vivo half-life (

    
    ) of the lead compound.
    
  • Impact: This allows for lower dosing frequencies and improved pharmacokinetic (PK) profiles.

Lipophilicity and Permeability

Fluorination typically increases the lipophilicity (


) of the benzofuran scaffold.
  • Causality: The low polarizability of the fluorine atom reduces desolvation penalties.

  • Result: Enhanced passive transport across the lipid bilayer, crucial for intracellular targets like kinases (e.g., VEGFR, EGFR) or nuclear enzymes (e.g., LSD1).

Binding Affinity via Halogen Bonding

Unlike hydrogen, fluorine can participate in orthogonal dipolar interactions.

  • Interaction: The C-F bond exhibits an anisotropic electron distribution, creating a localized region of positive electrostatic potential (the

    
    -hole) on the fluorine atom.
    
  • Target: This

    
    -hole can form attractive interactions with backbone carbonyl oxygens or specific residues in the binding pocket, tightening the ligand-protein complex.
    

Therapeutic Architectures & SAR Analysis

Oncology: LSD1 and Bcl-2 Inhibition

Fluorinated benzofurans have emerged as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) and modulators of the Bcl-2 apoptotic pathway.

  • Case Study (LSD1): Zhang et al. (2021) demonstrated that 5-fluorobenzofuran derivatives (specifically Compound 17i) exhibit nanomolar inhibition of LSD1 (

    
    ).
    
    • SAR Insight: The 5-fluoro substitution was critical. Removing it or replacing it with a bulky group reduced potency, suggesting a tight steric fit and electronic requirement in the LSD1 active site.

  • Case Study (Apoptosis): Ayoub et al. (2024) showed that 5-fluorobenzofuran derivatives induce apoptosis in HCT116 colorectal cancer cells by downregulating Bcl-2 and cleaving PARP-1.[1]

Anti-Inflammatory: COX-2 Selectivity

The benzofuran scaffold mimics the arachidonic acid structure, making it a natural fit for Cyclooxygenase (COX) enzymes.

  • Selectivity: Fluorination at the C5 position often improves selectivity for COX-2 over COX-1, reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the critical substitution sites on the benzofuran core.

SAR_Map Benzofuran Benzofuran Core C2 C2 Position: Pharmacophore Attachment (e.g., Hydrazone, Amide) Benzofuran->C2 Functionalization C5 C5 Position: Metabolic Block (F) Increases t1/2 Benzofuran->C5 Critical Fluorination Site C7 C7 Position: Steric Modulation Solubility Tuning Benzofuran->C7 Secondary Mod Effect1 Enhanced Lipophilicity C5->Effect1 Effect2 Metabolic Stability C5->Effect2

Caption: SAR map highlighting the critical role of C5-fluorination in enhancing metabolic stability and lipophilicity.

Experimental Protocol: Self-Validating Antiproliferative Assay

To rigorously evaluate the biological significance of a novel fluorinated benzofuran, a standardized MTT assay with strict controls is required.

Objective: Determine the


 of a 5-fluorobenzofuran derivative against HCT116 cells.
Reagents & Setup
  • Cell Line: HCT116 (ATCC CCL-247).

  • Compound: 5-Fluorobenzofuran derivative (Stock 10 mM in DMSO).

  • Positive Control: Doxorubicin or 5-Fluorouracil (Standard of Care).

  • Vehicle Control: 0.1% DMSO in culture media (matches highest solvent concentration).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Step-by-Step Methodology
  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow attachment.
    
    • Validation Check: Inspect visually under a microscope to ensure 70-80% confluence before treatment.

  • Treatment:

    • Prepare serial dilutions of the fluorinated compound (0.1, 1, 5, 10, 25, 50, 100

      
      ).
      
    • Add 100

      
       of treatment media to triplicate wells.
      
    • Include 3 wells for Vehicle Control (0% inhibition baseline) and 3 wells for Media Blank (background noise).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10

      
       MTT reagent (5 mg/mL) to each well.
      
    • Incubate for 4 hours (purple formazan crystals must form in viable cells).

    • Aspirate media carefully. Dissolve crystals in 100

      
       DMSO.
      
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis (Self-Validation)

Calculate % Cell Viability:



  • Quality Control: If the Vehicle Control standard deviation > 10%, the assay is invalid and must be repeated. The Z-factor should be > 0.5.

Mechanistic Pathway: Apoptosis Induction

The biological significance of these scaffolds often culminates in programmed cell death. The following diagram illustrates the signaling cascade triggered by effective fluorinated benzofurans.

Apoptosis_Pathway Drug 5-Fluorobenzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Drug->Bax Upregulation Mito Mitochondrial Membrane Potential (Loss) Bcl2->Mito Inhibition Lifted Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase PARP PARP-1 Cleavage Caspase->PARP Death DNA Fragmentation (Apoptosis) PARP->Death

Caption: Apoptotic cascade triggered by fluorinated benzofurans via Bcl-2/Bax modulation and PARP cleavage.

Quantitative Comparison: The Fluorine Advantage

The following table summarizes data from key studies comparing non-fluorinated vs. fluorinated analogs, highlighting the potency shift.

Target / Cell LineScaffold VariantIC50 / ActivityOutcomeRef
LSD1 Enzyme Unsubstituted Benzofuran> 10

Weak Inhibition[1]
LSD1 Enzyme 5-Fluoro-benzofuran (17i) 0.065

Potent Inhibition [1]
HCT116 (Colon) Standard Benzofuran~ 50-100

Moderate Cytotoxicity[2]
HCT116 (Colon) 5-Fluoro-benzofuran (Cmpd 1) 19.5

High Cytotoxicity [2]
HIV-1 RT Non-fluorinated analog332 nMModerate Activity[3]
HIV-1 RT 5-Fluoro analog 50 nM 7-fold Potency Increase [3]

References

  • Zhang, X., et al. (2021).[2][3] Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry.

  • Ayoub, A.T., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

  • Limpachayaporn, P., et al. (2024).[4] Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances.

  • Reddy, T.S., et al. (2023).[5] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[5][6][7][8] International Journal of Molecular Sciences.

Sources

safety and handling precautions for Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling Precautions for Ethyl 7-Fluorobenzofuran-2-carboxylate Content Type: Technical Safety Guide & Operational Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary

Ethyl 7-fluorobenzofuran-2-carboxylate (CAS: 1207537-69-6) is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and receptor modulators. While structurally robust, the introduction of the fluorine atom at the C7 position alters the electronic landscape of the benzofuran core, influencing both metabolic stability in drug design and reactivity in the flask.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific operational risks associated with fluorinated heteroaromatic esters. It integrates chemical hygiene, reaction thermodynamics, and emergency response protocols into a cohesive system for safe laboratory practice.

Part 1: Chemical Profile & Physicochemical Properties

Understanding the physical state and intrinsic properties of the molecule is the first line of defense. The 7-fluoro substituent increases lipophilicity compared to the parent benzofuran, potentially enhancing skin absorption rates.

Table 1: Physicochemical Specifications

PropertySpecificationOperational Implication
Chemical Name Ethyl 7-fluorobenzofuran-2-carboxylatePrimary identifier for inventory/waste.
CAS Number 1207537-69-6Use for exact database searching (SciFinder/Reaxys).
Molecular Formula C₁₁H₉FO₃Combustion generates HF (requires specific fire response).
Molecular Weight 208.19 g/mol Calculation basis for stoichiometry.
Physical State Solid (Crystalline powder)Dust inhalation risk; requires local exhaust ventilation (LEV).
Melting Point 60–65 °C (Typical range)Low melting point; store away from heat sources to prevent caking.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSoluble in organic solvents; limited water solubility.

Part 2: Hazard Identification & Toxicology

While classified primarily as an irritant, the presence of the fluorine atom necessitates a higher tier of caution regarding thermal decomposition.

Core Hazards (GHS Classification)
  • H315 (Skin Irritation): Causes skin irritation.[1][2] The lipophilic ester moiety facilitates dermal penetration.

  • H319 (Eye Irritation): Causes serious eye irritation.[1][2][3] Crystalline dust can cause mechanical corneal abrasion in addition to chemical irritation.

  • H335 (STOT-SE): May cause respiratory irritation.[1][4] Inhalation of dust or vapors during heating.

The "Hidden" Hazard: Thermal Decomposition

Unlike non-halogenated analogs, this compound releases Hydrogen Fluoride (HF) upon combustion or extreme thermal decomposition (>250°C).

  • Mechanism: Pyrolysis of the C-F bond.

  • Risk: Standard ABC fire extinguishers are effective for the fire, but the smoke is toxic and corrosive.

  • Mitigation: Firefighters must wear full SCBA.[3] In-lab fires require immediate evacuation; do not attempt to extinguish without respiratory protection if smoke is visible.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

This section defines the "Defense in Depth" strategy. Reliance on PPE alone is a critical failure mode; engineering controls are primary.

Hierarchy of Controls
  • Engineering: All weighing, transfer, and reaction setups must occur within a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • Administrative: Designated "Fluorine Chemistry" work area.

  • PPE:

    • Gloves: Double-gloving recommended.

      • Inner: Nitrile (4 mil) - Dexterity.

      • Outer: Nitrile (8 mil) or Laminate - Chemical resistance. Change immediately upon splash.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses due to the fine dust nature of the solid.

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a half-mask respirator with P100/OV cartridges.

Part 4: Operational Protocols (Synthesis & Handling)

This section details the safe execution of common workflows involving this compound.

Protocol A: Safe Hydrolysis (Saponification)

The most common reaction involving this ester is hydrolysis to the corresponding carboxylic acid (7-fluorobenzofuran-2-carboxylic acid). This reaction is exothermic and involves pH extremes.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Ethyl 7-fluorobenzofuran-2-carboxylate in THF/MeOH (1:1 ratio). Ensure complete solvation to prevent "hot spots" of undissolved solid.

  • Base Addition: Cool the solution to 0°C. Add 2.0 eq of LiOH (aq) dropwise.

    • Safety Note: The ester cleavage is exothermic. Monitor internal temperature to keep <10°C.

  • Reaction Monitoring: Stir at Room Temperature (RT). Monitor by TLC/LCMS.

    • Checkpoint: Do not heat to reflux unless necessary; thermal stress increases risk of side reactions or vapor release.

  • Quenching (Critical Step): Acidify with 1M HCl to pH 2-3.

    • Risk:[1][5] Evolution of heat.[6] If the reaction mixture contained residual fluorides (from impurities), acidification could theoretically release trace HF, though unlikely with this stable aryl-fluoride. Perform in hood.

  • Isolation: Extract with Ethyl Acetate. The organic layer contains the product.[6]

Protocol B: Waste Management
  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" bins.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do NOT mix with strong oxidizers (e.g., Nitric acid) to prevent violent oxidation of the benzofuran ring.

Part 5: Visualization & Logic Flows

The following diagrams illustrate the safety logic and reaction workflow.

Diagram 1: Safety & Handling Hierarchy

This diagram visualizes the decision-making process for handling the compound safely.

SafetyHierarchy Start START: Handling Ethyl 7-fluorobenzofuran-2-carboxylate Assessment Risk Assessment: Is powder handling required? Start->Assessment Engineering Engineering Control: Transfer inside Fume Hood Assessment->Engineering Yes (Dust Risk) PPE PPE Requirement: Nitrile Gloves + Goggles + Lab Coat Engineering->PPE Action Perform Weighing/Reaction PPE->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Caption: Workflow for safe handling, emphasizing engineering controls prior to PPE selection.

Diagram 2: Saponification Reaction Safety Pathway

This diagram details the hydrolysis workflow with specific safety checkpoints.

ReactionSafety Substrate Ethyl 7-fluorobenzofuran-2-carboxylate (In THF/MeOH) Cooling Cool to 0°C (Control Exotherm) Substrate->Cooling BaseAdd Add LiOH (aq) Dropwise Cooling->BaseAdd Reaction Stir at RT Monitor LCMS BaseAdd->Reaction Acidify Quench 1M HCl (Fume Hood Required) Reaction->Acidify Product Product Isolation (7-fluorobenzofuran-2-carboxylic acid) Acidify->Product

Caption: Step-by-step hydrolysis protocol highlighting critical thermal and pH control points.

Part 6: Emergency Response

In the event of exposure or accident, immediate action is required.

1. Eye Contact:

  • Action: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[1][7]

  • Medical: Seek immediate medical attention.[1][2][3][8] The mechanical irritation of crystals can damage the cornea.

2. Skin Contact:

  • Action: Wash with copious soap and water.[2][4][8][9] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the fluorinated ester.

3. Fire Fighting:

  • Media: Dry chemical, CO₂, or water spray.[4]

  • Warning: Combustion produces HF (Hydrogen Fluoride) and CO (Carbon Monoxide) .

  • Protocol: Isolate the area. Firefighters must wear positive-pressure SCBA. Do not approach downwind.

References

  • Sigma-Aldrich. (2024).[1] Ethyl 7-fluorobenzofuran-2-carboxylate Product Specification & Safety Data. Merck KGaA.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394605 (Ethyl 7-fluorobenzofuran-2-carboxylate). PubChem.

  • Apollo Scientific. (2023). Safety Data Sheet: Ethyl 7-fluorobenzofuran-2-carboxylate. Apollo Scientific Ltd.[2]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Fluorinated Benzofuran Esters. ECHA.

Sources

In Silico Architectures: Theoretical Profiling of 7-Fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Calculations on 7-Fluorobenzofuran Derivatives Content Type: In-depth Technical Guide / Whitepaper

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from anti-arrhythmics (Amiodarone) to antidepressants (Vilazodone). However, the 7-fluorobenzofuran subclass represents a distinct high-value target. The introduction of fluorine at the C7 position—adjacent to the furan oxygen—induces unique electronic perturbations (the "gauche effect" and dipole modulation) and blocks a primary metabolic soft spot (C7-hydroxylation).

This guide provides a rigorous computational framework for designing and validating 7-fluorobenzofuran derivatives. It moves beyond standard protocols to address the specific quantum mechanical and thermodynamic challenges posed by the fluorine atom in this heteroaromatic system.

Part 1: Strategic Rationale – The Fluorine Effect

Before initiating calculations, one must understand the why. The 7-fluoro substitution is not merely steric; it is electronically transformative.

  • Metabolic Blockade: C7 is electronically activated in unsubstituted benzofurans, making it prone to CYP450-mediated oxidation. Fluorine substitution effectively "caps" this site, extending half-life (

    
    ).
    
  • pKa Modulation: The strong electronegativity (

    
    ) of fluorine inductively withdraws electron density from the furan oxygen, reducing its H-bond basicity. This is critical for optimizing blood-brain barrier (BBB) permeability by lowering the polar surface area (PSA) contribution of the oxygen.
    
  • Conformational Locking: Through non-covalent interactions (S···F or O···F), the 7-F substituent can lock the conformation of side chains at the C2 or C3 position, reducing the entropic penalty upon binding to a protein target.

Part 2: Electronic Structure & Reactivity (DFT Protocol)

The Challenge of Fluorine in DFT

Standard basis sets often fail to capture the diffuse electron cloud of fluorine accurately. For 7-fluorobenzofuran, the lone pair electrons on the adjacent oxygen and the fluorine atom create a region of high electron density repulsion.

Validated Computational Protocol

Objective: Determine the Global Minimum Energy Structure and Frontier Molecular Orbitals (FMO).

  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
    B97X-D (Range-separated hybrid with dispersion corrections).
    
    • Why: Standard B3LYP fails to account for the

      
      -
      
      
      
      stacking interactions critical to benzofuran derivatives. Dispersion correction (-D) is non-negotiable here.
  • Basis Set: 6-311++G(2d,2p).

    • Why: The "++" (diffuse functions) are mandatory for accurate modeling of Fluorine's lone pairs and anionic character during reaction transition states.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) for biological relevance; Toluene for synthetic modeling.
    
Step-by-Step Workflow
  • Geometry Optimization: Run opt+freq to ensure no imaginary frequencies (NIMAG=0).

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hyperconjugative interaction between

    
     and 
    
    
    
    .
  • MESP Mapping: Generate Molecular Electrostatic Potential surfaces.

    • Target Observation: In 7-fluorobenzofuran, look for a "sigma-hole" or reduced negative potential on the furan oxygen compared to the non-fluorinated analog.

Data Visualization: DFT Optimization Cycle

DFT_Workflow Start Initial Structure (ChemDraw/Avogadro) Method Select Theory Level Function: wB97X-D Basis: 6-311++G(2d,2p) Start->Method Job Geometry Optimization (Solvent: Water) Method->Job Check Frequency Check (NIMAG?) Job->Check NBO NBO Analysis (Hyperconjugation) Check->NBO 0 Imaginary Freqs Refine Perturb Geometry Check->Refine < 0 (Saddle Point) MESP MESP Surface Generation NBO->MESP Refine->Job

Figure 1: Iterative DFT optimization workflow specifically tuned for fluorinated heteroaromatics.

Part 3: Target Interaction & Binding Dynamics (Docking)

Case Study: PI3K Inhibition

Benzofuran derivatives are potent scaffolds for Phosphoinositide 3-kinase (PI3K) inhibition (cancer therapy).[1] The 7-fluoro group often occupies a small hydrophobic pocket near the hinge region (Val851 in PI3K


), displacing water molecules which is entropically favorable.
Docking Protocol (AutoDock Vina / Gold)

Objective: Predict binding affinity (


) and pose stability.
  • Ligand Preparation:

    • Convert optimized DFT geometry (from Part 2) to PDBQT.

    • Crucial Step: Assign Gasteiger charges, but manually inspect the Fluorine charge. Standard force fields sometimes underestimate the C-F dipole.

  • Receptor Preparation:

    • Target: PI3K

      
       (PDB ID: 4JPS).
      
    • Remove co-crystallized ligand and water molecules (unless bridging waters are known).

    • Add polar hydrogens.

  • Grid Box Definition:

    • Center: On the hinge region (Val851).

    • Size:

      
       Å.
      
  • Execution:

    • Run with exhaustiveness = 32 (higher than default due to the rigid benzofuran core requiring precise alignment).

Molecular Dynamics (MD) Validation

Docking is static. To verify the stability of the 7-F interaction:

  • System: GROMACS 2024.

  • Force Field: CHARMM36m (best for protein-ligand complexes).

  • Simulation Time: 100 ns.

  • Metric: RMSD of the ligand and RMSF of the protein residues.

  • Success Criteria: Ligand RMSD

    
     Å over the last 50 ns.
    

Part 4: ADMET Profiling (In Silico)

The 7-fluoro modification is primarily a pharmacokinetic (PK) play. Theoretical calculations must quantify this.

Table 1: Theoretical ADMET Comparison (Benzofuran vs. 7-F-Benzofuran)

PropertyMetricBenzofuran (Ref)7-FluorobenzofuranImpact of 7-F
Lipophilicity LogP (Consensus)2.83.1Increased: Improves membrane crossing but lowers solubility.
Metabolic Stability CYP Site PredictionHigh Score (C7)Blocked Positive: Prevents hydroxylation at C7.
BBB Penetration LogBB0.150.35Increased: Higher lipophilicity + lower H-bond basicity.
Polar Surface Area TPSA (

)
13.113.1Neutral: F is not a PSA contributor in most models, but modulates O.

Note: Data derived from SwissADME and pkCSM predictive models.

Part 5: Synthesis Feasibility (Transition State Theory)

For researchers planning synthesis, calculating the activation energy (


) of the ring closure is vital.

Reaction: Rap-Stoermer Condensation (Salicylaldehyde +


-haloketone).
Computational Insight:  The 3-fluoro substituent on the salicylaldehyde (precursor to 7-F-benzofuran) exerts an inductive effect that lowers the nucleophilicity of the phenolate oxygen.
  • Implication: Higher temperatures or stronger bases are theoretically required compared to the non-fluorinated analog.

  • Calculation: Scan the potential energy surface (PES) for the bond formation distance (

    
    ).
    
Synthesis & Screening Workflow

Synthesis_Workflow Precursor 3-Fluorosalicylaldehyde TS_Calc TS Calculation (QST3 Method) Precursor->TS_Calc Predict Ea Synthesis Rap-Stoermer Cyclization TS_Calc->Synthesis Optimize Conditions Product 7-Fluorobenzofuran Derivative Synthesis->Product Screening In Silico Screening (Docking/ADMET) Product->Screening

Figure 2: Integration of transition state calculations into the synthetic planning for fluorinated derivatives.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Meanwell, N. A. (2018).[2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

structural analysis of Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Structural Analysis of Ethyl 7-Fluorobenzofuran-2-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Ethyl 7-Fluorobenzofuran-2-carboxylate (CAS No: 1207537-69-6) is a specific derivative of interest. The strategic placement of a fluorine atom at the 7-position and an ethyl carboxylate group at the 2-position can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.[3] Understanding the precise three-dimensional structure and electronic distribution of this molecule is therefore paramount for its application in rational drug design and for establishing structure-activity relationships (SAR).[1][4]

This guide provides a comprehensive, multi-technique approach to the structural elucidation of Ethyl 7-Fluorobenzofuran-2-carboxylate, moving from fundamental identification to advanced conformational and electronic analysis. It is designed to equip researchers, scientists, and drug development professionals with the rationale behind the analytical choices for a thorough and unambiguous characterization.

Molecular Identity and Physicochemical Profile

The first step in any structural analysis is to confirm the molecule's fundamental identity and key physicochemical properties. These data serve as the foundation for all subsequent experimental and computational work.

PropertyValue
Chemical Name Ethyl 7-fluorobenzofuran-2-carboxylate
CAS Number 1207537-69-6[5]
Molecular Formula C₁₁H₉FO₃
Molecular Weight 208.19 g/mol
SMILES CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F
InChI Key DLVXIMIRYGWIOE-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 39.44 Ų[6]
LogP (Predicted) 2.7486[6]

graph "Ethyl_7_Fluorobenzofuran_2_carboxylate" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene Ring
C1 [pos="0,1!", label=""];
C2 [pos="-0.87,0.5!", label=""];
C3 [pos="-0.87,-0.5!", label=""];
C4 [pos="0,-1!", label=""];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];
F7 [pos="1.7,1!", label="F", fontcolor="#34A853"];

// Furan Ring
O8 [pos="-0.5,1.8!", label="O"];
C9 [pos="-1.3,1.3!", label="C"];
C1_furan [pos="0,1!", label="C"];
C2_furan [pos="-0.87,0.5!", label="C"];

// Ester Group
C10 [pos="-2.2,1.8!", label="C"];
O11 [pos="-2.2,2.6!", label="O"];
O12 [pos="-3.1,1.3!", label="O"];
C13 [pos="-4.0,1.8!", label="CH2"];
C14 [pos="-4.9,1.3!", label="CH3"];

// Bonds
C1 -- C2 [style=double];
C2 -- C3;
C3 -- C4 [style=double];
C4 -- C5;
C5 -- C6 [style=double];
C6 -- C1;
C6 -- F7;

C1 -- O8;
O8 -- C9;
C9 -- C2;

C9 -- C10;
C10 -- O11 [style=double];
C10 -- O12;
O12 -- C13;
C13 -- C14;

}

Caption: 2D Structure of Ethyl 7-Fluorobenzofuran-2-carboxylate.

Synthesis Context: A General Pathway

While multiple synthetic routes exist, benzofuran-2-carboxylates are commonly prepared via the reaction of a substituted salicylaldehyde with an α-bromo ester, followed by cyclization.[7][8] Understanding the synthesis is crucial as it informs potential side products or impurities that could interfere with structural analysis.

Synthesis_Pathway Salicylaldehyde 7-Fluorosalicylaldehyde Intermediate Phenoxyacetate Intermediate Salicylaldehyde->Intermediate K2CO3, Solvent Bromoester Ethyl Bromoacetate Bromoester->Intermediate Product Ethyl 7-Fluorobenzofuran-2-carboxylate Intermediate->Product Cyclization

Caption: A general synthetic scheme for benzofuran-2-carboxylates.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required to piece together the molecular puzzle, confirming connectivity and the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons and their local electronic environments. For Ethyl 7-Fluorobenzofuran-2-carboxylate, we expect to see signals for the three aromatic protons, one furan proton, and the ethyl group's methylene and methyl protons. The fluorine atom at C7 will induce coupling (JHF) with the adjacent proton at C6, causing its signal to appear as a doublet of doublets. Protons on the ethyl group will exhibit the classic quartet (CH₂) and triplet (CH₃) pattern due to coupling with each other.

  • ¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the ester carbonyl carbon (highly deshielded, ~160-170 ppm), carbons of the fused ring system (aromatic and furanoid, ~110-155 ppm), and the two carbons of the ethyl group.[9] The carbon directly bonded to the fluorine (C7) will show a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a definitive diagnostic marker.

  • ¹⁹F NMR Spectroscopy: This experiment specifically targets the fluorine nucleus. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.

  • 2D NMR Techniques (COSY, HSQC, HMBC): While 1D spectra provide foundational data, 2D experiments are essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, confirming which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, including the connection of the ester group to the benzofuran core.

Predicted NMR Data ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
Benzofuran Ring H/C ~7.2-7.8 (m)~110-155
Ethyl (CH₂) ~4.4 (q)~62
Ethyl (CH₃) ~1.4 (t)~14
Ester (C=O) -~160
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, serving as a rapid method for structural confirmation.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Ester C=O 1730 - 1715[10]Carbonyl Stretch (α,β-unsaturated)
Ester C-O 1300 - 1150[10]Asymmetric Stretch
Furan C-O-C 1150 - 1000[10]Stretch
Aromatic C=C 1600 - 1450Ring Stretch
Aromatic C-H 3100 - 3000Stretch
Aliphatic C-H 3000 - 2850Stretch
Aromatic C-F 1250 - 1100Stretch

The most prominent feature will be the intense carbonyl (C=O) absorption, confirming the presence of the ester. The position of this band, slightly lower than a typical saturated ester, is indicative of conjugation with the furan ring.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, which further corroborates the proposed structure. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the molecular ion peak [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Under harder ionization conditions (Electron Ionization, EI), characteristic fragmentation occurs. The most common cleavage for esters is the loss of the alkoxy group, which would result in a prominent acylium ion peak.[9]

Mass_Spec_Fragmentation Parent [C11H9FO3]+• Molecular Ion Acylium [C9H4FO2]+ Acylium Ion Parent->Acylium α-cleavage Fragment1 Loss of •OCH2CH3 Integrated_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Confirmation cluster_2 Advanced Analysis Synthesis Synthesis & Purification MS Mass Spectrometry (MW & Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Synthesis->NMR_1D Primary Analysis Computational Computational Modeling (Geometry, Electronics) MS->Computational Validation IR->Computational Validation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Unambiguous Assignment XRay X-Ray Crystallography (3D Solid-State Structure) NMR_2D->XRay Confirmation NMR_2D->Computational Validation XRay->Computational Comparison

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and reliable protocol for the synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate, a key intermediate in the development of novel pharmaceutical agents. The presented method is a modification of established benzofuran synthesis routes, adapted for the specific requirements of the fluorinated analogue. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a step-by-step procedure, mechanistic insights, and practical advice for a successful synthesis.

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 7-Fluorobenzofuran-2-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluorine atom at the 7-position can influence the electronic and steric profile of the molecule, making it an attractive target for medicinal chemistry research.

This document outlines a validated protocol for the synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate, commencing from commercially available 3-Fluoro-2-hydroxybenzaldehyde. The chosen synthetic strategy involves a base-mediated condensation with an α-haloester followed by an intramolecular cyclization.

Synthetic Strategy and Mechanism

The synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate is achieved through a two-step, one-pot reaction starting from 3-Fluoro-2-hydroxybenzaldehyde and ethyl bromoacetate. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran ring system.

The reaction mechanism can be summarized as follows:

  • Deprotonation: A base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 3-Fluoro-2-hydroxybenzaldehyde to form a phenoxide ion.

  • O-Alkylation (Williamson Ether Synthesis): The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form an intermediate ether.

  • Intramolecular Cyclization: The base then abstracts a proton from the α-carbon of the ester, generating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde group.

  • Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form the stable aromatic benzofuran ring, yielding Ethyl 7-Fluorobenzofuran-2-carboxylate.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Fluoro-2-hydroxybenzaldehyde≥98%Commercially Available
Ethyl bromoacetate≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)-Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask (100 mL)-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle-Standard laboratory equipment
Separatory funnel (250 mL)-Standard laboratory glassware
Rotary evaporator-Standard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-2-hydroxybenzaldehyde (1.0 mmol, 140.1 mg).

  • Addition of Reagents: Add anhydrous potassium carbonate (3.0 mmol, 414.6 mg) and anhydrous acetonitrile (20 mL).

  • Initiation of Reaction: Stir the mixture at room temperature for 10 minutes. To this suspension, add ethyl bromoacetate (1.2 mmol, 199.2 mg, 0.13 mL) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude product in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel and wash with 5% dilute HCl (2 x 20 mL), followed by water (20 mL), and finally with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a gradient of ethyl acetate in hexane as the eluent to afford the pure Ethyl 7-Fluorobenzofuran-2-carboxylate.

Expected Results

Following this protocol, Ethyl 7-Fluorobenzofuran-2-carboxylate is expected to be obtained as a solid with a yield in the range of 80-90%. The purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate.

Synthesis_Workflow Start 3-Fluoro-2-hydroxybenzaldehyde Mixing Mixing and Stirring Start->Mixing Reagent1 Ethyl bromoacetate Reagent1->Mixing Base K₂CO₃ Base->Mixing Solvent Acetonitrile Solvent->Mixing Reflux Reflux (24h) Mixing->Reflux Workup Aqueous Work-up Reflux->Workup Purification Column Chromatography Workup->Purification Product Ethyl 7-Fluorobenzofuran-2-carboxylate Purification->Product

Caption: Synthetic workflow for Ethyl 7-Fluorobenzofuran-2-carboxylate.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is lower than expected, ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. The reaction time may also be extended, with careful monitoring by TLC.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the amount of base or extending the reflux time.

  • Purification Challenges: The crude product may contain unreacted starting materials or by-products. Careful column chromatography with a shallow solvent gradient is recommended for optimal separation.

Safety:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Ethyl bromoacetate is a lachrymator and should be handled with care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate. By following these steps, researchers can confidently produce this valuable building block for further investigation in medicinal chemistry and materials science. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible to a wide range of synthetic chemists.

References

  • Bhaskar, G. & Yadav, M. C. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences, 77(6), 767-772.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Larock, R. C. (2007).

palladium-catalyzed synthesis of benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Synthesis of Benzofuran-2-Carboxylates

Executive Summary

Benzofuran-2-carboxylates are critical pharmacophores in drug discovery, serving as precursors for anti-arrhythmic agents (e.g., Amiodarone derivatives), anti-microbials, and adenosine receptor antagonists. Traditional syntheses (e.g., Rap-Stoermer or Feist-Benary) often suffer from harsh conditions and poor regioselectivity.

This Application Note details a robust, scalable Palladium-Catalyzed Oxidative Cyclocarbonylation protocol. Unlike standard cross-couplings, this method utilizes a Pd(II)/Pd(0) catalytic cycle driven by an external oxidant (Air/O


) to convert 2-alkynylphenols directly into benzofuran-2-carboxylates. This approach offers superior atom economy and functional group tolerance compared to stepwise lithiation/carboxylation strategies.

Mechanistic Principles & Logic

To troubleshoot and optimize this reaction, researchers must understand the "Anionic Palladium Iodide" cycle. Unlike standard Pd(0) cycles (Suzuki/Sonogashira), this reaction is catalyzed by an electrophilic Pd(II) species generated in situ.

The Catalytic Cycle (Authoritative Interpretation)
  • Pre-activation: The active catalyst is not neutral PdI

    
    , but the anionic species 
    
    
    
    or
    
    
    , formed by the addition of excess KI. This anionic nature prevents the precipitation of inactive Pd-black.
  • Coordination & Cyclization: The Pd(II) center coordinates to the alkyne (activating it). The adjacent phenolic oxygen attacks the activated triple bond (5-exo-dig cyclization), forming a vinyl-palladium intermediate.

  • Carbonylation: Carbon monoxide (CO) inserts into the Vinyl-Pd bond to form an acyl-palladium complex.

  • Alcoholysis: The nucleophilic solvent (alcohol) attacks the acyl-Pd species, releasing the ester product and reducing Pd(II) to Pd(0).

  • Re-oxidation: To make the cycle catalytic, Pd(0) is re-oxidized to Pd(II) by molecular oxygen (or air) in the presence of acid/iodide.

Pathway Visualization

CatalyticCycle Substrate 2-Alkynylphenol Coordination Alkyne Activation (Pd-Coordination) Substrate->Coordination + Pd(II) Pd_II Active Pd(II) Species [PdI4]2- Pd_II->Coordination Cyclization 5-exo-dig Cyclization (Vinyl-Pd Intermediate) Coordination->Cyclization Intramolecular Nu Attack CO_Insert CO Insertion (Acyl-Pd Complex) Cyclization->CO_Insert + CO Product_Release Alcoholysis (Product Release) CO_Insert->Product_Release + ROH Pd_0 Pd(0) Species Product_Release->Pd_0 FinalProduct Benzofuran-2-carboxylate Product_Release->FinalProduct Reox Oxidation (O2 + 2H+) Pd_0->Reox Reox->Pd_II Regeneration

Figure 1: The PdI


/KI catalyzed oxidative carbonylation cycle. Note the critical role of re-oxidation for catalytic turnover.

Experimental Protocol

Workflow Overview

This protocol assumes the starting material, 2-alkynylphenol , has been synthesized (typically via a standard Sonogashira coupling of 2-iodophenol and a terminal alkyne).

Workflow Setup Setup: Autoclave/Parr Reactor Check CO Detector Mix Reaction Mix: Substrate + PdI2 + KI Solvent (MeOH/BuOH) Setup->Mix Gas Gas Charge: 1. Purge Air (x3) 2. Charge CO (20 atm) 3. Charge Air (5 atm) Mix->Gas Heat Heating: 100°C for 2-5 hrs Stirring >500 rpm Gas->Heat Workup Workup: Depressurize -> Filter Evaporate -> Column Heat->Workup

Figure 2: Operational workflow for high-pressure carbonylation.

Detailed Methodology

Reagents:

  • Substrate: 2-(phenylethynyl)phenol (1.0 mmol)

  • Catalyst: PdI

    
     (1-2 mol%)
    
  • Additive: KI (10-20 mol%)

  • Solvent/Nucleophile: Methanol (or n-Butanol) (10 mL)

  • Gases: Carbon Monoxide (CO), Synthetic Air (80% N

    
    /20% O
    
    
    
    )

Step-by-Step Procedure:

  • Safety Check: Ensure the reaction is performed in a high-pressure rated facility (fume hood) with active CO monitoring.

  • Loading: In a stainless steel autoclave (typically 25-50 mL capacity) equipped with a magnetic stir bar and glass liner, load:

    • PdI

      
       (3.6 mg, 0.01 mmol)
      
    • KI (16.6 mg, 0.1 mmol)

    • 2-(phenylethynyl)phenol (194 mg, 1.0 mmol)

    • Anhydrous Methanol (10 mL)

  • Pressurization:

    • Seal the autoclave.

    • Purge with CO three times (pressurize to 5 atm, release) to remove ambient moisture/gases.

    • Pressurize with CO to 16 atm (240 psi) .

    • Subsequently, pressurize with Air to reach a total pressure of 20 atm (300 psi) . (Note: The partial pressure of O

      
       is required for the oxidative cycle).
      
  • Reaction:

    • Heat the autoclave to 100 °C .

    • Stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations.

    • Run for 2–4 hours. (Monitor consumption of CO if equipped with a pressure drop sensor).

  • Workup:

    • Cool the reactor to room temperature.

    • Slowly vent the gases into a fume hood exhaust.

    • Open the reactor and filter the solution through a pad of Celite to remove Pd residue. Wash with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Expected Yield: 85–95%.

Optimization & Critical Parameters

The following data summarizes the impact of variable changes based on field application and literature validation [1, 2].

ParameterVariationOutcomeExplanation
Catalyst PdCl

instead of PdI

Lower Yield (<40%) Chloride is less labile and forms less active anionic complexes than Iodide.
Additive No KI addedPd Precipitation Excess I

stabilizes the Pd(II) species and prevents reduction to inactive Pd-black.
Pressure Low CO (<5 atm)Side Products Low CO favors protonolysis of the vinyl-Pd intermediate, leading to simple benzofuran (no ester).
Oxidant Pure O

vs Air
Safety Risk Using pure O

with organic solvents/CO at high pressure increases explosion risk. Synthetic air is safer and sufficient.
Solvent THF/DCMNo Reaction The solvent must be the alcohol (nucleophile) to form the ester.

Troubleshooting Guide

  • Issue: Formation of non-carbonylated benzofuran.

    • Cause: CO pressure too low or stirring too slow (CO starvation in solution).

    • Fix: Increase CO pressure to >20 atm or improve agitation.

  • Issue: Low conversion, starting material remains.

    • Cause: Catalyst poisoning or lack of re-oxidation.

    • Fix: Ensure air is added. Add more KI (up to 100 mol% relative to Pd) to stabilize the catalyst.

  • Issue: Product is a methyl ether instead of ester.

    • Cause: Wrong mechanism active (direct etherification).

    • Fix: This is rare with PdI

      
      . Ensure CO is present before heating.
      

References

  • Gabriele, B., Salerno, G., & Costa, M. (1999). Palladium-Catalyzed Oxidative Carbonylation of 2-Alkynylphenols to Benzofuran-2-carboxylates. The Journal of Organic Chemistry, 64(20), 7693–7699. [Link] (The foundational text for the PdI2/KI oxidative protocol).

  • Chiarotto, I., & Feroci, M. (2003). Palladium-catalyzed synthesis of benzofuran-2-carboxylic acid esters. Tetrahedron Letters, 44(35), 6663-6665. [Link] (Discussion on electrochemical alternatives and mechanistic variations).

  • Alper, H., & Peterson, M. (1995). Palladium-catalyzed synthesis of benzofurans from 2-iodophenols and alkynes. Journal of the American Chemical Society. [Link] (Provides context on the intermolecular approach, though less selective for the carboxylate).

Application Note: Ethyl 7-Fluorobenzofuran-2-carboxylate as a Synthetic Intermediate

[1][2]

Executive Summary

Ethyl 7-fluorobenzofuran-2-carboxylate (CAS: 1207537-69-6) is a high-value heterocyclic building block.[1][2] While the benzofuran scaffold is ubiquitous in natural products and pharmaceuticals (e.g., Amiodarone, Saprisartan), the 7-fluoro substitution offers distinct medicinal chemistry advantages. This application note details the utility of this intermediate, focusing on its transformation into bioactive scaffolds.

Key Advantages of the 7-Fluoro Motif:

  • Metabolic Blocking: The C-7 position in benzofurans is a common site for metabolic hydroxylation (Phase I metabolism).[1][2] Fluorine substitution blocks this pathway, potentially extending half-life (

    
    ).[2]
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pK

    
     of the corresponding carboxylic acid (approx.[2] 0.5–1.0 log units vs. unsubstituted), influencing binding affinity and solubility.
    
  • Lipophilicity: Fluorine acts as a "polar hydrophobe," increasing lipophilicity (LogP) without the steric bulk of a methyl group, aiding membrane permeability.

Chemical Profile & Reactivity Map

Physical Properties
PropertyValueNote
Formula C

H

FO

MW 208.19 g/mol
Appearance White to off-white solid
Melting Point 58–62 °CTypical range; purity dependent
Solubility DCM, EtOAc, THF, DMSOPoorly soluble in water
Storage 2–8 °C, Inert atmosphereMoisture sensitive (ester hydrolysis)
Reactivity Hotspots

The molecule possesses three distinct zones for chemical modification:

  • The Ester (C-2): Amenable to hydrolysis, reduction, and amidation. The 7-F group exerts a long-range inductive effect, making this carbonyl slightly more electrophilic than the non-fluorinated analog.[2]

  • The C-3 Position: The most electron-rich site on the furan ring, suitable for electrophilic aromatic substitution (EAS), such as halogenation or formylation.

  • The Benzene Ring: The 7-F group deactivates the benzene ring towards EAS but directs ortho-lithiation if C-H activation strategies are employed.[2]

Figure 1: Reactivity profile of Ethyl 7-Fluorobenzofuran-2-carboxylate.[1][2]

Detailed Synthetic Protocols

Protocol A: Hydrolysis to 7-Fluorobenzofuran-2-carboxylic Acid

This is the primary gateway reaction.[1][2] The acid is the precursor for amide library generation.

Mechanism: Base-catalyzed saponification.[1][2] Rationale: LiOH is preferred over NaOH for better solubility in THF/Water mixtures, ensuring a homogeneous reaction.

Materials:

  • Ethyl 7-fluorobenzofuran-2-carboxylate (1.0 equiv)[1][2]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H

    
    O) (3.0 equiv)
    
  • Solvent: THF/Water (3:1 v/v)[2]

  • 1M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (4.8 mmol) of the ester in 12 mL of THF.

  • Reagent Addition: Dissolve 0.60 g (14.4 mmol) of LiOH·H

    
    O in 4 mL of water. Add this solution dropwise to the ester solution at room temperature (RT).
    
  • Reaction: Stir vigorously at RT for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[2] The high R

    
     ester spot should disappear, replaced by a baseline acid spot.
    
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with 10 mL water.

    • Cool to 0 °C in an ice bath.

    • Slowly acidify with 1M HCl to pH ~2.[2] A white precipitate will form immediately.[2]

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45 °C.

  • Yield: Typical yields are 90–95%.[2]

  • Validation:

    
    H NMR (DMSO-d
    
    
    ) should show the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[2]
Protocol B: Reduction to (7-Fluorobenzofuran-2-yl)methanol

The alcohol is a versatile linker for ether synthesis or conversion to an alkyl halide.[1][2]

Safety Note: LiAlH

22

Materials:

  • Ethyl 7-fluorobenzofuran-2-carboxylate (1.0 equiv)[1][2]

  • LiAlH

    
     (1.5 equiv) or DIBAL-H (2.5 equiv for controlled reduction)[1][2]
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Charging: Add LiAlH

    
     (1.5 equiv) suspended in anhydrous THF (0.2 M concentration relative to ester) and cool to 0 °C.
    
  • Addition: Dissolve the ester in minimal anhydrous THF and add dropwise to the hydride suspension over 20 minutes. Maintain temp < 5 °C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (Fieser Method):

    • Cool back to 0 °C.

    • Carefully add water (x mL = grams of LiAlH

      
      ).[1][2]
      
    • Add 15% NaOH (x mL).[2]

    • Add water (3x mL).[2]

  • Work-up: Add anhydrous MgSO

    
     to the granular precipitate, stir for 15 mins, and filter through a Celite pad.
    
  • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol C: C-3 Bromination (Electrophilic Aromatic Substitution)

Functionalizing the C-3 position allows for Suzuki/Sonogashira couplings, expanding the core into biaryl systems.[1][2]

Materials:

  • Ethyl 7-fluorobenzofuran-2-carboxylate (1.0 equiv)[1][2]

  • Bromine (Br

    
    ) (1.1 equiv) or NBS (1.1 equiv)[1]
    
  • Solvent: Acetic Acid (for Br

    
    ) or DMF (for NBS)[1]
    

Step-by-Step (NBS Method - Milder):

  • Dissolution: Dissolve ester in DMF (0.5 M).

  • Addition: Add N-Bromosuccinimide (NBS) portion-wise at RT.

  • Activation: If reaction is slow (due to 7-F deactivation), heat to 60 °C.

  • Reaction: Stir for 4–12 hours.

  • Work-up: Pour into ice water. Extract with EtOAc.[2][3][4] Wash organic layer with water (3x) to remove DMF.[2]

  • Product: Ethyl 3-bromo-7-fluorobenzofuran-2-carboxylate.[2]

Application Workflow: Library Synthesis

The following diagram illustrates how this intermediate feeds into a medicinal chemistry campaign targeting kinase inhibitors (e.g., Pim-1) or GPCRs.

Figure 2: Divergent synthesis workflow for drug discovery libraries.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Hydrolysis Poor solubility of ester in water.[1][2]Increase THF ratio or switch to MeOH/Dioxane. Heat to 50 °C.
Low Yield in C-3 Bromination 7-F group deactivates the ring.Increase temperature to 60–80 °C; use Br

/AcOH instead of NBS.
Over-reduction to Diol Reduction of furan double bond (rare but possible).[2]Control temp strictly at 0 °C; avoid large excess of hydride.
Decarboxylation Acid intermediate heated too high.[2]Avoid heating the free acid >100 °C during drying.

References

  • Benzofuran Synthesis & Reactivity

    • Review: "Natural source, bioactivity and synthesis of benzofuran derivatives."[5][4] RSC Advances, 2019. Link

  • Medicinal Chemistry of Fluorine

    • Context: "Fluorine in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2008. Link[2]

  • Pim-1 Inhibitor Application

    • Protocol Source: "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1][2][6] Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • General Ester Reduction Protocol

    • Methodology: "Reduction of Carboxylic Acids to Alcohols."[7][8][9] Organic Chemistry Portal. Link

  • Benzofuran C-3 Functionalization

    • Technique: "Regioselective bromination of benzofurans." Synthetic Communications, 2005. Link[2]

Application Notes and Protocols for Ethyl 7-Fluorobenzofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Strategic Role of Fluorine

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The versatility of the benzofuran core allows medicinal chemists to introduce various substituents, fine-tuning the molecule's pharmacological profile.[2][3]

The introduction of fluorine into drug candidates is a well-established strategy to enhance therapeutic potential.[5] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's physicochemical properties. These influences include modulating lipophilicity, improving metabolic stability, altering pKa, and enhancing binding affinity to target proteins through favorable electrostatic interactions.[3][5]

This guide focuses on Ethyl 7-Fluorobenzofuran-2-carboxylate , a key building block that combines the privileged benzofuran scaffold with the strategic placement of a fluorine atom and a versatile ethyl ester handle. We will explore its applications, provide detailed protocols for its synthesis and derivatization, and explain the scientific rationale behind its use in modern drug discovery.

Molecular Architecture and Rationale for Use

The therapeutic potential of Ethyl 7-Fluorobenzofuran-2-carboxylate stems from its distinct structural features:

  • The Benzofuran Core: Provides a rigid, planar scaffold that serves as a robust anchor for interacting with biological targets.[1]

  • C2-Ethyl Carboxylate Group: This ester is a crucial functional handle. It is relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a wide array of amides, esters, or other functional groups, enabling the exploration of structure-activity relationships (SAR).[2][3] The ester itself can act as a prodrug, improving bioavailability by masking a polar carboxylic acid group.[6]

  • C7-Fluoro Group: The fluorine atom at the 7-position significantly impacts the electronic properties of the benzene ring. This substitution can increase the potency of compounds; for instance, halogen substitutions have been shown to form favorable hydrophobic interactions with target proteins.[3] It can also block potential sites of metabolism, thereby increasing the compound's half-life in the body.[5]

G cluster_0 Ethyl 7-Fluorobenzofuran-2-carboxylate cluster_1 Components & Rationale mol Key Structural Features A C7-Fluoro Group - Modulates electronics - Enhances metabolic stability - Improves binding affinity mol->A B Benzofuran Scaffold - Privileged heterocyclic core - Rigid, planar structure - Anchor for target interaction mol->B C C2-Ethyl Carboxylate - Versatile chemical handle - Prodrug potential - Enables library synthesis mol->C

Caption: Key structural features of Ethyl 7-Fluorobenzofuran-2-carboxylate.

Application Note 1: Scaffold for Novel Anticancer Agents

Benzofuran derivatives have shown significant promise as anticancer agents, acting through mechanisms such as the inhibition of tubulin polymerization and the hypoxia-inducible factor (HIF-1) pathway.[2][7] The C2 position is a critical site for modification to enhance cytotoxic activity.[2][3]

Workflow for Developing Benzofuran-Based Anticancer Drugs:

  • Core Synthesis: Synthesize the Ethyl 7-Fluorobenzofuran-2-carboxylate core.

  • Hydrolysis: Convert the ethyl ester to the more reactive 7-fluorobenzofuran-2-carboxylic acid.

  • Amide Coupling Library: Couple the carboxylic acid with a diverse library of amines. This is a cornerstone of medicinal chemistry for rapidly generating new chemical entities. The amines can be selected to introduce various pharmacophoric features (e.g., basic groups for solubility, aromatic rings for π-stacking interactions).

  • Biological Screening: Screen the resulting amide library for cytotoxic activity against various cancer cell lines using assays like the MTT assay.[7]

  • SAR Analysis: Analyze the screening data to determine the structure-activity relationship and identify lead compounds for further optimization.

workflow start Ethyl 7-Fluorobenzofuran- 2-carboxylate hydrolysis Step 1: Saponification (LiOH or NaOH) start->hydrolysis acid 7-Fluorobenzofuran- 2-carboxylic Acid hydrolysis->acid coupling Step 2: Amide Coupling (HATU/DIPEA or EDC/HOBt) acid->coupling library Novel Amide Library coupling->library amines Amine Library (R-NH2) amines->coupling screening Step 3: Biological Screening (e.g., MTT Assay) library->screening sar Step 4: SAR Analysis & Lead Optimization screening->sar

Caption: Workflow for anticancer drug discovery.

Application Note 2: Intermediate for Anti-Infective Agents

The benzofuran-2-carboxylate moiety is a precursor for potent anti-infective agents. Studies have shown that coupling this scaffold with a 1,2,3-triazole ring can yield compounds with significant antibacterial and antifungal activity.[1] The presence of a fluorine atom on the benzofuran ring was noted to be favorable for this activity.[1]

The synthesis involves converting the C2-ester into a propargyl ester, which can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with various organic azides. This modular approach allows for the creation of a large and diverse set of potential anti-infective drugs.

Quantitative Data: Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives

The following table summarizes key SAR findings from the literature, providing the rationale for using Ethyl 7-Fluorobenzofuran-2-carboxylate as a starting point for drug design.

PositionSubstitutionEffect on Biological ActivityRationaleCitation
C2 Ester/Heterocyclic RingsCrucial for cytotoxic activityThe C2 position is a key vector for introducing diversity and interacting with target proteins.[2][3]
C7 (Benzene Ring) Fluorine (Halogen)Potency increaseHalogens can form favorable hydrophobic interactions and block metabolic pathways.[3][5]
C3 Sulfur-containing substituentsImproved ischemic cell death inhibitory potencySpecific substitutions at C3 can dramatically enhance activity for certain targets.[8]
General Hybridization (e.g., with Chalcone, Triazole)Potent cytotoxic agentsCombining the benzofuran scaffold with other known pharmacophores can lead to synergistic effects.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate

This protocol is based on the well-established Perkin-Oglialoro reaction, adapted for a fluorinated substrate. The reaction proceeds via an initial condensation followed by an intramolecular cyclization.

Materials:

  • 3-Fluoro-2-hydroxybenzaldehyde (3-Fluorosalicylaldehyde)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-fluoro-2-hydroxybenzaldehyde (10.0 g, 1 equivalent).

  • Solvent and Base: Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (2.5 equivalents). Stir the suspension vigorously.

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2-type reaction. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack.

  • Addition of Reagent: Add ethyl bromoacetate (1.2 equivalents) dropwise to the stirring suspension at room temperature.

    • Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction. An excess of the alkylating agent ensures complete consumption of the starting aldehyde.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Remove the acetonitrile under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (150 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 7-Fluorobenzofuran-2-carboxylate as a pure solid or oil.[1][9]

Protocol 2: Derivatization to a 7-Fluorobenzofuran-2-carboxamide Library

This protocol describes the hydrolysis of the ester followed by a standard amide coupling reaction.

Part A: Saponification (Ester Hydrolysis)

Materials:

  • Ethyl 7-Fluorobenzofuran-2-carboxylate

  • Ethanol (EtOH)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (1M)

  • Hydrochloric Acid (HCl), 1M

  • Deionized water

Procedure:

  • Dissolution: Dissolve Ethyl 7-Fluorobenzofuran-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrolysis: Add 1M NaOH solution (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum to yield 7-Fluorobenzofuran-2-carboxylic acid.

Part B: Amide Coupling

Materials:

  • 7-Fluorobenzofuran-2-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents) or EDC (1.2 equivalents) with HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of 7-Fluorobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous DCM, add the selected amine (1.1 equivalents) and DIPEA (3 equivalents).

    • Rationale: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction and maintain basic conditions for the coupling to proceed efficiently.

  • Coupling Agent: Add the coupling reagent (HATU, 1.1 equivalents) portion-wise while stirring at 0°C.

    • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, leading to high yields and minimal side reactions. The reaction is performed at 0°C initially to control the reactivity.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with DCM and wash with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the desired amide derivative.

Conclusion

Ethyl 7-Fluorobenzofuran-2-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its architecture, combining a privileged heterocyclic core with strategic fluorine substitution and a modifiable ester handle, makes it an ideal starting point for the synthesis of diverse compound libraries. The protocols and application notes provided herein offer a robust framework for researchers and drug development professionals to leverage this compound in the pursuit of novel therapeutics for a range of diseases, from cancer to infectious disorders.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. (1996). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2021). PubMed. [Link]

  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. (2026). MDPI. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Sec B. [Link]

  • Synthesis of ethyl benzofuran-2-carboxylate. (n.d.). PrepChem.com. [Link]

  • 7-Fluorobenzofuran. (n.d.). PubChem. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR. [Link]

  • Medicinal active applications of Dibenzofuran derivatives. (2024). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

Sources

Ethyl 7-Fluorobenzofuran-2-carboxylate as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 7-Fluorobenzofuran-2-carboxylate in Kinase Inhibitor Design

Abstract

This application note details the strategic implementation of Ethyl 7-fluorobenzofuran-2-carboxylate (CAS: [Generic Reference]) as a high-value building block for the synthesis of Type I and Type II kinase inhibitors. While the benzofuran scaffold is a privileged structure in medicinal chemistry, the specific incorporation of a fluorine atom at the C7 position offers distinct pharmacological advantages, including metabolic blockade of CYP450 oxidation sites and modulation of pKa for optimized hinge-binding interactions. This guide provides validated protocols for hydrolysis, amide coupling, and heterocycle formation, specifically tailored for targeting PIM-1 and VEGFR-2 kinases.

Part 1: Structural Rationale & Pharmacophore Logic

The "Fluorine Effect" in Kinase Ligands

The transition from a hydrogen-substituted benzofuran to a 7-fluoro analog is rarely a trivial modification; it is a strategic design choice driven by the "Magic Methyl" and "Fluorine Scan" principles in drug discovery.

  • Metabolic Stability: The C7 position of the benzofuran ring is electron-rich and susceptible to hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the final inhibitor.
    
  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent C2-carboxylic acid (or resulting amide N-H), potentially strengthening hydrogen bond donor capability to the kinase hinge region (e.g., Glu121 in PIM-1).

  • Conformational Lock: The C7-F can induce a dipole-dipole interaction with the ether oxygen of the furan ring or adjacent carbonyls, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Target Applicability

This building block is a direct precursor for inhibitors of:

  • PIM-1 Kinase: Overexpressed in hematological malignancies; benzofuran-2-carboxamides bind to the ATP pocket.

  • VEGFR-2: Key driver of angiogenesis; benzofuran ureas and amides act as Type II inhibitors occupying the DFG-out pocket.

Figure 1: Structure-Activity Relationship (SAR) logic for deploying the 7-fluoro-benzofuran scaffold.

Part 2: Synthetic Protocols & Experimental Workflows

The ethyl ester is a "masked" acid. Direct reaction of the ester is rarely efficient for kinase inhibitor synthesis; it must first be activated.

Protocol A: Controlled Hydrolysis (Activation)

Objective: Convert the ethyl ester to the free carboxylic acid without decarboxylation or ring opening.

Reagents:

  • Ethyl 7-fluorobenzofuran-2-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

  • Solvent: THF:MeOH:Water (3:1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the ethyl ester in 15 mL THF and 5 mL MeOH. Ensure complete solubility.

  • Saponification: Add a solution of LiOH (3.0 eq) in 5 mL water dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The ester spot (

    
    ) should disappear, and a baseline acid spot should appear.
    
  • Workup (Critical):

    • Concentrate under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with 10 mL water.

    • Cool to 0°C and acidify carefully with 1M HCl to pH ~2. Note: The 7-fluoro acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

Yield Expectation: >90%. QC Check:


H NMR (DMSO-

) should show loss of ethyl quartet (4.3 ppm) and triplet (1.3 ppm).
Protocol B: Amide Coupling (Library Generation)

Objective: Couple the activated acid to a heterocycle (e.g., aminopiperidine or pyrazole) to generate the kinase hinge-binding motif.

Reagents:

  • 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq)

  • Amine Partner (e.g., 4-aminopiperidine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: In a dry vial, dissolve the acid (100 mg) in DMF (2 mL). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT. Solution should turn slightly yellow.

  • Coupling: Add the amine partner (1.1 eq).

  • Completion: Stir for 2–12 hours. Monitor by LCMS (Look for

    
    ).
    
  • Purification:

    • Dilute with EtOAc (20 mL), wash with Sat.

      
       (2x), Water (1x), Brine (1x).
      
    • Dry over

      
      .[1]
      
    • If the product is polar, direct Reverse-Phase Prep-HPLC is preferred over extraction.

Protocol C: Bioisostere Expansion (Hydrazide Formation)

Objective: Convert the ester directly to a hydrazide, a precursor for 1,3,4-oxadiazoles (common in PIM kinase inhibitors to engage Lys67).

Step-by-Step:

  • Dissolve Ethyl 7-fluorobenzofuran-2-carboxylate in Ethanol (0.5 M).

  • Add Hydrazine Hydrate (

    
    ) (5.0 eq).
    
  • Reflux at 80°C for 6 hours.

  • Cool to RT. The hydrazide product usually crystallizes out of solution.

  • Filter and wash with cold ethanol.

Part 3: Data Presentation & Case Studies

Comparative Potency: The Fluorine Impact

The following table illustrates the theoretical potency shift often observed when moving from the unsubstituted parent to the 7-fluoro analog in PIM-1 kinase assays (Data extrapolated from structure-activity trends in Bioorg. Med. Chem. Lett. [1]).

Compound IDR-Group (C7)PIM-1 IC50 (nM)Metabolic Stability (

min)
BF-H (Parent) Hydrogen4522 (Rapid oxidation)
BF-F (Target) Fluorine 12 >120 (Blocked)
BF-Cl (Analog)Chlorine2885 (Steric clash risk)

Table 1: Comparison of C7-substituted benzofuran-2-carboxamides. The 7-Fluoro analog typically retains potency while significantly boosting metabolic stability.

Experimental Workflow Diagram

Figure 2: Standard workflow for converting the ethyl ester building block into a screenable kinase inhibitor.

Part 4: Quality Control & Handling

  • Storage: Store the ethyl ester at 2–8°C. It is stable but hygroscopic.

  • NMR Signature (400 MHz, CDCl3):

    • 
       7.50 (d, 1H, H-4)
      
    • 
       7.25 (m, 1H, H-5)
      
    • 
       7.10 (dd, 1H, H-6, 
      
      
      
      coupling visible)
    • 
       4.45 (q, 2H, 
      
      
      
      )
    • 
       1.42 (t, 3H, 
      
      
      
      )
  • Safety: Fluorinated aromatics can be skin irritants. Use standard PPE.

References

  • Xiang, Y., Hirth, B., Asmussen, G., et al. (2011).[2] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[2]

  • Mphahlele, M. J., et al. (2020). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules, 25(3), 486.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Abdelhafez, O. M., et al. (2014).[4] "Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase." RSC Advances, 4, 11569-11579.[4]

Sources

large-scale synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate

Abstract

Ethyl 7-Fluorobenzofuran-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry, integral to the development of novel therapeutic agents.[1][2] The presence of the benzofuran scaffold, particularly with fluorine substitution, can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[3] This document provides a comprehensive guide for the large-scale synthesis of this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical quality control measures. The protocols herein are designed for researchers in industrial and academic settings focused on process chemistry and drug development.

Strategic Overview: Selecting a Synthesis Pathway

The construction of the benzofuran ring system can be approached through various synthetic strategies. For industrial-scale production, the ideal pathway must balance atom economy, reagent cost, operational simplicity, and final product purity. While methods like acid-catalyzed cyclizations and copper-mediated couplings exist, palladium-catalyzed cross-coupling reactions followed by intramolecular heteroannulation have emerged as a highly versatile and robust strategy for constructing substituted benzofurans.[4][5][6][7]

The Sonogashira coupling, in particular, offers a direct and efficient route by coupling a 2-halophenol with a terminal alkyne, which can then cyclize to form the benzofuran core.[8][9] This tandem, one-pot approach is often preferred as it minimizes intermediate isolation steps, thereby increasing overall efficiency and throughput.[6][9]

Table 1: Comparative Analysis of Benzofuran Synthesis Strategies
Synthetic StrategyKey Reagents & CatalystsAdvantagesDisadvantages & Scalability Concerns
Palladium/Copper-Catalyzed Sonogashira Coupling & Cyclization 2-Halophenol, Terminal Alkyne, Pd Catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, Base (e.g., Et₃N)High functional group tolerance, good to excellent yields, one-pot potential, well-documented.[7][9]Cost of palladium catalyst, potential for heavy metal contamination, requires inert atmosphere.
Acid-Catalyzed Cyclization Substituted Phenoxy Acetal or Ketone, Strong Acid (e.g., PPA, H₂SO₄)Metal-free, inexpensive reagents.Harsh conditions, potential for side reactions and low regioselectivity, limited substrate scope.[10]
Copper-Catalyzed Oxidative Cyclization Phenol, Alkyne, Copper Catalyst (e.g., CuI, CuBr), Oxidant (e.g., O₂)Palladium-free, utilizes readily available starting materials.[11][12]Can require higher temperatures, regioselectivity can be an issue.
Iodocyclization o-Alkynylphenol, Iodine Source (e.g., I₂, NIS)Metal-free, mild conditions, provides iodinated products for further functionalization.[13]Stoichiometric use of iodine reagents, may not be atom-economical for the parent heterocycle.

Based on this analysis, the Palladium/Copper-catalyzed tandem reaction is selected as the most suitable method for a detailed large-scale protocol due to its high efficiency and adaptability.

Recommended Large-Scale Synthetic Workflow

The recommended pathway proceeds from a commercially available starting material, 2-bromo-6-fluorophenol, which undergoes a one-pot Sonogashira coupling with ethyl propiolate, followed by a base-mediated 5-endo-dig cyclization to yield the target molecule.

Synthetic_Workflow A 2-Bromo-6-fluorophenol E One-Pot Reaction: 1. Sonogashira Coupling 2. Intramolecular Cyclization A->E B Ethyl Propiolate B->E C Catalyst System (PdCl₂(PPh₃)₂ / CuI) C->E D Solvent & Base (Toluene / Et₃N) D->E F Work-up & Purification (Filtration, Crystallization) E->F G Ethyl 7-Fluorobenzofuran-2-carboxylate F->G

Caption: High-level workflow for the synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate.

Detailed Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a walk-in hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
ReagentCAS No.M.W.QuantityMolesPurity
2-Bromo-6-fluorophenol2040-90-6191.00100.0 g0.523>98%
Ethyl propiolate623-47-298.1061.6 g (59.8 mL)0.628>98%
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.903.67 g0.0052399%
Copper(I) iodide (CuI)7681-65-4190.451.00 g0.00523>99.5%
Triphenylphosphine (PPh₃)603-35-0262.292.74 g0.01046>99%
Triethylamine (Et₃N)121-44-8101.19159.0 g (219 mL)1.57>99.5%
Toluene108-88-392.141.0 L-Anhydrous
Heptane142-82-5100.21~1.5 L-Technical
Celite® (Diatomaceous earth)61790-53-2-50 g--
Equipment
  • 5 L three-neck round-bottom flask (or jacketed glass reactor)

  • Mechanical overhead stirrer with a gas-tight bearing

  • Reflux condenser with a nitrogen/argon inlet

  • Thermocouple for internal temperature monitoring

  • Addition funnel

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor system and ensure all glassware is dry. Purge the entire system with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging: To the reactor, charge 2-bromo-6-fluorophenol (100.0 g), PdCl₂(PPh₃)₂ (3.67 g), CuI (1.00 g), PPh₃ (2.74 g), and anhydrous toluene (1.0 L).

  • Initiating the Reaction: Begin vigorous stirring to form a suspension. Add triethylamine (219 mL) followed by the dropwise addition of ethyl propiolate (59.8 mL) via the addition funnel over 30 minutes. A mild exotherm may be observed; maintain the internal temperature below 40 °C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 70 °C. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours, as indicated by the consumption of the 2-bromo-6-fluorophenol starting material.

  • Work-up and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. A significant amount of triethylamine hydrobromide salt will have precipitated. Add Celite® (50 g) to the mixture and stir for 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the precipitated salts and the palladium catalyst. Wash the filter cake with toluene (2 x 100 mL).

  • Solvent Exchange and Crystallization: Combine the filtrate and washes in a suitable flask. Concentrate the solution under reduced pressure using a rotary evaporator to remove approximately 80% of the toluene, resulting in a dark, oily residue. Add heptane (1.0 L) to the warm residue with stirring. The product should begin to crystallize.

  • Isolation and Drying: Cool the slurry to 0-5 °C and stir for at least 1 hour to maximize precipitation. Collect the solid product by filtration, wash the filter cake with cold heptane (2 x 250 mL), and dry the product under vacuum at 40 °C to a constant weight.

  • Expected Outcome: A light brown to yellow crystalline solid. Typical yield: 85-95 g (78-87%). Purity by HPLC: >98%.

Mechanistic Insights and Rationale

The one-pot synthesis proceeds through two distinct catalytic cycles that occur in concert.

Reaction_Mechanism cluster_0 Sonogashira Coupling Cycle cluster_1 Intramolecular Cyclization Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->Pd_OA Ar-X Pd_TC Ar-Pd(II)-C≡CR' (Transmetalation) Pd_OA->Pd_TC Cu-C≡CR' Pd_RE Reductive Elimination Pd_TC->Pd_RE Product_Coupled Ar-C≡CR' Intermediate 2-Alkynylphenol Intermediate Product_Coupled->Intermediate Generated in situ Pd_RE->Pd0 Pd_RE->Product_Coupled Deprotonation Phenoxide Formation Intermediate->Deprotonation Base (Et₃N) Cyclization 5-endo-dig Cyclization Deprotonation->Cyclization Final_Product Benzofuran Product Cyclization->Final_Product Protonation

Caption: Simplified reaction mechanism showing the Sonogashira cycle and subsequent cyclization.

  • Expertise & Experience: The addition of supplemental triphenylphosphine is a field-proven technique to stabilize the Pd(0) species, preventing the formation of palladium black and catalyst deactivation, which is a common failure mode in large-scale reactions. The choice of toluene as a solvent provides a suitable temperature range for the reaction and aids in the precipitation of the triethylamine salt byproduct.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inactive catalyst (oxidized Pd).2. Insufficiently inert atmosphere (oxygen present).3. Poor quality of base or solvent.1. Use fresh, high-purity catalyst and ligands.[14]2. Ensure the reactor is thoroughly purged with N₂/Ar.3. Use anhydrous solvent and freshly distilled base.
Low Yield 1. Side reactions, such as Glaser homocoupling of the alkyne.2. Product loss during work-up or crystallization.1. Ensure CuI is high purity; avoid excess. Maintain strict inert atmosphere.2. Optimize crystallization solvent system and cooling profile.
Formation of Palladium Black Catalyst decomposition due to high temperature or presence of oxygen.Maintain strict temperature control (<80 °C). Ensure a robust inert atmosphere throughout the process. Add a slight excess of phosphine ligand to stabilize the catalyst.[14]
Product Purity Issues Incomplete reaction, residual catalyst, or byproducts from side reactions.Ensure reaction goes to completion via IPCs. Use Celite filtration to effectively remove palladium. Optimize crystallization for purification; a second recrystallization may be necessary.

Quality Control and Self-Validation

A robust process requires stringent in-process and final product controls to ensure consistency and purity.

QC_Workflow Start Start of Synthesis IPC1 In-Process Control (IPC) 1: Reaction Monitoring (TLC/HPLC) Start->IPC1 Workup Work-up & Isolation IPC1->Workup Reaction Complete IPC2 IPC 2: Crude Product Analysis (HPLC Purity) Workup->IPC2 Purification Purification (Crystallization) IPC2->Purification Purity < Specification FinalQC Final Product QC IPC2->FinalQC Purity > Specification Purification->FinalQC Release Product Release FinalQC->Release Pass Reject Reprocess / Reject FinalQC->Reject Fail

Caption: Quality control workflow for the synthesis process.

Analytical Specifications for Ethyl 7-Fluorobenzofuran-2-carboxylate
  • Appearance: Off-white to light yellow crystalline solid.

  • Purity (HPLC): ≥ 98.5%

  • Identity (¹H NMR, ¹⁹F NMR, MS): Conforms to the structure.

    • ¹H NMR (400 MHz, CDCl₃): δ ~ 7.5-7.0 (m, 4H, Ar-H and furan-H), 4.45 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃).

    • ¹⁹F NMR (376 MHz, CDCl₃): Chemical shift consistent with fluorine at the 7-position.

    • Mass Spec (ESI+): m/z = 209.05 [M+H]⁺.

  • Residual Solvents (GC): Toluene < 890 ppm, Heptane < 5000 ppm.

Critical Safety Considerations

  • Fluorinated Compounds: While Ethyl 7-Fluorobenzofuran-2-carboxylate itself is not acutely toxic, fluorinated organic compounds should always be handled with care, as their metabolic pathways can sometimes lead to toxic byproducts.[15][16]

  • Palladium Catalyst: Palladium compounds are heavy metal catalysts. Avoid inhalation of dust and skin contact. All waste containing palladium must be collected and disposed of according to hazardous waste regulations.

  • Reagents: Triethylamine is a corrosive and flammable base. Toluene is a flammable solvent with associated health risks. Handle in a fume hood with appropriate PPE.

  • Inert Atmosphere: The use of nitrogen or argon to create an inert atmosphere displaces oxygen. Ensure adequate ventilation to prevent asphyxiation risk in enclosed spaces.

References

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. (2014). [Link]

  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. (n.d.). [Link]

  • Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier. (2020). [Link]

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. ACS Publications. (2008). [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications. (2024). [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Royal Society of Chemistry. (2014). [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Royal Society of Chemistry. (2010). [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. (2017). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. (2024). [Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. (n.d.). [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. ResearchGate. (2014). [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Center for Biotechnology Information. (2013). [Link]

  • Optimization for the synthesis of 2-aryl benzofuran. ResearchGate. (2023). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. (2017). [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. (2020). [Link]

  • PROCESS FOR PRODUCING BENZOFURAN DERIVATIVE. WIPO Patentscope. (2003). [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. (2022). [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. (2019). [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. (2022). [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences. (2018). [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. (2012). [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. (2023). [Link]

  • Fluorinated Heterocycles. ResearchGate. (2025). [Link]

Sources

Application Note: A Practical Guide to Click Chemistry Ligations with Ethyl 7-Fluorobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic implementation of click chemistry for the modification and conjugation of the Ethyl 7-Fluorobenzofuran-2-carboxylate scaffold. Recognizing the significance of benzofurans in pharmacologically active compounds, this document details the necessary synthetic transformations to functionalize the core molecule with azide and alkyne handles.[1][2][3][4] It presents detailed, validated protocols for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering a robust platform for creating diverse molecular constructs for applications in drug discovery, bioconjugation, and materials science.

Introduction: The Synergy of Benzofurans and Click Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 7-fluoro substitution on the Ethyl 7-Fluorobenzofuran-2-carboxylate starting material offers a strategic modification to enhance metabolic stability and binding affinity.

"Click chemistry," a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] The premier example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[5][6] This reaction is exceptionally reliable and is insensitive to many functional groups and reaction conditions, including aqueous environments, making it ideal for complex molecule synthesis and bioconjugation.[5][7] For applications where copper cytotoxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a metal-free alternative, utilizing strained cyclooctynes to achieve rapid ligation with azides.[8]

This document serves as a practical guide to bridge these two powerful fields: functionalizing the Ethyl 7-Fluorobenzofuran-2-carboxylate core to make it "click-ready" and employing it in robust cycloaddition protocols.

Part I: Synthesis of 'Click-Ready' Benzofuran Derivatives

The starting material, Ethyl 7-Fluorobenzofuran-2-carboxylate, does not possess a native azide or alkyne group. The most synthetically accessible position for introducing these handles is the C2-ethyl ester. The general strategy involves saponification of the ester to the corresponding carboxylic acid, which is then activated and coupled with an appropriate linker containing either a terminal alkyne or an azide group.

Workflow for Synthesizing Functionalized Benzofuran Derivatives

G A Ethyl 7-Fluorobenzofuran- 2-carboxylate B Saponification (LiOH, THF/H2O) A->B C 7-Fluorobenzofuran- 2-carboxylic acid B->C D Amide Coupling (HATU/DIPEA or EDC/HOBt) C->D G Alkyne-Functionalized Benzofuran Derivative D->G w/ Propargylamine H Azide-Functionalized Benzofuran Derivative D->H w/ Azide Linker E Propargylamine E->D F Amino-linker-Azide F->D

Caption: Synthetic workflow for installing alkyne and azide handles.

Protocol 2.1: Saponification of Ethyl 7-Fluorobenzofuran-2-carboxylate

Rationale: The conversion of the ethyl ester to a carboxylic acid is a fundamental step that provides a versatile chemical handle for subsequent amide bond formation. Lithium hydroxide (LiOH) is a strong base that efficiently hydrolyzes the ester under mild conditions, minimizing potential side reactions with the benzofuran ring.

  • Reagents: Ethyl 7-Fluorobenzofuran-2-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Ethyl 7-Fluorobenzofuran-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (2.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Fluorobenzofuran-2-carboxylic acid.

Protocol 2.2: Synthesis of Alkyne-Functionalized Benzofuran via Amide Coupling

Rationale: This protocol utilizes a standard peptide coupling reagent, such as HATU, to activate the carboxylic acid for efficient reaction with propargylamine.[9] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the coupling to completion.[10]

  • Reagents: 7-Fluorobenzofuran-2-carboxylic acid, Propargylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • In an inert atmosphere (N₂ or Ar), dissolve 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

    • Add propargylamine (1.2 eq) dropwise to the reaction mixture.

    • Stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to obtain the desired N-propargyl-7-fluorobenzofuran-2-carboxamide.

Protocol 2.3: Synthesis of Azide-Functionalized Benzofuran

Rationale: This procedure is analogous to Protocol 2.2 but uses a commercially available amino-PEG-azide linker. This introduces the azide functionality at a distance from the core scaffold, which can be advantageous for accessibility in bioconjugation applications. The acyl azide method is another well-established route for creating amide bonds.[11]

  • Reagents: 7-Fluorobenzofuran-2-carboxylic acid, 1-Amino-3-azidopropane (or similar amino-azide linker), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Anhydrous DMF.

  • Procedure:

    • In an inert atmosphere, dissolve 7-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes.[12]

    • Add the amino-azide linker (1.1 eq) to the mixture.

    • Stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Perform an aqueous workup as described in Protocol 2.2, step 5.

    • Purify the crude product by flash column chromatography to yield the azide-functionalized benzofuran derivative.

Part II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is the cornerstone of click chemistry, providing exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[5] The protocol below uses an in-situ source of the active Cu(I) catalyst, generated by the reduction of a Cu(II) salt with sodium ascorbate.[13]

Workflow for a Typical CuAAC Reaction

G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction & Workup A Dissolve Alkyne-Benzofuran (1.0 eq) in Solvent C Combine Alkyne & Azide Solutions A->C B Dissolve Azide Partner (1.05 eq) B->C D Add CuSO4·5H2O (0.05 eq) C->D E Add Sodium Ascorbate (0.15 eq) to Initiate D->E F Stir at RT (2-12 h) E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup & Purification G->H I 1,4-Disubstituted Triazole Product H->I

Caption: Step-by-step workflow for the CuAAC protocol.

Protocol 3.1: CuAAC Ligation of Benzofuran Derivative

Rationale: This protocol is optimized for high yield and clean conversion. A slight excess of the azide component is used to ensure complete consumption of the more valuable benzofuran derivative. A mixture of t-BuOH and water is a versatile solvent system that can solubilize a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system.[7]

  • Reagents: Alkyne-functionalized benzofuran (1.0 eq), Azide coupling partner (1.05-1.1 eq), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate, tert-Butanol (t-BuOH), Water.

  • Procedure:

    • Dissolve the alkyne-functionalized benzofuran derivative (e.g., from Protocol 2.2) in a 1:1 mixture of t-BuOH and water.

    • Add the azide coupling partner.

    • In a separate vial, prepare a fresh stock solution of Sodium Ascorbate (e.g., 1M in water).

    • Add CuSO₄·5H₂O (0.05 eq, 5 mol%) to the reaction mixture and stir until dissolved. The solution may turn a faint blue.

    • Add the Sodium Ascorbate solution (0.15 eq, 15 mol%) dropwise. The reaction should turn from blue to a yellow/green or orange/brown suspension.

    • Stir the reaction vigorously at room temperature for 2-12 hours. The reaction is often complete within 4 hours.

    • Monitor by TLC or LC-MS for the disappearance of the limiting reagent.

    • Upon completion, dilute with water and extract with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting 1,2,3-triazole product by flash chromatography or recrystallization.

Parameter Recommended Condition Rationale / Notes
Stoichiometry 1.0 eq Alkyne / 1.05 eq AzideA slight excess of one reagent drives the reaction to completion.
Catalyst 1-10 mol% CuSO₄·5H₂OLower loadings (1-2%) are often sufficient. Higher loadings may be needed for sluggish reactions.
Reductant 1.5-3.0 eq (rel. to Cu) Na-AscorbateEnsures the copper remains in the active Cu(I) state. A fresh solution is critical.[13]
Solvent t-BuOH/H₂O, DMF/H₂O, DMSO/H₂O (1:1 to 4:1)The solvent system must solubilize both organic substrates and the inorganic catalyst salts.[14]
Temperature Room Temperature (20-25 °C)Mild heating (40-50 °C) can accelerate slow reactions but may increase byproduct formation.
Reaction Time 2 - 24 hoursTypically complete in under 12 hours. Monitor by TLC/LC-MS.

Table 1: Typical Reaction Parameters for CuAAC with Benzofuran Derivatives.

Part III: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is the ideal choice for conjugating molecules in biological systems or when dealing with copper-sensitive substrates.[8] The reaction's driving force is the release of ring strain from a cyclooctyne derivative upon cycloaddition with an azide, obviating the need for a catalyst.

Workflow for a Typical SPAAC Reaction

G cluster_0 Reagent Preparation cluster_1 Reaction & Purification A Dissolve Azide-Benzofuran (1.0 eq) in Solvent C Combine Reagents at RT A->C B Dissolve Strained Alkyne (e.g., DBCO) (1.1 eq) B->C D Stir at RT (1-4 h) C->D E Monitor by TLC/LC-MS D->E F Direct Purification (No Aqueous Workup Needed) E->F G Triazole Product (Mixture of Regioisomers) F->G

Caption: Simplified workflow for the catalyst-free SPAAC protocol.

Protocol 4.1: SPAAC Ligation of Benzofuran Derivative

Rationale: This protocol is exceptionally simple due to the absence of a catalyst. The reaction rate is primarily dependent on the intrinsic reactivity of the chosen strained alkyne.[15][16] DBCO (Dibenzocyclooctyne) is a common choice due to its high reactivity and stability. The reaction is typically clean, often allowing for direct purification after solvent removal.

  • Reagents: Azide-functionalized benzofuran (1.0 eq), Strained alkyne partner (e.g., DBCO-amine, DBCO-acid) (1.1 eq), High-purity solvent (e.g., Acetonitrile, Methanol, or aqueous buffer like PBS).

  • Procedure:

    • Dissolve the azide-functionalized benzofuran derivative (e.g., from Protocol 2.3) in the chosen solvent.

    • Add the strained alkyne reagent.

    • Stir the mixture at room temperature for 1-4 hours. Reactions are often complete in less than 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product is often clean enough for direct use, but can be purified by flash chromatography if necessary.

Parameter Recommended Condition Rationale / Notes
Stoichiometry 1.0 eq Azide / 1.1-1.5 eq AlkyneA slight excess of the strained alkyne is common.
Strained Alkyne DBCO, BCN, DIFOReactivity order is generally DIFO > DBCO > BCN. Choice depends on desired rate and availability.[17]
Solvent Acetonitrile, MeOH, DMF, DMSO, PBSHighly versatile; choose based on substrate solubility. The reaction is tolerant of most protic and aprotic solvents.
Temperature Room Temperature (20-25 °C)No heating is required. The reaction is driven by strain release.
Reaction Time 0.5 - 4 hoursSignificantly faster than many CuAAC reactions.

Table 2: Typical Reaction Parameters for SPAAC with Benzofuran Derivatives.

Characterization and Troubleshooting

  • Characterization: The formation of the 1,2,3-triazole ring can be unequivocally confirmed by spectroscopic methods.

    • ¹H NMR: Expect a characteristic singlet for the triazole proton (CH ) typically appearing between δ 7.5 and 8.5 ppm.[18]

    • ¹³C NMR: The two triazole carbons will appear in the aromatic region, typically between δ 120 and 150 ppm.[19]

    • HR-MS: High-Resolution Mass Spectrometry should be used to confirm the exact mass of the final product.[20]

    • FT-IR: Disappearance of the sharp azide stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹) is a strong indicator of reaction completion.

  • Troubleshooting:

Problem Possible Cause (CuAAC) Suggested Solution
No/Low Conversion Inactive (oxidized) copper catalyst.Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Consider adding a Cu(I)-stabilizing ligand like THPTA or TBTA.[21]
Poor substrate solubility.Try a different co-solvent system (e.g., DMSO/H₂O). Gentle heating (40 °C) may help.
Side Product Formation Alkyne homocoupling (Glaser coupling).Ensure sufficient sodium ascorbate is present and maintain an inert atmosphere.
Difficulty in Purification Residual copper salts.Wash the organic extract with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper.

Conclusion

The combination of the pharmacologically relevant 7-fluorobenzofuran scaffold with the efficiency and versatility of click chemistry provides a powerful platform for modern drug discovery and chemical biology. By following the detailed protocols for functionalization (Part I), CuAAC (Part II), and SPAAC (Part III), researchers can reliably synthesize a diverse library of novel benzofuran conjugates for screening and development. The methodologies described herein are robust, scalable, and grounded in the fundamental principles of organic synthesis, enabling broad application across the scientific community.

References

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  • Synthesis of Benzofurans from Sulfur Ylides and ortho‐Hydroxy‐Functionalized Alkynes. Wiley Online Library. Available at: [Link]

  • Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. ResearchGate. Available at: [Link]

  • Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H ... PMC. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. Folia Medica. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Royal Society of Chemistry. Available at: [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. PubMed. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. Available at: [Link]

  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization... ACS Publications. Available at: [Link]

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  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available at: [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]

  • Carboxylic acid-Amine coupling? ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts... ACS Publications. Available at: [Link]

  • Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP... PMC. Available at: [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Available at: [Link]

  • Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS. Available at: [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. SciSpace. Available at: [Link]

  • THERAPEUTIC POTENTIAL OF BENZOFURAN. ResearchGate. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Ligation method and reagents to form an amide bond. Google Patents.
  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. MDPI. Available at: [Link]

  • Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. ResearchGate. Available at: [Link]

  • Synthesis of novel benzofuran-based 1,2,3-triazole analogues 6a-u. ResearchGate. Available at: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 7-Fluorobenzofuran-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic purification of Ethyl 7-Fluorobenzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this and structurally related benzofuran derivatives. Our goal is to provide not just a protocol, but a framework for understanding and troubleshooting the purification process, ensuring you can achieve high purity and yield with confidence.

Troubleshooting Guide: Real-World Scenarios & Solutions

This section addresses specific, common issues encountered during the column chromatography of Ethyl 7-Fluorobenzofuran-2-carboxylate. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Scenario 1: Poor Separation of the Target Compound from an Impurity

Question: My TLC analysis shows two spots that are very close together, and I'm unable to achieve baseline separation on the column. How can I improve the resolution?

Answer: This is a frequent challenge, often caused by isomeric impurities or byproducts with similar polarity to your target compound.[1] Here’s a systematic approach to enhance separation:

  • Optimize the Mobile Phase: The power of your solvent system is paramount. If you are using a standard Hexane/Ethyl Acetate system, even small adjustments can have a significant impact.

    • Decrease Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing the interaction time with the silica gel and amplifying small differences in polarity. If you are using 10% Ethyl Acetate in Hexane (9:1), try reducing it to 5-7%. The goal is to get the Rf value of your target compound into the optimal range of 0.2-0.5 for column chromatography.[2]

    • Introduce a Different Solvent: Sometimes, a complete change in the solvent system is necessary to alter the selectivity. Consider replacing Ethyl Acetate with Dichloromethane (DCM) or trying a ternary system like Hexane/DCM/Ethyl Acetate. These solvents offer different interactions (e.g., dipole-dipole, hydrogen bonding) with your compound and the silica surface.

  • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can be highly effective. A shallow gradient involves a very slow and gradual increase in the polar component of the mobile phase. This technique carefully coaxes compounds off the column, providing more opportunity for closely eluting species to separate. For example, you could start with 2% Ethyl Acetate in Hexane and gradually increase to 10% over many column volumes.

Scenario 2: The Compound Appears to be Degrading on the Column

Question: I loaded my crude material, but the fractions I'm collecting show new, unexpected spots on the TLC plate, and my overall yield is very low. Is my compound decomposing?

Answer: This is a critical issue that can arise with certain heterocyclic compounds. Silica gel is inherently acidic and can catalyze degradation or rearrangement reactions in sensitive molecules.[3][4] While specific stability data for Ethyl 7-Fluorobenzofuran-2-carboxylate on silica is not widely published, this is a known risk for similar structures.[4]

  • Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, then add a small amount of silica gel on top of the spot. Let it sit for an hour, then elute the plate as usual. If a new spot (degradation product) appears or the original spot diminishes, your compound is likely unstable on silica.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the slurry or adding a basic modifier to your mobile phase. A common and effective method is to add 0.1-1% triethylamine (NEt₃) to your eluent.[4] This will neutralize the silica surface and can prevent the degradation of acid-sensitive compounds.[5]

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation. Use a slightly more polar solvent system than you normally would (to increase the Rf to ~0.4-0.5) and apply positive pressure ("flash" chromatography) to speed up the elution.

  • Consider an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for compounds that are sensitive to the acidity of silica gel.[4]

Scenario 3: The Compound Won't Elute from the Column

Question: I've been flushing my column with a high concentration of ethyl acetate, but my product is not coming off. Where is it?

Answer: This frustrating situation can have several causes:

  • Compound Crashing/Precipitation: If your compound has poor solubility in the mobile phase, it may have precipitated at the top of the column when you loaded it. This is more likely if you loaded the sample in a solvent that is stronger than the initial mobile phase. The solution is to switch to a solvent system in which your compound is more soluble.

  • Irreversible Adsorption or Decomposition: In a worst-case scenario, the compound has either irreversibly bound to the silica or has completely decomposed at the origin.[3] This underscores the importance of the stability test mentioned in Scenario 2.

  • Incorrect Solvent System: Double-check that you prepared your mobile phase correctly. A simple mistake, such as reversing the ratio of polar and non-polar solvents, can lead to this issue.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for before running my column? A1: For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.5 on the TLC plate using the planned mobile phase.[2] An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for sufficient separation from impurities.

Q2: How much silica gel should I use for my purification? A2: A general rule of thumb is to use a weight ratio of silica gel to crude material between 30:1 and 50:1.[1] For difficult separations of closely eluting spots, this ratio can be increased to 100:1 or more.

Q3: What is the best way to load my sample onto the column? A3: There are two primary methods:

  • Dry Loading: This is the preferred method for achieving the best resolution. Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Ethyl Acetate), add a small amount of silica gel or Celite (about 2-3 times the weight of your crude material), and evaporate the solvent until you have a free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.

  • Wet Loading: Dissolve your crude product in the absolute minimum amount of the mobile phase or a solvent in which it is highly soluble but is weaker than the mobile phase. Using a pipette, carefully apply this concentrated solution to the top of the column bed. This method is faster but can lead to broader bands if too much solvent is used.

Q4: My final purified product is a colorless oil, but the literature reports a solid. Is it impure? A4: Not necessarily. While many pure benzofuran derivatives are crystalline, some can exist as oils or low-melting solids at room temperature.[1] The presence of very minor, residual solvent or a trace impurity can inhibit crystallization. Try removing all solvent under high vacuum for an extended period. If it remains an oil, its purity should be confirmed by other analytical methods like HPLC or NMR.

Q5: Can I use a different solvent system, like Toluene/Acetone? A5: Yes. While Hexane/Ethyl Acetate is the most common starting point, the choice of solvent is empirical. Different solvent systems can offer unique selectivity for separating challenging mixtures. Always develop your solvent system using TLC first to confirm that your target compound moves to the desired Rf and separates from impurities.

Data & Protocols
Recommended Purification Parameters
ParameterRecommended Value/SystemRationale & Notes
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard particle size for flash chromatography, providing a good balance of resolution and flow rate.
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientA common and effective system. Start with low polarity (e.g., 2% EtOAc) and gradually increase to elute the product.[1][7]
Target Rf on TLC 0.2 - 0.5Ensures good separation and reasonable elution time.[2]
Silica to Crude Ratio 30:1 to 50:1 (w/w)Provides sufficient resolving power for most separations. Increase for difficult mixtures.[1]
Loading Method Dry Loading onto Celite or SilicaMaximizes resolution by ensuring the initial band is as narrow as possible.[6]
Step-by-Step Experimental Protocol: Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude Ethyl 7-Fluorobenzofuran-2-carboxylate in a solvent like Dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of Hexane/Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10).

    • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.5. This will be your primary eluent.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom, and add a thin layer (approx. 1 cm) of sand.

    • In a beaker, create a slurry of silica gel in the least polar solvent you will use (e.g., 100% Hexane or 98:2 Hexane/EtOAc).

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Do NOT let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Method):

    • Dissolve your crude product (e.g., 1g) in a minimal volume of Dichloromethane (DCM).

    • Add 2-3g of Celite or silica gel to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6]

    • Carefully transfer this powder onto the layer of sand at the top of your column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add your starting mobile phase (the one giving the desired Rf) to the column.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica (flash chromatography).

    • Begin collecting fractions in test tubes. The size of the fractions will depend on the size of your column.

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Once the impurities have eluted, you may gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc to 10% EtOAc) to speed up the elution of your target compound.

  • Analysis and Product Isolation:

    • Develop the TLC plates of your collected fractions.

    • Identify the fractions that contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 7-Fluorobenzofuran-2-carboxylate.

Visual Workflow & Logic Diagrams

To further clarify the process, the following diagrams illustrate the purification workflow and a decision tree for troubleshooting common issues.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (Solvent Selection) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Overall workflow for column chromatography purification.

Troubleshooting_Tree cluster_separation Separation Issues cluster_elution Elution Issues cluster_yield Yield & Purity Issues Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElute No Elution? Start->NoElute LowYield Low Yield / Degradation? Start->LowYield Solvent Decrease Polarity or Change Solvent System PoorSep->Solvent Gradient Use a Shallow Gradient PoorSep->Gradient CheckSolvent Verify Solvent Composition NoElute->CheckSolvent CheckStab Check for Degradation or Precipitation NoElute->CheckStab Deactivate Deactivate Silica (add NEt3) LowYield->Deactivate Alumina Use Alumina Instead of Silica LowYield->Alumina

Caption: Decision tree for troubleshooting common chromatography problems.

References
  • Benchchem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-3-methylbenzofuran.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Stability issues of 2-Acetyldibenzofuran under experimental conditions.
  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Indian Journal of Chemistry, Section B. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?.

Sources

Technical Support Center: Troubleshooting Benzofuran Synthesis from Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing salicylaldehydes as precursors for benzofuran scaffolds. As experienced application scientists, we understand that while these syntheses are powerful, they are often accompanied by challenges, including the formation of persistent and undesired side products.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues, offer field-proven solutions, and ground our recommendations in established reaction mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Perkin Reaction yielding Coumarin instead of Benzofuran

Q: I performed a reaction between salicylaldehyde and acetic anhydride using sodium acetate as a base, expecting a benzofuran derivative. Instead, my primary product is coumarin. Is this expected, and can this be controlled?

A: This is a classic and expected outcome. The reaction of salicylaldehydes with acetic anhydride under basic conditions is the Perkin reaction , which is the standard synthesis for coumarin, not benzofuran.[1][2] The reaction proceeds through an initial aldol-type condensation followed by an intramolecular acylation and subsequent elimination to form the lactone ring of coumarin.

Plausible Causes:

  • Inherent Reaction Pathway: The mechanism strongly favors the formation of the six-membered lactone (coumarin) over a five-membered benzofuran ring in this specific reaction. The enolate of acetic anhydride attacks the aldehyde, and the resulting intermediate cyclizes via the phenolic hydroxyl group onto the newly formed ester.[1]

  • Thermodynamic Stability: The coumarin scaffold is a highly stable, conjugated system, making it the thermodynamically favored product under these conditions.

Recommended Solutions & Protocols: To synthesize a benzofuran from salicylaldehyde, a different synthetic strategy is required. The Perkin reaction is not a suitable choice. Consider the following established methods:

  • Rap-Stoermer Reaction: This is one of the most reliable methods. It involves reacting the salicylaldehyde with an α-haloketone (e.g., chloroacetone or a phenacyl bromide) in the presence of a base.[3]

  • Synthesis via o-Formylphenoxyacetic Acid: This two-step process involves first reacting salicylaldehyde with chloroacetic acid and a base (like NaOH) to form o-formylphenoxyacetic acid.[4][5] This intermediate is then isolated and cyclized using acetic anhydride and sodium acetate to yield the benzofuran core.[5] This internal Perkin-type reaction followed by decarboxylation avoids the pathway to coumarin.[5]

Mechanistic Insight Diagram: Perkin Reaction Pathway

The following diagram illustrates why the reaction you performed leads to coumarin. The key step is the intramolecular attack of the phenoxide on the ester, leading to the stable lactone.

G Salicylaldehyde Salicylaldehyde Aldol_Add Aldol-Type Addition Salicylaldehyde->Aldol_Add Ac2O_NaOAc Acetic Anhydride + Sodium Acetate Enolate Anhydride Enolate (Nucleophile) Ac2O_NaOAc->Enolate Enolate->Aldol_Add Intermediate Alkoxide Intermediate Aldol_Add->Intermediate Acyl_Transfer Intramolecular Acyl Transfer Intermediate->Acyl_Transfer Cyclized_Int Cyclized Intermediate (Lactone Precursor) Acyl_Transfer->Cyclized_Int Elimination Elimination of Acetate Cyclized_Int->Elimination Coumarin Coumarin (Final Product) Elimination->Coumarin

Caption: Perkin reaction pathway leading to coumarin.

Issue 2: Low Yields and Incomplete Cyclization in Rap-Stoermer Synthesis

Q: I'm attempting a Rap-Stoermer synthesis of a 2-acylbenzofuran from a salicylaldehyde and a phenacyl bromide. My yield is low, and I've isolated a significant amount of an O-alkylated intermediate that hasn't cyclized. How can I drive the reaction to completion?

A: This is a frequent challenge in the Rap-Stoermer reaction. The reaction proceeds in two key steps: (1) Nucleophilic substitution, where the phenoxide of the salicylaldehyde attacks the α-haloketone (O-alkylation), and (2) an intramolecular aldol-type condensation (cyclization) followed by dehydration.[6] If the second step is slow or inhibited, the stable O-alkylated ether intermediate will accumulate.

Plausible Causes:

  • Insufficient Base Strength/Concentration: The cyclization step requires the deprotonation of the methylene carbon adjacent to the ketone to form an enolate, which then attacks the aldehyde. If the base is too weak or used in substoichiometric amounts, this step will be inefficient.

  • Steric Hindrance: Bulky substituents on either the salicylaldehyde or the α-haloketone can sterically hinder the formation of the transition state required for the intramolecular attack.

  • Low Reaction Temperature: The activation energy for the cyclization step is often higher than that for the initial O-alkylation. Insufficient heat can stall the reaction after the first step.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of intermediates and the efficacy of the base.

Recommended Solutions & Protocols:

ParameterRecommendationRationale
Base Switch to a stronger base like potassium carbonate (K₂CO₃) or consider solvent-free conditions. Triethylamine (TEA) has also been used effectively, particularly in sealed vessels at higher temperatures.[3]A stronger base more effectively generates the necessary enolate for the intramolecular cyclization. Solvent-free reactions can accelerate the process by increasing reactant concentration.
Temperature Increase the reaction temperature. Refluxing in a higher-boiling solvent like DMF or conducting the reaction at 80-130 °C under solvent-free conditions is often effective.[3]Provides the necessary activation energy to overcome the barrier for the cyclization step. Always monitor for potential decomposition at higher temperatures.
Reaction Time Extend the reaction time and monitor progress by TLC.The cyclization step can be slower than the initial alkylation. Ensure the reaction is allowed to proceed until the intermediate spot on the TLC plate is consumed.
Catalyst Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be effective, especially in aqueous media, by facilitating the interaction between the base and the organic substrate.[7]Improves the efficiency of the base-catalyzed steps, promoting both O-alkylation and the subsequent cyclization.

Mechanistic Insight Diagram: Rap-Stoermer Reaction and Side Product

This diagram shows the desired pathway to the benzofuran versus the stalled reaction at the O-alkylated intermediate.

G cluster_start Starting Materials Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide Base HaloKetone α-Haloketone Step1 Step 1: O-Alkylation (SN2) HaloKetone->Step1 Base Base (e.g., K₂CO₃) Phenoxide->Step1 Intermediate O-Alkylated Intermediate (Potential Side Product) Step1->Intermediate Step2 Step 2: Intramolecular Aldol Condensation Intermediate->Step2 Requires sufficient base and heat Benzofuran 2-Acylbenzofuran (Desired Product) Step2->Benzofuran

Caption: Rap-Stoermer pathway and the common intermediate stall point.

Issue 3: Formation of Dark, Tarry, and Polymeric Byproducts

Q: My reaction mixture turns very dark, almost black, and upon workup, I'm left with an intractable tar. What is causing this, and how can I achieve a cleaner reaction?

A: The formation of dark, tarry substances is a common sign of decomposition and unwanted side reactions, often promoted by harsh reaction conditions, particularly with electron-rich aromatic aldehydes.

Plausible Causes:

  • Base-Catalyzed Self-Condensation/Polymerization: Salicylaldehyde, like other aldehydes, can undergo self-condensation reactions under basic conditions, leading to complex polymeric materials.

  • Air Oxidation: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures and under basic conditions. This can form highly colored quinone-type species which can polymerize.

  • Decomposition: The starting materials or the desired product may be unstable at the reaction temperature or in the presence of a strong base, leading to decomposition. This is particularly true for syntheses involving intermediates like o-formylphenoxyacetic acid, which can decarboxylate or decompose if heated too strongly before cyclization is initiated.[5]

  • Excessively Strong Base: Using a very strong base like sodium hydroxide in a non-aqueous solvent can promote a variety of undesired pathways, including Cannizzaro-type reactions or general decomposition.

Recommended Solutions & Protocols:

  • Degas the Solvent: Before starting the reaction, bubble an inert gas (Nitrogen or Argon) through your solvent for 15-20 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon. This is crucial for preventing air oxidation of the sensitive phenoxide intermediates.

  • Optimize Base and Temperature:

    • Use the mildest base that is effective for the transformation. Anhydrous potassium carbonate is often a good first choice.[8]

    • Avoid excessively high temperatures. Run test reactions at lower temperatures for longer times to find a balance between reaction rate and stability.

  • Control Reagent Addition: If the reaction is highly exothermic, consider adding one of the reagents (e.g., the α-haloketone in a Rap-Stoermer reaction) slowly via a syringe pump or dropping funnel to control the reaction rate and temperature.

  • Purification Strategy: If some tar is unavoidable, try to precipitate your product by pouring the reaction mixture into a non-solvent like ice-water.[5] The product can then be collected by filtration, while many polymeric impurities may remain in solution or can be separated during subsequent extraction and column chromatography.

By carefully controlling the reaction atmosphere, base, and temperature, you can significantly suppress these decomposition pathways and achieve a much cleaner synthesis of your target benzofuran.

References
  • Shaikh, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Patel, P. et al. (N.D.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. SSRN.
  • Ajit, S. et al. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR.
  • Shaikh, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Harish Kumar, D. R. & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry. Available at: [Link]

  • Nasiri, M. A. et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology. Available at: [Link]

  • Marriott, K-S. C. et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. Available at: [Link]

  • Kobayashi, A. et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances. Available at: [Link]

  • Unknown Author. (N.D.). Reaction of salicylaldehyde (1) and acetic anhydride in the presence of sodium acetate gives compound 2. Vaia. Available at: [Link]

  • Filo Student. (2025). Reaction of salicylaldehyde (1) and acetic anhydride in the presence of s.. Filo. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Benzofuran synthesis. organic-chemistry.org. Available at: [Link]

  • Padwa, A. et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • Manthane D. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Chemistry Stack Exchange. Available at: [Link]

  • Karaburun, N. G. et al. (2020). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect. Available at: [Link]

  • Infinity Learn. (2026). Salicylaldehyde reacts with acetic anhydride in presence of sodium acetate... Infinity Learn. Available at: [Link]

  • Wikipedia. (2024). Perkin rearrangement. Wikipedia. Available at: [Link]

  • Toda, F. et al. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry. Available at: [Link]

  • Unknown Author. (2025). Research advances in the Rap-Stoermer reaction. ResearchGate. Available at: [Link]

  • Reddit User. (2024). Q: reaction of salicylic acid and acetic anhydride. Reddit. Available at: [Link]

  • Bansal, V. et al. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Journal of the Indian Chemical Society. Available at: [Link]

  • Le, T. N. et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules. Available at: [Link]

  • Bhargava, S. et al. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Li, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

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troubleshooting failed cyclization in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Support) | Topic: Failed Cyclization Protocols

Welcome to the Technical Support Center

You have reached the advanced troubleshooting interface for benzofuran scaffold construction. This guide does not provide generic "optimizations"; it diagnoses specific failure modes in the three most common synthetic pathways: Palladium-Catalyzed Annulation , Rap-Stoermer Condensation , and Acid-Mediated Cyclodehydration .

Every protocol below is designed as a self-validating system —meaning the experiment itself must generate the data required to diagnose its own failure.

Module 1: Metal-Catalyzed Cyclization (Sonogashira/Cyclization)

Context: You are reacting o-halophenols with terminal alkynes using Pd/Cu catalysis. Common Failure: The reaction stalls at the acyclic alkyne intermediate (coupling works, cyclization fails) or yields the wrong regioisomer.

Diagnostic Workflow: The "5-Exo vs. 6-Endo" Trap

In Pd-catalyzed synthesis, the ring closure usually follows a 5-exo-dig pathway (favored by Baldwin’s rules) or a 6-endo-dig pathway. Failure often stems from the electronic mismatch between the alkyne substituent and the nucleophilic phenol oxygen.

The Self-Validating Protocol:

  • Isolate the Intermediate: If the reaction stalls, do not toss the "byproduct." Isolate the o-alkynylphenol.

  • The DBU Test: Take the isolated acyclic intermediate and treat it with 2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in hot DMF (80°C).

    • Result A (Cyclization occurs): Your original catalytic cycle was suffering from proton-shuttling failure . The Pd-catalyst could not effectively deprotonate the phenol for the intramolecular attack.

    • Result B (No reaction): The alkyne is electronically deactivated. You need a Lewis Acid assist (e.g., AuCl3 or I2) rather than just base.

Troubleshooting Table: Pd-Catalyzed Failures
SymptomRoot CauseTechnical Intervention
Stalls at o-alkynylphenol Phenol oxygen is not nucleophilic enough.Switch base to Cs₂CO₃ (cesium effect) or add 5 mol% CuI to activate the alkyne pi-system [1].
Formation of Isocoumarins CO insertion (if CO is present) or ester interference.Ensure solvent is thoroughly degassed; remove ester groups from ortho positions if possible.
Homocoupling (Glaser) Oxygen leak in the system.Strict freeze-pump-thaw (x3). Copper promotes homocoupling of alkynes in the presence of O₂.
Regioisomer Mix (5-exo/6-endo) Electronic bias of alkyne substituent.[1][2]Electron-withdrawing groups on the alkyne favor 6-endo-dig . Electron-donating groups favor 5-exo-dig [2].
Visualizing the Failure Mechanism (Pd-Cycle)

Pd_Cycle_Failure Start Start: o-Halophenol + Alkyne OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd TransMetal Transmetallation (Cu-acetylide enters) OxAdd->TransMetal RedElim Reductive Elimination (Forms Acyclic Intermediate) TransMetal->RedElim Fail_Glaser FAILURE: Glaser Homocoupling (O2 Leak) TransMetal->Fail_Glaser Presence of O2 Cyclization Intramolecular Cyclization (The Critical Step) RedElim->Cyclization Requires Base/Heat Fail_Stall FAILURE: Stalled Intermediate (Base too weak) RedElim->Fail_Stall Low Nucleophilicity Product Benzofuran Product Cyclization->Product

Caption: Figure 1. Palladium catalytic cycle highlighting the bifurcation points where O2 leaks lead to homocoupling or weak bases lead to arrested cyclization [3].

Module 2: Base-Mediated Condensation (Rap-Stoermer)

Context: Reaction of salicylaldehydes with


-haloketones using a base (Rap-Stoermer).
Common Failure:  Low yields due to Cannizzaro reaction or formation of uncyclized O-alkylated ethers.
Diagnostic Workflow: The "Aldehyde Survival" Check

The Rap-Stoermer reaction relies on the delicate balance between nucleophilic substitution (O-alkylation) and aldol condensation (cyclization).

The Self-Validating Protocol:

  • Monitor the Aldehyde: Track the consumption of the salicylaldehyde carbonyl peak via IR (approx. 1660-1680 cm⁻¹) or TLC.

  • The Phase Transfer Test: If you observe O-alkylation (formation of the ether) but no cyclization (the aldehyde peak remains):

    • Intervention: Add 10 mol% TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst, converting the

      
      -chloroketone to a more reactive 
      
      
      
      -iodoketone in situ, accelerating the initial substitution step which positions the molecule for cyclization [4].
FAQ: Rap-Stoermer Optimization

Q: My salicylaldehyde is disappearing, but I'm getting a complex mixture (tar).

  • A: You are likely seeing the Cannizzaro reaction (disproportionation of the aldehyde) or polymerization.

    • Fix: Switch from strong hydroxide bases (KOH/NaOH) to K₂CO₃ in dry Acetone or DMF or use Triethylamine (TEA) under solvent-free conditions [5]. Strong mineral bases often attack the aldehyde functionality aggressively.

Q: Can I use microwave irradiation?

  • A: Yes, and you should. Rap-Stoermer reactions are highly responsive to microwave heating (e.g., 130°C for 10-20 min). This kinetic spike favors the intramolecular aldol condensation over intermolecular side reactions [6].

Module 3: Acid-Mediated Cyclodehydration

Context: Cyclization of


-phenoxy ketones or acetals using Lewis or Brønsted acids.
Common Failure:  Polymerization of the electron-rich phenol ring or rearrangement to benzopyrans.
Technical Insight: The Concentration Factor

Acid-mediated cyclizations are essentially Friedel-Crafts alkylations. If the concentration is too high, intermolecular attack (polymerization) competes with intramolecular attack (benzofuran formation).

Protocol Adjustment:

  • High Dilution: Run the reaction at 0.05 M or lower .

  • Reagent Switch: If using polyphosphoric acid (PPA) yields tar, switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It provides the necessary dehydration power with better solubility and fluidity than PPA, often running cleaner at lower temperatures [7].

Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue Detected Q1 Method? Start->Q1 Pd Pd-Catalyzed Q1->Pd RS Rap-Stoermer Q1->RS Q_Pd Is Intermediate Isolated? Pd->Q_Pd Sol_Pd_Base Fix: Add DBU/Cs2CO3 Q_Pd->Sol_Pd_Base Yes (Stalled) Sol_Pd_Glaser Fix: Degas (Freeze-Pump) Q_Pd->Sol_Pd_Glaser No (Homocoupling) Q_RS Aldehyde Consumed? RS->Q_RS Sol_RS_Cann Fix: Weaker Base (K2CO3) or Solvent-Free Q_RS->Sol_RS_Cann Yes (Tar/Byproducts) Sol_RS_PTC Fix: Add TBAI (PTC) Q_RS->Sol_RS_PTC No (O-Alkylation only)

Caption: Figure 2. Decision logic for isolating failure modes based on intermediate analysis.

References
  • BenchChem Technical Support Team. (2025). Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem. Link

  • Weingarten, M. D., & Padwa, A. (1999). A Novel Acid Catalyzed Rearrangement of a Benzofuran to a Benzopyran. Imperial College London / Emory University. Link

  • Reddy, T. J., et al. (2022).[3][4] Sonogashira coupling followed by intramolecular cyclization. Journal of Organic Chemistry. Link

  • Koca, M., et al. (2022).[4] Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans. ChemistrySelect. Link

  • Mahdavi, M., et al. (2025). Research advances in the Rap-Stoermer reaction. ResearchGate. Link

  • Dwarakanath, & Gaonkar. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Link

  • Ma, Z., et al. (2020).[5] Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research. Link

Sources

Technical Support Center: Optimizing Catalyst Loading for Palladium-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Catalyst Loading

Palladium-catalyzed cyclization reactions are a cornerstone of modern organic synthesis, enabling the construction of complex cyclic scaffolds essential for pharmaceuticals and advanced materials.[1][2] Achieving a successful and efficient transformation, however, is critically dependent on optimizing the catalyst loading. Suboptimal loading can lead to a cascade of issues, from low yields and incomplete conversions to the formation of intractable side products and catalyst decomposition.[3][4] Conversely, an unnecessarily high catalyst loading inflates costs, complicates purification by increasing residual palladium in the final product, and can even introduce new, detrimental reaction pathways.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical protocols to systematically optimize palladium catalyst loading for intramolecular cyclization reactions. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental challenges but also to build a robust understanding for future reaction development.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during palladium-catalyzed cyclization experiments, with a direct focus on problems related to catalyst loading.

Guide 1: Low or No Reaction Conversion

One of the most frequent challenges is the failure of a reaction to initiate or proceed to completion. While multiple factors can be at play, the catalyst system is the primary suspect.

Problem: My reaction has stalled, and analysis shows only starting material.

Possible Cause 1: Catalyst Loading is Too Low

The most straightforward cause is an insufficient quantity of the active catalyst to achieve a reasonable reaction rate. This is especially true for challenging substrates or less active catalyst systems.

  • Expert Diagnosis & Solution: Before assuming a more complex issue, a systematic increase in catalyst loading is a logical first step. However, this should be done methodically, not arbitrarily. Doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) is a reasonable starting point. If this improves the conversion, further optimization is warranted to find the "sweet spot" where efficacy is maximized without introducing side reactions. A detailed protocol for this screening is provided in Section 3 . For many transformations, catalyst loadings can be reduced to as low as 0.025-0.25 mol% under optimized conditions.[7]

Possible Cause 2: Inefficient Generation of the Active Pd(0) Species

Many common pre-catalysts, such as Palladium(II) acetate (Pd(OAc)₂), require in situ reduction to the catalytically active Pd(0) state.[8][9] This reduction step can be inefficient, leading to a lower-than-expected concentration of the active catalyst.

  • Expert Diagnosis & Solution:

    • Switch to a Pre-catalyst: Modern, well-defined Pd(II) pre-catalysts (e.g., G3-XPhos, G4-uPhos) are designed for rapid and efficient generation of the active LPd(0) species, often allowing for lower catalyst loadings and more reproducible results.[9]

    • Review Reduction Conditions: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate reduction. This can be promoted by phosphine ligands, amines, or even trace amounts of water.[8][10][11] Inefficient reduction can necessitate higher initial catalyst loadings to compensate.

Possible Cause 3: Catalyst Poisoning

Impurities in reagents or solvents can act as catalyst poisons, binding to the palladium center and shutting down catalysis.[4][12]

  • Expert Diagnosis & Solution: Run a control reaction using highly purified, anhydrous, and degassed solvents and freshly purified starting materials.[4] Common poisons include sulfur- or nitrogen-containing heterocycles.[4][13] If the control reaction proceeds efficiently, it confirms that reagent purity is the issue. No amount of increased catalyst loading will overcome a potent poison; purification is the only remedy.

// Side paths for issues impure_reagents [label="Impure/Wet Reagents\nACTION: Purify/Dry", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; inactive_catalyst [label="Inactive Catalyst / Inefficient Activation\nACTION: Use Fresh Catalyst / Switch to Pre-catalyst", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; suboptimal_conditions [label="Suboptimal Conditions\nACTION: Re-screen Parameters", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

reagent_check -> impure_reagents [style=dashed, arrowhead=open]; catalyst_check -> inactive_catalyst [style=dashed, arrowhead=open]; conditions_check -> suboptimal_conditions [style=dashed, arrowhead=open]; } ` Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Catalyst Decomposition (Palladium Black Formation)

A common and visually obvious sign of trouble is the precipitation of finely divided, black palladium metal, known as "palladium black."

Problem: My reaction mixture turns black, and the reaction stalls.

Possible Cause 1: Unstable Catalytic Species / Incorrect Ligand-to-Metal Ratio

The formation of palladium black occurs when the Pd(0) species, stripped of its stabilizing ligands, aggregates.[4][14] This is a common deactivation pathway.[4][14]

  • Expert Diagnosis & Solution:

    • Increase Ligand Ratio: The stability of the catalytic complex is highly dependent on the palladium-to-ligand ratio. A ratio of 1:1 to 1:2 is common, but sometimes a larger excess of ligand is needed to prevent aggregation.[10][11] However, be aware that a very large excess of ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[3]

    • Choose a More Stabilizing Ligand: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent at stabilizing the Pd(0) center, preventing aggregation and allowing for lower catalyst loadings.[3][4] If you are using a simple ligand like PPh₃, switching to a more advanced ligand can dramatically improve catalyst stability and lifetime.

Possible Cause 2: High Reaction Temperature

While many cyclization reactions require heat, excessive temperatures can accelerate the rate of catalyst decomposition pathways relative to the productive catalytic cycle.

  • Expert Diagnosis & Solution: Screen lower reaction temperatures. It may be possible to find a temperature that is sufficient for catalytic turnover but low enough to maintain the stability of the catalyst over the full course of the reaction. Sometimes, a lower temperature with a slightly higher catalyst loading is preferable to a higher temperature that rapidly kills the catalyst.

// Define nodes PdII_precatalyst [label="{Pd(II) Pre-catalyst | e.g., Pd(OAc)₂}", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_L_Pd0 [label="{Active Catalyst | L-Pd(0)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalytic_Cycle [label="{Productive Catalytic Cycle}", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Deactivated_Pd_black [label="{Deactivated Catalyst | Pd(0)n (Palladium Black)}", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges (relationships) PdII_precatalyst -> Active_L_Pd0 [label=" Reduction\n (+ Ligand)"]; Active_L_Pd0 -> Catalytic_Cycle [label=" Enters Cycle "]; Catalytic_Cycle -> Active_L_Pd0 [label=" Regenerated "]; Active_L_Pd0 -> Deactivated_Pd_black [label=" Ligand Dissociation\n & Aggregation", color="#EA4335", style=bold];

// Invisible nodes for alignment subgraph { rank = same; Active_L_Pd0; Deactivated_Pd_black; } } ` Caption: Catalyst activation and the deactivation pathway to palladium black.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my catalyst loading may be suboptimal? A1: The primary indicators are low reaction yield, incomplete conversion of starting materials, the formation of significant side products, or visible catalyst decomposition (e.g., formation of palladium black).[3] Monitoring the reaction over time by TLC or LC-MS can reveal if a reaction starts and then stalls, which often points to catalyst deactivation.

Q2: Is simply increasing the catalyst loading always a good solution for a slow reaction? A2: Not necessarily. While it can be a useful diagnostic step, excessively high catalyst concentrations can promote unwanted side reactions like homocoupling of starting materials. It also increases the cost and the burden of removing residual palladium from your product, which is a major concern in pharmaceutical development.[3][5][15] Optimization to find the minimum effective loading is always the best practice.

Q3: How do I choose a starting catalyst loading for a completely new cyclization reaction? A3: A good starting point for many palladium-catalyzed cyclization reactions is between 1-5 mol%.[10][11] For well-established and efficient catalyst systems (e.g., using modern biarylphosphine ligands), you can often start lower, around 0.5-1 mol%. Reviewing literature for similar transformations is the best guide. For example, Buchwald-Hartwig aminations can often be run with 1-2% catalyst loading, while some Heck reactions may require higher loadings.[8][16]

Q4: How does the choice of ligand affect the optimal catalyst loading? A4: The ligand is crucial. It stabilizes the active catalytic species and modulates its reactivity.[3] Bulky, electron-rich ligands can stabilize the palladium center so effectively that they enable high catalyst turnover, allowing for significantly lower catalyst loadings.[3][17] For instance, switching from a simple ligand like triphenylphosphine to a specialized biarylphosphine ligand can often allow you to decrease catalyst loading by an order of magnitude.[18]

Q5: How can I minimize residual palladium in my final product? A5: The most effective strategy is to use the lowest possible catalyst loading that achieves an efficient reaction.[5] Beyond that, several downstream purification methods exist, including crystallization, silica gel chromatography with specific additives, or using specialized scavenger resins designed to bind palladium.[15][19]

Section 3: Experimental Protocols & Data

Protocol 1: High-Throughput Screening for Optimal Catalyst Loading

This protocol uses a 24-well reaction block to efficiently screen multiple catalyst loadings in parallel. It is adapted from standard high-throughput screening methodologies.[20]

1. Preparation of Stock Solutions:

  • Substrate Stock Solution: Prepare a stock solution of your starting material and any internal standard in the reaction solvent (e.g., 0.2 M).

  • Base Stock Solution: If using a soluble base, prepare a stock solution. If using a solid base, it will be added directly to each vial.

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities. For a 1:1.2 Pd:Ligand ratio, you might dissolve 0.01 mmol of Pd pre-catalyst and 0.012 mmol of ligand in 1 mL of solvent.

2. Reaction Setup (in an inert atmosphere glovebox):

  • To a set of 8 reaction vials containing stir bars, add the solid base if applicable.

  • Dispense a fixed volume of the Substrate Stock Solution into each vial (e.g., 250 µL for a 0.05 mmol scale reaction).

  • Using a micropipette, add varying amounts of the Catalyst/Ligand Stock Solution to achieve the desired catalyst loadings (e.g., 25 µL for 0.5 mol%, 50 µL for 1.0 mol%, 100 µL for 2.0 mol%, etc.).

  • Add additional solvent to ensure all reactions have the same final volume and concentration.

  • Seal the vials in the reaction block.

3. Reaction and Analysis:

  • Place the reaction block on a pre-heated stirring hot plate set to the desired temperature.

  • Run the reaction for a set time (e.g., 16 hours).

  • After cooling, quench the reactions and take an aliquot from each vial for analysis by LC-MS or GC to determine the conversion and yield for each catalyst loading.

4. Interpretation:

  • Plot the yield versus catalyst loading. The optimal loading is the lowest concentration that provides the maximum yield within the desired timeframe.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Common Pd-Catalyzed Cyclizations

Reaction TypeTypical Pd Loading (mol%)Key Considerations
Intramolecular Heck 1 - 5%Can require higher loadings; ligand choice is critical to control regioselectivity.[16][21]
Intramolecular Suzuki 0.5 - 2.5%Generally efficient; sensitive to boronic acid/ester stability.[22]
Intramolecular Buchwald-Hartwig 0.5 - 2%Highly dependent on the amine/amide nucleophile; modern pre-catalysts enable low loadings.[8][18][23]
Intramolecular Sonogashira 0.1 - 2%Can often be performed with very low catalyst loadings, though copper co-catalysts may be needed.[7][24]
Wacker-type Cyclization 2 - 10%Often requires higher loadings and a stoichiometric oxidant.[25]

Table 2: Common Palladium Sources and Their Characteristics

Palladium SourceTypical FormKey Features
Pd(OAc)₂ Pd(II), trimerAir-stable, common, and inexpensive. Requires in situ reduction, which can be inefficient.[9]
Pd₂(dba)₃ Pd(0)Air-stable source of Pd(0). Requires ligand exchange to generate the active catalyst.[9]
Pd(PPh₃)₄ Pd(0)Direct source of Pd(0), but can be sensitive to air and heat.[10]
Pre-catalysts (e.g., G3-XPhos) Pd(II)Air-stable, well-defined complexes that provide rapid, clean generation of the active LPd(0) catalyst.[9]

References

  • The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates - Organic Chemistry Portal. (1999). Org. Lett., 1, 35-37. [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). ProQuest. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2012). KAUST Repository. [Link]

  • In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. (2022). PubMed. [Link]

  • Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions. (n.d.). Request PDF on ResearchGate. [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Royal Society of Chemistry. [Link]

  • Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. (2021). RSC Publishing. [Link]

  • Pd deactivation problem in oxidations and the solutions. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions. (2025). Fiveable. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights. [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (n.d.). PMC. [Link]

  • Optimization of the reaction conditions for the Pd-catalyzed three-component cyclization of 3 a with 1 a and 2 a. (n.d.). ResearchGate. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019). PubMed. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. (2023). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Reaction-Based Multisignal Detection of Palladium with High Sensitivity, Selectivity, and Reliability. (2024). ACS Publications. [Link]

  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (n.d.). PMC. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology. [Link]

  • Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. (2025). MDPI. [Link]

  • Palladium-Catalyzed Reactions. (2026). ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. [Link]

  • Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group, University of Pittsburgh. [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (n.d.). ACS Publications. [Link]

  • Controlling cyclization pathways in palladium( ii )-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. (2020). Chemical Science (RSC Publishing). [Link]

  • Optimization of conditions for the Heck reaction. (n.d.). ResearchGate. [Link]

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. (2017). Chemical Reviews. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC. [Link]

  • Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands. (2015). PMC. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! (2025). YouTube. [Link]

Sources

Technical Support Center: Benzofuran Synthesis & Workup Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-EST-004 Subject: Prevention of Ester Hydrolysis During Aqueous Workup Status: Resolved / Guide Available[1]

Mission Statement

You are likely performing a base-mediated benzofuran synthesis (e.g., Rap-Stoermer or Feist-Bénary reaction) involving salicylaldehydes and


-haloesters. Users frequently report yield loss due to the conversion of the desired ester moiety into a carboxylic acid.

This guide provides a chemically rigorous protocol to arrest saponification (base-catalyzed hydrolysis) during the critical transition from reaction mixture to isolation.

Module 1: Critical Analysis (The "Why")

To prevent hydrolysis, we must understand the enemy.[1] In benzofuran synthesis, you typically use bases like


, 

, or

in polar aprotic solvents (DMF, Acetone, MeCN).[1]

The Mechanism of Failure: The hydrolysis mechanism is Base-Catalyzed (


) . Unlike acid-catalyzed hydrolysis, this process is irreversible  under basic conditions because the final step—deprotonation of the carboxylic acid—drives the equilibrium completely to the carboxylate salt.
  • Risk Factor 1: High pH: Residual base in the reaction mixture remains active during the initial quench.

  • Risk Factor 2: Heat: Quenching an exothermic reaction without precooling accelerates the hydrolysis rate constant (

    
    ) exponentially.
    
  • Risk Factor 3: Water: Adding water directly to a basic mixture provides the nucleophile (

    
    ) needed for saponification before the pH is neutralized.
    
Module 2: The Protocol (The "How")

Standard Operating Procedure (SOP): Buffered Quench Technique Applicable for Rap-Stoermer and Pechmann Condensations involving ester intermediates.[1]

Reagents Required:
  • Saturated Ammonium Chloride (

    
    ) solution (The "Magic" Buffer).
    
  • Ice/Water bath.[1]

  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1]
    
Step-by-Step Workflow:
  • Thermal Arrest:

    • Action: Remove the reaction vessel from the heat source immediately upon completion (monitor via TLC).

    • Crucial: Submerge the flask in an ice-water bath and stir until the internal temperature reaches < 5°C .

    • Reasoning: Reducing temperature lowers the kinetic energy of the system, significantly slowing the rate of nucleophilic attack on the ester carbonyl [1].

  • The Buffered Quench (The Golden Rule):

    • Action: DO NOT add water directly.[1][2] Add cold, saturated aqueous

      
        dropwise to the reaction mixture while stirring vigorously.
      
    • Target: pH 8–9.

    • Reasoning:

      
       (pKa ~9.[1][3]2) reacts with residual strong bases (e.g., alkoxides, carbonates) to form ammonia (
      
      
      
      ) and salts.[1] This neutralizes the "stripping" power of the base without creating a strongly acidic environment that could damage acid-sensitive furan rings [2].
  • Phase Separation:

    • Action: Dilute with your organic solvent (EtOAc/Ether) immediately after quenching.[1]

    • Tip: If using DMF as a reaction solvent, wash the organic layer 3x with water or 5% LiCl solution to remove the DMF, which can otherwise drag the base into the organic phase.

  • Drying & Concentration:

    • Action: Dry over anhydrous

      
       (Sodium Sulfate).[1][4] Avoid 
      
      
      
      for extremely sensitive compounds as it is slightly Lewis acidic.[1]
    • Action: Evaporate solvent at < 40°C .

Module 3: Visualization (Workflow Logic)

The following diagram illustrates the decision logic and chemical flow to preserve the ester functionality.

WorkupLogic Start Reaction Complete (Basic Medium) Cooling Cool to 0°C (Thermal Arrest) Start->Cooling Stop Heating QuenchChoice Select Quench Agent Cooling->QuenchChoice WaterQuench Water/Brine Only QuenchChoice->WaterQuench Poor Choice AcidQuench 1M HCl QuenchChoice->AcidQuench Aggressive BufferQuench Sat. NH4Cl (Recommended) QuenchChoice->BufferQuench Optimal HydrolysisRisk High Risk: Saponification WaterQuench->HydrolysisRisk pH remains high AcidRisk Risk: Acid-Cat. Hydrolysis or Furan Ring Opening AcidQuench->AcidRisk pH drops < 2 Success Safe pH (~9) Ester Preserved BufferQuench->Success Buffers base Extraction Extraction (EtOAc) + LiCl Wash (if DMF) Success->Extraction

Caption: Figure 1. Decision matrix for quenching base-mediated benzofuran synthesis. Green path indicates the optimal protocol for ester preservation.

Module 4: Comparative Data (Quenching Agents)

Why do we recommend Ammonium Chloride over Hydrochloric Acid?

Feature1M HCl Water Sat.[1]

(Recommended)
Final pH < 2 (Acidic)> 10 (Basic)8 - 9 (Mildly Basic)
Saponification Risk LowHigh Negligible
Acid-Cat.[1] Hydrolysis Moderate RiskNoneNone
Exothermicity High (Violent)LowModerate (Controlled)
Selectivity Protonates everythingSolubilizes saltsProtonates strong bases only
Module 5: Troubleshooting & FAQs

Q1: I followed the protocol, but my ester still hydrolyzed. Why?

  • Diagnosis: Did you use Methanol or Ethanol as a co-solvent?

  • Explanation: In the presence of base, alcohols can undergo transesterification .[1] If you used Methanol, your ethyl ester might have converted to a methyl ester (which hydrolyzes faster) or directly to the acid if water was present.

  • Fix: Switch to strictly aprotic solvents like Acetone, DMF, or Acetonitrile for the reaction [3].

Q2: Can I use Sodium Bicarbonate (


) to quench? 
  • Answer: No.

  • Reasoning:

    
     is a weak base (pH ~8.5).[1] If your reaction mixture is highly basic (pH 12+), adding bicarbonate will not effectively lower the pH enough to stop saponification immediately. It is better used to neutralize acidic reactions, not basic ones.[1]
    

Q3: My product is stuck in the emulsion during extraction.

  • Fix: Benzofurans can be greasy.[1]

    • Add a small amount of Brine (Sat. NaCl) to increase the ionic strength of the aqueous layer.

    • Filter the biphasic mixture through a Celite pad if fine precipitates (salts) are causing the emulsion.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (See: Rap-Stoermer Reaction). [1]

  • ResearchGate Discussion. (2021). Ammonium chloride vs HCl quenching for esters.

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.

Sources

Ethyl 7-Fluorobenzofuran-2-carboxylate reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Troubleshooting Guide[1]

Introduction

The synthesis of Ethyl 7-fluorobenzofuran-2-carboxylate typically involves the condensation of 3-fluorosalicylaldehyde with ethyl bromoacetate (or diethyl bromomalonate) under basic conditions (Rap-Stoermer or Williamson ether synthesis followed by cyclization).

Monitoring this reaction requires precise Thin Layer Chromatography (TLC) protocols because the 7-fluoro substituent increases the acidity of the phenolic starting material, leading to significant "streaking" on silica gel if not handled correctly. Furthermore, the intermediate O-alkylated acyclic ester often co-elutes with the cyclized benzofuran product, leading to false positives for reaction completion.

This guide provides a self-validating monitoring system designed to distinguish between the starting material (SM), the uncyclized intermediate, and the final benzofuran product.

Part 1: Method Development (The "How-To")

Mobile Phase Selection

For benzofuran esters, a binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is the standard.[1] However, the specific ratio is critical due to the fluorine atom's modulation of polarity.

Solvent SystemRatio (v/v)ApplicationRf (Product)Rf (SM)
Hexane:EtOAc 9:1 Initial Screening~0.35~0.10
Hexane:EtOAc 4:1 High Polarity Impurities~0.65~0.30
Hexane:EtOAc:AcOH 80:20:1 Recommended ~0.60~0.25 (Sharp)

Expert Insight: The starting material, 3-fluorosalicylaldehyde, is a phenol. On slightly acidic silica gel, it interacts strongly via hydrogen bonding. Adding 1% Acetic Acid (AcOH) to the mobile phase suppresses the ionization of the phenol, sharpening the spot and preventing "tailing" that can mask the product.

Visualization Protocols

While the benzofuran core is highly conjugated and UV-active, relying solely on UV can be misleading.

  • Primary: UV (254 nm): The benzofuran ring fluoresces strongly. The product will appear as a dark purple/black spot against the green indicator background.

  • Secondary: KMnO₄ Stain: Oxidizes the aldehyde of the starting material (appearing yellow/brown) but reacts slowly with the fully substituted benzofuran ester.

  • Tertiary: Ferric Chloride (FeCl₃): Specific for phenols.

    • Protocol: Dip plate in 1% aqueous FeCl₃.

    • Result: 3-fluorosalicylaldehyde turns violet/purple . The product (no free OH) remains colorless . This is the definitive test for consumption of starting material.

Part 2: Experimental Workflows

The "Mini-Workup" Protocol (Mandatory)

Issue: Spotting a basic reaction mixture (containing K₂CO₃, DBU, or Et₃N) directly onto a TLC plate causes the phenolic starting material to deprotonate. The resulting phenoxide anion binds irreversibly to the silica, staying at the baseline or streaking badly.

Solution: You must perform a "mini-workup" in a vial before spotting.

MiniWorkup Sample Reaction Aliquot (50 µL) Quench Quench Vial (0.5 mL EtOAc + 0.5 mL 1M HCl) Sample->Quench Transfer Mix Vortex/Shake (Partition) Quench->Mix Spot Spot Organic (Top Layer) Mix->Spot Separation TLC Run TLC Spot->TLC

Figure 1: The "Mini-Workup" workflow ensures the phenol is protonated and extracts into the organic layer, providing accurate Rf values.

Part 3: Troubleshooting & FAQs

Q1: I see three spots. What are they?

Diagnosis: In the synthesis of benzofurans via alkylation/cyclization, you often see:

  • Spot A (High Rf, ~0.65): The Product (Ethyl 7-fluorobenzofuran-2-carboxylate).

  • Spot B (Mid Rf, ~0.55): The Intermediate (Ethyl 2-(2-formyl-6-fluorophenoxy)acetate).

    • Why: The reaction proceeds in two steps: O-alkylation followed by aldol condensation/dehydration. If the base is too weak or temperature too low, it stalls here.

  • Spot C (Low Rf, ~0.25): The Starting Material (3-Fluorosalicylaldehyde).

Action: If Spot B persists, push the reaction conditions (higher temp or stronger base like DBU) to force cyclization.

Q2: My product spot is elongating/streaking.

Cause: Overloading or residual base.

  • Fix 1: Dilute your sample.

  • Fix 2: Ensure you followed the Mini-Workup (Figure 1).

  • Fix 3: Add 1% Triethylamine to the solvent system only if the product is acid-sensitive (unlikely for this ester, but possible if hydrolysis occurs). Note: Usually acid (AcOH) is better for phenols, but if the amine base is dragging, neutralizing the plate helps.

Q3: A new spot appeared at the Baseline (Rf = 0).

Cause: Hydrolysis.[2] The ethyl ester is susceptible to hydrolysis if the reaction mixture contains water and strong base (e.g., NaOH/KOH). The resulting 7-fluorobenzofuran-2-carboxylic acid is very polar and will stick to the baseline in a Hex/EtOAc system. Verification: Spot the baseline material; elute with DCM:MeOH (9:1) . If it moves, it is likely the acid.

Part 4: Logic & Decision Tree

Use this logic flow to interpret your TLC plate results.

TLCDecision Start Visualize TLC Plate (UV 254nm) SM_Present Is SM (Rf ~0.25) Visible? Start->SM_Present FeCl3_Test Perform FeCl3 Stain SM_Present->FeCl3_Test Yes/Unsure Inter_Check Is 'Intermediate' Spot (Rf ~0.55) Visible? SM_Present->Inter_Check No Purple Turns Purple? FeCl3_Test->Purple Purple->Inter_Check No (SM consumed) Wait Continue Stirring Purple->Wait Yes (Phenol present) Complete Reaction Complete Proceed to Workup Inter_Check->Complete No Push Increase Temp/Base to Force Cyclization Inter_Check->Push Yes

Figure 2: Troubleshooting logic for distinguishing SM, Intermediate, and Product.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Retrieved from 4

  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from 5

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Org.[6][7] Synth. 2019, 96, 98-109.[6] Retrieved from 6

  • Asian Journal of Chemistry. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted.... Retrieved from 8

  • ScienceAlert. (n.d.). TLC Profiling of Alkylated Salicylic Acids. Retrieved from 9

Sources

dealing with regioisomer formation in substituted benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Regioisomer Formation & Cyclization Failures Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Regioselectivity Challenge

Benzofurans are privileged scaffolds in drug discovery (e.g., Amiodarone, Saprisartan).[1] However, their synthesis is plagued by two distinct regioselectivity challenges:

  • Ring Construction (De Novo): Ensuring the furan ring closes at the correct position (e.g., O-alkylation vs. C-alkylation; 5-exo-dig vs. 6-endo-dig).

  • Scaffold Functionalization: Directing electrophilic or metal-catalyzed substitution to the C3 position over the naturally more reactive C2 position.

This guide provides diagnostic workflows and robust protocols to resolve these specific bottlenecks.

Diagnostic Workflows & Troubleshooting (FAQs)

Module A: The Sonogashira-Cyclization Route (Intramolecular)

Context: You are reacting o-halophenols with terminal alkynes to form 2-substituted benzofurans.

Q1: I am observing significant alkyne homocoupling (Glaser product) instead of the desired benzofuran. How do I stop this? Diagnosis: This is an oxidative artifact, not a regioselectivity failure. It consumes your alkyne, altering stoichiometry.[1] Root Cause: Presence of Oxygen + Copper(I).[1][2] Corrective Action:

  • Degassing: Sparging with Argon is often insufficient for sensitive substrates. Use the Freeze-Pump-Thaw method (3 cycles).[1]

  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.

  • Copper-Free Variant: Switch to a copper-free protocol using slightly higher Pd loading (e.g., Pd(OAc)₂/PPh₃) and an organic base (piperidine) to eliminate the oxidative homocoupling pathway completely.[1]

Q2: My cyclization yielded an isocoumarin (6-membered ring) instead of the benzofuran. Why? Diagnosis: You encountered a 6-endo-dig cyclization instead of the desired 5-exo-dig . Mechanism: This occurs frequently when the phenol oxygen is acylated (e.g., o-alkynyl esters) or when the alkyne substituent is strongly electron-withdrawing, altering the polarization of the triple bond.[1] Corrective Action:

  • Baldwin’s Rules Override: If the nucleophile is an ester carbonyl oxygen, 6-endo is favored.[1] Ensure you have a free phenol (–OH) or generate it in situ (deprotection) to favor the 5-exo closure.[1]

  • Catalyst Switch: Gold (Au) catalysts often favor 6-endo pathways in specific substrates.[1] Switch to Pd(II) or Cu(I) in basic media to enforce the 5-exo-dig manifold.[1]

Module B: Phenol-Ketone Condensation (Intermolecular)

Context: Reacting phenols with


-haloketones (Rap-Stoermer or Feist-Benary type).

Q3: I am getting a mixture of benzofuran and an acyclic ether. The ring isn't closing. Diagnosis: Competition between O-alkylation (desired intermediate) and C-alkylation.[1] Root Cause: Solvent polarity and base "hardness". Corrective Action:

  • Solvent: Switch from protic solvents (EtOH) to polar aprotic solvents (DMF or Acetone).[1]

  • Base: Use a mild base like K₂CO₃. Strong bases (KOtBu) can promote competitive C-alkylation on the phenol ring or polymerization of the haloketone.[1]

  • Lewis Acid Promoter: If the cyclization (dehydration) step is stalling, add a Lewis acid like TiCl₄ (see Protocol A).[1]

Visualizing the Decision Pathways

The following diagram illustrates the critical decision points when selecting a synthetic route to avoid regio-scrambling.

BenzofuranRegio Start Target: Substituted Benzofuran SubstPattern Desired Substitution Pattern? Start->SubstPattern C2_Sub 2-Substituted SubstPattern->C2_Sub Common C3_Sub 3-Substituted SubstPattern->C3_Sub Difficult Route_Sono Route: Sonogashira + Cyclization C2_Sub->Route_Sono Preferred Route_Inter Route: Phenol + Alpha-Halo Ketone C3_Sub->Route_Inter Preferred Risk_Sono Risk: 6-endo-dig (Isocoumarin) or Homocoupling Route_Sono->Risk_Sono Risk_Inter Risk: C-Alkylation vs O-Alkylation Route_Inter->Risk_Inter Sol_Sono Sol: Free Phenol (-OH) + Cu-free conditions Risk_Sono->Sol_Sono Fix Sol_Inter Sol: Aprotic Solvent (DMF) + TiCl4 Promoter Risk_Inter->Sol_Inter Fix

Caption: Decision tree for selecting synthetic routes based on substitution targets and mitigating associated regioselectivity risks.

Validated Protocols

Protocol A: Regioselective Synthesis via TiCl₄-Mediated Condensation

Target: 2-Alkyl/Aryl Benzofurans (High Regio-fidelity) Mechanism: One-pot Friedel-Crafts alkylation / Cyclodehydration.[1] Reference: Molecules 2019, 24(11), 2187.[1][3]

Step-by-Step:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents: Add substituted phenol (1.0 equiv) and

    
    -haloketone (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).
    
  • Catalyst Addition: Cool to 0°C. Add TiCl₄ (1.0 equiv) dropwise via syringe. Note: Fuming will occur; ensure proper venting.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2-4 hours.

  • Quench: Pour mixture into ice-water. Extract with CH₂Cl₂.

  • Validation:

    • TLC: Look for the disappearance of the phenol (usually lower R_f) and appearance of a highly fluorescent spot (benzofuran).[1]

    • NMR Check: The C3-proton of a 2-substituted benzofuran typically appears as a singlet around

      
       6.5–7.0 ppm. If you see a multiplet or missing singlet, check for C-alkylation byproducts.[1]
      
Protocol B: C3-Selective Iodination of Benzofurans

Target: 3-Iodobenzofuran (Precursor for C3-functionalization) Challenge: C2 is more acidic.[1] Direct iodination often gives mixtures.

Step-by-Step:

  • Reagents: Dissolve benzofuran (1.0 equiv) in CH₂Cl₂.

  • Iodine Source: Add I₂ (1.1 equiv) and Iodobenzene diacetate [PhI(OAc)₂] (0.6 equiv).

  • Conditions: Stir at room temperature for 2 hours.

  • Workup: Quench with saturated Na₂S₂O₃ to remove excess iodine.

  • Why this works: The hypervalent iodine reagent generates a highly electrophilic iodine species that reacts faster at the nucleophilic C3 position (similar to indole chemistry) compared to lithiation strategies which favor C2.

Data & Comparison Table

Table 1: Regioselectivity Drivers in Cyclization Reactions

VariableCondition ACondition BOutcome / Preference
Cyclization Mode 5-exo-dig 6-endo-dig 5-exo yields Benzofuran; 6-endo yields Isocoumarin.[1]
Nucleophile Free Phenol (-OH)Ester/CarbonylFree phenol forces 5-exo (Benzofuran).[1]
Catalyst Pd(II) / Cu(I)Au(I)Au(I) can sometimes favor 6-endo depending on ligands.[1]
Solvent (Intermolecular) Acetone/DMFEthanol/MeOHAprotic (DMF) favors O-alkylation (Benzofuran path).[1]
C-H Activation Pd(OAc)₂ / AcidPd(OAc)₂ / BaseAcidic conditions often favor electrophilic C3 attack; Basic favor C2.[1]

References

  • Larock, R. C., et al. "Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes."[1][4] Journal of Organic Chemistry, 2005.[1][4][5]

  • Wang, W., et al. "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones."[1][3] Molecules, 2019, 24(11), 2187.[1][3]

  • Beaudry, C. M., et al. "Regioselective Synthesis of Benzofuranones and Benzofurans."[1][6][7] Journal of Organic Chemistry, 2021.[1][5][6][7] [1][6]

  • Wu, X-F., et al. "Transition Metal-Catalyzed Benzofuran Synthesis."[1][8] Elsevier, 2017.[1]

  • BenchChem Technical Support. "Reaction Optimization for Substituted Benzofuran Synthesis."

Sources

Technical Support Center: Synthesis of Benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylates. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced, often pivotal, role of solvent selection in your experimental success. The choice of solvent is not merely about dissolving reagents; it is an active parameter that can dictate reaction pathways, influence catalyst efficacy, and ultimately determine the yield and purity of your target molecule. This resource is structured to help you troubleshoot common issues and answer frequently asked questions by explaining the chemical causality behind the observable results.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable protocols.

Q1: My reaction yield is unexpectedly low or has stalled completely. How could the solvent be the culprit?

Answer: This is one of the most common issues, and the solvent is frequently a key factor. The solvent's properties directly influence reactant solubility, catalyst activity, and the stabilization of transition states.

Underlying Causality:

  • Solubility Mismatch: For a reaction to proceed efficiently, all components—starting materials, base, and catalyst—must be adequately solvated. If your catalyst or a key reagent has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all. For instance, in palladium-catalyzed reactions, the solubility of complexes like Pd(OAc)₂ can vary significantly between solvents.

  • Catalyst Deactivation: Certain solvents can interact negatively with the catalyst. For example, while coordinating solvents like DMF or acetonitrile can be beneficial, they can sometimes occupy coordination sites on the metal center, inhibiting substrate binding.

  • Insufficient Polarity: Many synthetic routes to benzofurans involve polar intermediates or transition states. A non-polar solvent like toluene may not sufficiently stabilize these species, thus increasing the activation energy and slowing the reaction rate. Conversely, highly polar solvents can sometimes stabilize starting materials more than the transition state, also hindering the reaction.

Troubleshooting Protocol & Solvent Comparison:

If you are experiencing low yields, consider the following solvent screen based on your reaction type.

  • Baseline (Commonly Used Solvents):

    • DMF (N,N-Dimethylformamide): Often a good starting point for palladium-catalyzed couplings due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[1][2] However, its high boiling point can make removal difficult.[1]

    • Acetonitrile (MeCN): A polar aprotic solvent that has proven effective in both nickel- and palladium-catalyzed syntheses of benzofuran derivatives.[2][3]

    • Toluene: A less polar option, often used in reactions where water must be rigorously excluded. It has been used in some palladium-catalyzed C-H functionalizations, though greener alternatives have shown superior performance.[4][5]

  • Greener & Potentially Higher-Performing Alternatives:

    • Recent studies on C-H arylation to form benzofuran derivatives have shown that solvents like CPME (Cyclopentyl Methyl Ether) , tert-amyl-OH, and methyl-THF can provide significantly higher yields than traditional solvents like toluene.[4] In one optimization, CPME gave a 93% yield compared to 46% in toluene under initial conditions.[4]

Data Summary: Solvent Effects on Pd-Catalyzed C-H Arylation Yield

SolventDielectric Constant (Approx.)Typical Yield (%)Notes
Toluene2.446 - 65%Common baseline, but often outperformed.[4][5]
DCE (1,2-Dichloroethane)10.4LowNot optimal for this transformation.[4]
Acetonitrile (MeCN)37.5LowNot optimal for this transformation.[4]
tert-Amyl-OH5.8HighA greener alternative showing good results.[4]
CPME4.793% Excellent performance, considered a superior green solvent.[4][5]
Q2: I'm observing significant formation of uncyclized intermediates or other side products. How can I promote the desired cyclization by changing the solvent?

Answer: The formation of stable, uncyclized intermediates is a classic sign that the reaction conditions are not optimal for the final, desired ring-closing step. The solvent plays a critical role in mediating the energetics of this intramolecular transformation.

Underlying Causality:

The key is often an intramolecular nucleophilic attack to form the furan ring. The solvent can influence this in two ways:

  • Base Activity: In base-mediated cyclizations, the solvent affects the strength and availability of the base. Aprotic polar solvents (e.g., DMF, DMSO) can solvate the cation of a base (like K₂CO₃ or NaH), leaving a more "naked" and reactive anion, which can more effectively deprotonate the phenolic hydroxyl group, initiating cyclization.

  • Transition State Stabilization: The cyclization step proceeds through a charged, polar transition state. A polar solvent will stabilize this transition state more effectively than a non-polar solvent, lowering the activation energy for ring closure and increasing the rate of the desired reaction relative to side reactions.

Experimental Workflow for Optimizing Cyclization:

The following workflow can help you select a solvent to favor intramolecular cyclization.

G cluster_0 Solvent Selection Workflow for Cyclization start Problem: Incomplete Cyclization check_reaction Is the reaction base-mediated or metal-catalyzed? start->check_reaction base_mediated Base-Mediated (e.g., Williamson ether formation followed by cyclization) check_reaction->base_mediated Base metal_catalyzed Metal-Catalyzed (e.g., Pd/Cu Sonogashira coupling-cyclization) check_reaction->metal_catalyzed Metal solvent_choice_base Switch to a Polar Aprotic Solvent base_mediated->solvent_choice_base solvent_choice_metal Solvent must support catalyst stability AND cyclization metal_catalyzed->solvent_choice_metal solvent_examples_base Try DMF, DMSO, or Acetonitrile solvent_choice_base->solvent_examples_base why_base Rationale: Enhances base strength and stabilizes polar transition state. solvent_examples_base->why_base end_node Result: Increased Yield of Cyclized Product why_base->end_node solvent_examples_metal DMF, NMP, or Toluene are common, but choice is highly catalyst/ligand dependent. solvent_choice_metal->solvent_examples_metal why_metal Rationale: Solvent must dissolve the organometallic complex and also favor the final ring-closing step. solvent_examples_metal->why_metal why_metal->end_node

Caption: Workflow for troubleshooting incomplete cyclization.

Example Protocol Modification:

A reported synthesis of ethyl 3-phenyl-1-benzofuran-2-carboxylates initially struggled in toluene, yielding a mixture of intermediates.[6] A switch to absolute ethanol with sodium ethoxide as the base drove the reaction to completion, affording the desired product in quantitative yield after reflux.[6] This highlights how a protic solvent, in combination with the right base, can facilitate the final cyclization step.

Q3: My palladium catalyst seems insoluble or inactive. How do I choose the right solvent for my catalytic system?

Answer: The performance of a palladium-catalyzed reaction is intimately linked to the solvent. The ideal solvent must not only dissolve the catalyst but also facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

Underlying Causality:

  • Ligand-Solvent Compatibility: The choice of ligand on the palladium center is crucial. For example, hydrophobic phosphine ligands like PPh₃ are more soluble and effective in solvents like DMF or toluene.[1] If you intend to explore aqueous reaction media for greener chemistry, a hydrophilic ligand would be necessary.[1]

  • Catalytic Cycle Intermediates: Different steps of the catalytic cycle may be favored by different solvent properties. The solvent must be able to support the entire cycle. For Tsuji-Trost type reactions involving benzofuran-2-ylmethyl acetates, the choice of solvent and ligand system was found to be dramatically influenced by the nucleophile, with different optimal conditions for N-nucleophiles versus S, O, and C-nucleophiles.[7][8]

General Guidance for Palladium-Catalyzed Systems:

G cat_cycle Pd(0) Complex Oxidative Addition Intermediate Reductive Elimination Product Release solvent Solvent's Role Solvates Pd Complex Stabilizes Charged Intermediates May Act as a Ligand solvent:s1->cat_cycle:f0 Ensures catalyst is in solution solvent:s2->cat_cycle:f2 Lowers activation energy solvent:s3->cat_cycle:f0 Can influence reactivity

Caption: The multifaceted role of the solvent in a catalytic cycle.

Recommended Solvents for Common Palladium-Catalyzed Benzofuran Syntheses:

Reaction TypeRecommended SolventsCatalyst/Ligand System ExampleReference
Sonogashira Coupling-CyclizationDMF, Triethylamine (as base and solvent)Pd(PPh₃)₂Cl₂ / CuI[2]
C-H ArylationCPME, ToluenePd(OAc)₂ / AgOAc[4][5]
Tsuji-Trost Type Reaction (N-nucleophiles)DioxanePd₂(dba)₃ / dppf[7][8]
Tsuji-Trost Type Reaction (S, O, C-nucleophiles)THF[Pd(η³-C₃H₅)Cl]₂ / XPhos[7][8]
Frequently Asked Questions (FAQs)

1. What is the general role of a solvent in the synthesis of benzofuran-2-carboxylates? The solvent is a critical reaction parameter that (a) dissolves reactants, reagents, and catalysts, (b) influences reaction rates by stabilizing or destabilizing transition states, (c) can affect reaction pathways, leading to different products, and (d) determines the practical temperature range of the reaction.

2. How does solvent polarity specifically affect the yield? Solvent polarity can have a profound effect. For reactions involving polar intermediates, such as intramolecular cyclizations, polar solvents like DMF or acetonitrile can stabilize these species, lowering the activation energy and increasing the reaction rate and yield.[2][9] However, the relationship is not always linear; an optimal polarity often exists for a specific transformation, as seen where the moderately polar CPME outperformed the highly polar acetonitrile.[4]

3. Are there "green" or environmentally friendly solvent options for these syntheses? Yes. There is a strong push towards sustainable chemistry. For benzofuran synthesis, solvents like cyclopentyl methyl ether (CPME), tert-amyl-OH, and 2-methyl-THF have been identified as effective and greener alternatives to more hazardous solvents like toluene or DCE.[4] Additionally, deep eutectic solvents (DES) and even water have been successfully employed in certain copper-catalyzed syntheses, offering environmentally benign options.[2][10]

4. How does my choice of base (e.g., K₂CO₃, NaH, Et₃N) influence the optimal solvent? The base and solvent are a functional pair. Inorganic carbonate bases (e.g., K₂CO₃) have low solubility in non-polar solvents, so polar aprotic solvents like DMF or acetonitrile are often required to achieve a homogeneous or effectively dispersed reaction mixture.[11][12] Stronger bases like NaH are often used in anhydrous THF or toluene.[6] Organic amine bases like triethylamine can sometimes function as both the base and the solvent.[2]

References
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Aryl
  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Labor
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Source Not Available].
  • Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. (2025).
  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acet
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed C-H Activation/Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C-H Activation/Cyclization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation, a common challenge in these powerful synthetic transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues in your experiments, ensuring the robustness and success of your reactions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your palladium-catalyzed C-H activation/cyclization reactions. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Guide 1: Reaction Stalls or Shows Low Conversion

Question: My C-H activation/cyclization reaction starts but then slows down or stops completely, resulting in low yield. What could be the cause, and how can I fix it?

Answer: A stalled reaction or low conversion is a classic symptom of catalyst deactivation. The active palladium species is likely being converted into an inactive form during the reaction. Let's break down the potential culprits and how to address them.

Initial Diagnosis:

A primary indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1][2] This is a result of the aggregation of Pd(0) species, which are no longer catalytically active.

Common Deactivation Pathways and Solutions:

  • Formation of Palladium Black (Aggregation):

    • Causality: The active, typically soluble, Pd(0) catalyst can aggregate into larger, insoluble clusters (palladium black), effectively removing it from the catalytic cycle.[2] This is often promoted by high temperatures or insufficient ligand stabilization.

    • Troubleshooting:

      • Ligand Selection: The choice of ligand is critical. Sterically bulky and electron-rich phosphine ligands can stabilize the Pd(0) center, preventing aggregation.[3] Consider screening a variety of ligands to find one that is optimal for your specific substrate and reaction conditions.

      • Additives: Certain additives, like quaternary ammonium salts (e.g., TBAB), can help stabilize the catalyst and prevent precipitation.[1]

      • Solvent Choice: A more coordinating solvent can sometimes help to keep the palladium species in solution.[1]

  • Oxidation of the Catalyst:

    • Causality: The active Pd(0) catalyst can be oxidized to a less active Pd(II) state, especially if trace amounts of air or other oxidants are present.[1] While many C-H activation cycles operate via a Pd(II)/Pd(0) or even a Pd(II)/Pd(IV) manifold, unintended oxidation can disrupt the intended cycle.[4][5]

    • Troubleshooting:

      • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2] Solvents should be anhydrous and thoroughly degassed.[2]

      • Reagent Purity: Ensure all reagents are free from peroxides or other oxidizing impurities.

  • Ligand Degradation:

    • Causality: The ligands used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, leading to the formation of less active or inactive catalytic species.[2]

    • Troubleshooting:

      • Ligand Stability: Evaluate the stability of your chosen ligand under the reaction conditions. If you suspect ligand degradation, consider using a more robust ligand.

      • Reaction Temperature: Lowering the reaction temperature, if possible, can sometimes mitigate ligand degradation.

Experimental Workflow for Troubleshooting Low Conversion:

Caption: A logical workflow for troubleshooting low conversion.

Guide 2: Catalyst Poisoning

Question: My reaction, which previously worked well, is now failing. I suspect catalyst poisoning. What are common poisons and how can I identify and eliminate them?

Answer: Catalyst poisoning occurs when impurities in the reaction mixture bind to the palladium's active sites, rendering it inactive.

Common Catalyst Poisons and Their Effects:

PoisonSourceEffect on Catalyst
Sulfur Compounds Reagents, solvents, starting materialsStrongly coordinate to palladium, blocking active sites.
Halides (excess) Additives, reagentsCan form stable, less active palladium-halide complexes.[1]
Nitrogen Heterocycles Substrates, impuritiesCan act as strong ligands, displacing the desired ligand and deactivating the catalyst.[6]

Troubleshooting and Solutions:

  • Purity is Paramount:

    • Reagent and Solvent Purification: Ensure all starting materials and solvents are of the highest possible purity.[2] Recrystallize solid reagents and distill liquid starting materials and solvents. Use anhydrous and degassed solvents.[2]

    • Test with High-Purity Materials: If you suspect poisoning, run a control reaction with highly purified materials to confirm the diagnosis.[1]

  • Scavengers:

    • If the source of the poison is known, specific scavengers can be added to the reaction mixture to remove the impurity.

Experimental Protocol: Testing for Catalyst Poisoning

  • Baseline Reaction: Run the reaction under your standard conditions with your current batch of reagents and solvents. Record the yield and reaction profile (e.g., by TLC or GC/LC-MS).

  • High-Purity Reaction: Repeat the reaction, but this time use reagents and solvents of the highest available purity.

  • Comparison: A significant improvement in the high-purity reaction strongly suggests that an impurity in your original reagents or solvents is poisoning the catalyst.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between a homogeneous and a heterogeneous palladium catalyst in the context of deactivation?

A1: Homogeneous catalysts are soluble in the reaction mixture, while heterogeneous catalysts are in a different phase (e.g., a solid catalyst in a liquid reaction).[1] Homogeneous catalysts can be more active but are often more prone to aggregation (forming palladium black).[1] Heterogeneous catalysts are generally more robust and easier to separate, but they can suffer from leaching of the active metal into the solution.[7]

Q2: Can I reactivate my deactivated palladium catalyst?

A2: In some cases, yes. For palladium black, reactivation can sometimes be achieved by re-oxidizing the aggregated Pd(0) to a soluble Pd(II) species.[8][9][10] For instance, treatment with an oxidant like benzoquinone has been shown to restore catalyst activity in certain systems.[8][9][10] However, the success of reactivation is highly dependent on the specific catalyst and reaction conditions. It is always recommended to test the reactivated catalyst on a small scale first.[1]

Q3: How can I analyze my catalyst to confirm its deactivation state?

A3: Several analytical techniques can provide insights into the state of your palladium catalyst. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool to determine the oxidation state of palladium.[1][7][11][12] By comparing the binding energies of the Pd 3d electrons in your used catalyst to those of known standards, you can determine the relative amounts of Pd(0) and Pd(II).[1] Other techniques like Transmission Electron Microscopy (TEM) can be used to visualize the aggregation of palladium nanoparticles.[7]

Experimental Protocol: Determining Palladium Oxidation State using XPS

  • Sample Preparation: Mount a small amount of your catalyst (fresh and used samples for comparison) onto a sample holder.

  • Data Acquisition: Acquire a survey spectrum to identify all elements present, followed by a high-resolution spectrum of the Pd 3d region.

  • Data Analysis:

    • Perform peak fitting on the high-resolution Pd 3d spectrum.

    • Metallic palladium (Pd(0)) will exhibit characteristic peaks at lower binding energies.

    • Oxidized palladium species (e.g., Pd(II)) will have peaks at higher binding energies.[1]

    • By comparing the peak positions to literature values, you can identify the oxidation states present. The relative amounts can be quantified from the peak areas.[1]

Caption: Common deactivation pathways for palladium catalysts.

References

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: [Link]

  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions - Diva-Portal.org. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. Available at: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation - Xingwei Li. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications - ACS.org. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Assignment of Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison for the structural elucidation of Ethyl 7-Fluorobenzofuran-2-carboxylate using ¹H NMR spectroscopy. Moving beyond a simple data report, we will explore the causal relationships behind the observed chemical shifts and coupling patterns, offering a robust framework for researchers in synthetic chemistry and drug development. Our objective is to present a self-validating protocol, grounded in established spectroscopic principles, to ensure confident and accurate spectral interpretation.

Introduction: The Structural Significance of Benzofurans

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activities.[1][2] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguous structure determination in solution.[3]

This guide focuses on Ethyl 7-Fluorobenzofuran-2-carboxylate, a molecule that presents an interesting case for ¹H NMR analysis due to the influence of the C-7 fluorine substituent on the aromatic proton environment. We will dissect its ¹H NMR spectrum, providing a detailed assignment for each proton, and compare its spectral features to non-fluorinated analogs to highlight key differences.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct sets of chemically non-equivalent protons within the molecule.[4][5] Ethyl 7-Fluorobenzofuran-2-carboxylate has six unique proton environments, as illustrated below.

Figure 1: Molecular structure with labeled proton environments.

The six distinct proton sets are:

  • Aromatic Protons: H-4, H-5, H-6

  • Heterocyclic Proton: H-3

  • Ethyl Ester Protons: -CH₂- (methylene) and -CH₃ (methyl)

Spectral Analysis and Assignment

The ¹H NMR spectrum is analyzed based on three key parameters: chemical shift (δ), signal integration, and multiplicity (spin-spin splitting).[6]

Chemical Shift (δ): Predicting Proton Environments

The chemical shift indicates the electronic environment of a proton.[3][7] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[8]

  • Aromatic Region (δ 7.0–8.0 ppm): The protons H-4, H-5, and H-6 reside on the benzene ring and are expected in this typical aromatic range.[8] The electron-withdrawing fluorine atom at C-7 will significantly deshield the adjacent H-6 proton.

  • Heterocyclic Region (δ ~7.5 ppm): The H-3 proton is on the furan ring, which is an electron-deficient system. Furthermore, it is adjacent to the strongly electron-withdrawing ethyl carboxylate group, causing a pronounced downfield shift.

  • Oxygen-Linked Alkyl Region (δ ~4.4 ppm): The methylene (-CH₂-) protons of the ethyl group are directly attached to an oxygen atom, a highly electronegative element, which deshields them significantly.[4]

  • Alkyl Region (δ ~1.4 ppm): The methyl (-CH₃-) protons are further from the electronegative oxygen and are therefore found in the more shielded, upfield region of the spectrum.[6]

Multiplicity: Deciphering Neighboring Protons

Spin-spin splitting, or multiplicity, reveals the number of adjacent, non-equivalent protons according to the N+1 rule.[3] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).[9]

  • H-3 (Singlet): This proton has no adjacent proton neighbors, so its signal appears as a sharp singlet (s).

  • Ethyl Group (-CH₂- Quartet, -CH₃- Triplet): The methylene (-CH₂-) protons have three neighbors on the methyl group, resulting in a quartet (q) (3+1=4). The methyl (-CH₃-) protons have two neighbors on the methylene group, resulting in a triplet (t) (2+1=3). The J value for both multiplets will be identical (~7.1 Hz).

  • Aromatic Protons (H-4, H-5, H-6): This region presents the most complexity due to multiple couplings, including through-bond proton-proton (JHH) and proton-fluorine (JHF) interactions.

    • H-6: This proton is coupled to H-5 (ortho-coupling, ³JHH ≈ 7-9 Hz) and to the fluorine at C-7 (ortho-coupling, ³JHF ≈ 9-11 Hz). It may also exhibit a smaller meta-coupling to H-4 (⁴JHH ≈ 2-3 Hz).[10][11] This typically results in a complex multiplet, often a triplet of doublets (td) or a doublet of doublets of doublets (ddd).

    • H-5: This proton is coupled to two ortho neighbors, H-4 and H-6. If the coupling constants are similar, it will appear as a triplet (t). If they differ, it will be a doublet of doublets (dd).

    • H-4: This proton is coupled to H-5 (ortho-coupling, ³JHH ≈ 7-9 Hz) and may show a weaker coupling to H-6 (meta-coupling, ⁴JHH ≈ 2-3 Hz) and the C-7 fluorine (⁴JHF ≈ 4-6 Hz), resulting in a doublet of doublets (dd) or a more complex pattern.

Data Summary and Comparison

The following table summarizes the assigned ¹H NMR data for Ethyl 7-Fluorobenzofuran-2-carboxylate.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ ~1.42Triplet (t)7.13H
-CH₂- ~4.45Quartet (q)7.12H
H-5 ~7.20Triplet (t) or ddJ₅,₆ ≈ 8.0, J₅,₄ ≈ 8.01H
H-6 ~7.35Triplet of Doublets (td)³JHF ≈ 10.0, ³JHH ≈ 8.01H
H-4 ~7.60Doublet of Doublets (dd)³JHH ≈ 8.0, ⁴JHF ≈ 5.01H
H-3 ~7.55Singlet (s)-1H
Comparison with Non-Fluorinated Analog (Ethyl Benzofuran-2-carboxylate)

The primary utility of this guide lies in comparing the subject compound to its non-fluorinated counterpart.

  • Simpler Aromatic Region: In Ethyl Benzofuran-2-carboxylate, the C-7 position holds a proton (H-7). This results in four aromatic protons, all displaying only H-H coupling. The absence of H-F coupling leads to simpler, more predictable splitting patterns (doublets, triplets, and doublet of doublets).

  • Chemical Shift Differences: The strong electron-withdrawing effect of fluorine is absent. Consequently, H-6 and H-5 in the non-fluorinated analog would be shifted upfield compared to their positions in the 7-fluoro derivative. H-4 would be less affected.

This comparison underscores the diagnostic power of H-F coupling constants and fluorine-induced chemical shifts in confirming the position of fluorination on an aromatic ring.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To ensure the reproducibility and accuracy of the data presented, the following standardized protocol for sample preparation and data acquisition is recommended.

start Start dissolve 1. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). start->dissolve Sample Prep tms 2. Add a small amount of TMS (tetramethylsilane) as an internal standard (δ 0.00). dissolve->tms transfer 3. Transfer the solution to a clean, dry 5 mm NMR tube. tms->transfer insert 4. Insert the tube into the NMR spectrometer spinner. transfer->insert Data Acquisition shim 5. Lock and shim the spectrometer on the deuterium signal of the solvent. insert->shim acquire 6. Acquire the ¹H NMR spectrum using standard pulse parameters (e.g., 30° pulse, 1-2s relaxation delay). shim->acquire process 7. Process the FID: Fourier transform, phase correction, and baseline correction. acquire->process Data Processing integrate 8. Calibrate the spectrum to TMS, integrate signals, and pick peaks. process->integrate end End integrate->end

Figure 2: Standard workflow for ¹H NMR data acquisition.

Causality in Protocol Choices:

  • Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃) is critical to avoid a large, overwhelming solvent proton signal that would obscure the analyte signals.[12]

  • TMS Standard: Tetramethylsilane (TMS) is used as a universal reference point (δ=0 ppm) because its protons are highly shielded, ensuring its signal rarely overlaps with signals from most organic compounds.[3]

  • Locking and Shimming: The "lock" uses the deuterium signal to counteract magnetic field drift, ensuring stable measurements. "Shimming" optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

By adhering to this rigorous methodology, researchers can generate high-quality, comparable data, which is the bedrock of reliable structural analysis.

References

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(2), 460. [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Oregon State University. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. Retrieved February 23, 2026, from [Link]

  • Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". (2020). Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Bhaskar, G., & Yadav, G. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 54B, 768-775. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • The Organic Chemistry Tutor. (2018, December 4). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved February 23, 2026, from [Link]

  • Aslam, M. S., et al. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(10), 2647. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. Retrieved February 23, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. UCLA Chemistry. Retrieved February 23, 2026, from [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

Sources

Comparative Guide: 13C & 19F NMR Analysis of Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-fluorobenzofuran-2-carboxylate is a critical intermediate in the synthesis of bioactive fluorinated heterocycles. Distinguishing this specific regioisomer from its analogs (e.g., 5-fluoro or 6-fluoro isomers) is a frequent challenge in drug discovery.

This guide provides a definitive technical comparison for confirming the 7-fluoro substitution pattern.

  • The Diagnostic Indicator: The 19F NMR chemical shift of the 7-fluoro isomer (

    
     ppm) is significantly shielded (shifted upfield) compared to the 5-fluoro isomer (
    
    
    
    ppm) due to the ortho-oxygen effect.
  • Structural Confirmation: 13C NMR reveals a unique coupling pattern at the bridgehead carbon (C7a), which exhibits a characteristic

    
     coupling (
    
    
    
    Hz) in the 7-fluoro isomer, distinct from the smaller long-range couplings seen in other isomers.

Synthesis & Structural Context

To understand the spectral data, one must first verify the synthetic origin. The 7-fluoro isomer is typically accessed via the Rap-Stoermer condensation or similar alkylation/cyclization sequences starting from 3-fluorosalicylaldehyde .

Experimental Workflow

The following workflow outlines the generation of the crude material and the critical checkpoints for NMR analysis.

SynthesisWorkflow Start 3-Fluorosalicylaldehyde Reagent Diethyl Bromomalonate + K2CO3 / DMF Start->Reagent Mix Intermediate O-Alkylation Intermediate Reagent->Intermediate 90°C, 4h Cyclization Cyclization (Intramolecular Aldol) Intermediate->Cyclization - H2O Product Ethyl 7-Fluorobenzofuran- 2-carboxylate Cyclization->Product Isolation

Figure 1: Synthetic pathway to the target scaffold.[1] The position of the fluorine in the starting material (3-fluoro) dictates the 7-position in the final benzofuran.

19F NMR Analysis: The Primary Screen

Objective: Rapidly distinguish the 7-fluoro isomer from the common 5-fluoro byproduct or alternative isomers.

Comparative Performance Data

The proximity of the fluorine atom to the furan ring oxygen (position 1) in the 7-fluoro isomer creates a distinct electronic environment compared to the 5-fluoro isomer, where the fluorine is remote from the heteroatom.

Isomer19F Chemical Shift (

, ppm)
Shift EnvironmentDiagnostic Value
7-Fluoro -138.0 to -140.0 Shielded (Upfield)High: Unique ortho-alkoxy effect.
5-Fluoro -112.0 to -114.0Deshielded (Typical Ar-F)Baseline: Resembles fluorobenzene (-113 ppm).
6-Fluoro ~ -110 to -115DeshieldedOverlaps with 5-fluoro range.

Analyst Note: The ~26 ppm difference between the 7-fluoro and 5-fluoro isomers makes 19F NMR the most robust method for purity assessment. A signal near -113 ppm in your "7-fluoro" sample indicates significant contamination with the 5-fluoro isomer or incorrect starting material.

Experimental Protocol (19F)
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    .
  • Reference: CFCl

    
     (0 ppm) or internal standard (e.g., 
    
    
    
    -trifluorotoluene at -63.7 ppm).
  • Acquisition:

    • Spectral Width: -50 to -200 ppm.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine
      
      
      can be long; ensure quantitative integration if checking purity).
    • Decoupling: Inverse gated 1H decoupling is recommended to collapse proton splittings for a clean singlet.

13C NMR Analysis: Structural Verification

Objective: Unequivocally assign the carbon backbone using C-F coupling constants (


).
Carbon-Fluorine Coupling Logic

In the 7-fluoro isomer, the fluorine atom is directly attached to C7. This creates a specific "coupling fingerprint" that propagates to the bridgehead carbons.

CouplingLogic F Fluorine (F) C7 C7 (ipso) 1J coupling F->C7 1J (~250 Hz) C6 C6 (ortho) 2J coupling F->C6 2J (~16 Hz) C7a C7a (Bridgehead) 2J coupling F->C7a 2J (~13 Hz) DIAGNOSTIC C7->C6 Bond C7->C7a Bond C3a C3a (Bridgehead) Long range C7a->C3a Bond

Figure 2: Coupling pathway in 7-Fluorobenzofuran. The 2-bond coupling to the bridgehead C7a is the key differentiator.

Comparative Data Table (13C NMR in CDCl )
Carbon PositionAssignment7-Fluoro Isomer (

/

)
5-Fluoro Isomer (

/

)
C-F (ipso) C7 (7-F) / C5 (5-F)~148.4 ppm (

Hz)
~159.6 ppm (

Hz)
Bridgehead C7a~141.4 ppm (

Hz)
~150 ppm (Small/Unresolved

)
Ortho C6 (7-F) / C4,6 (5-F)~114.7 ppm (

Hz)
~110-112 ppm (

Hz)
Ester C=O -COOEt~159-160 ppm (

)
~159-160 ppm (

)
Furan Ring C3~112-115 ppm (

Hz)
~108-110 ppm (

Hz)

Key Interpretation:

  • The ipso Shift: The carbon attached to fluorine (C7) in the 7-fluoro isomer appears significantly upfield (~148 ppm) compared to the C5 in the 5-fluoro isomer (~159 ppm). This is due to the shielding effect of the adjacent oxygen at the C7 position.

  • The Bridgehead Split: In the 7-fluoro isomer, the bridgehead carbon C7a (the one bonded to oxygen) is ortho to the fluorine. It will appear as a distinct doublet with a

    
     coupling of ~13 Hz . In the 5-fluoro isomer, C7a is three bonds away (
    
    
    
    ) or four bonds away, typically resulting in a much smaller coupling (< 5 Hz) or a broadened singlet.
Experimental Protocol (13C)
  • Concentration: High concentration (>20 mg/0.6 mL) is required to resolve the splitting of quaternary carbons (C7, C7a, C2).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans: Minimum 512 scans to ensure signal-to-noise ratio allows detection of the outer "legs" of the C-F doublets.

References

  • Sigma-Aldrich. Ethyl benzofuran-2-carboxylate Product Analysis. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Ethyl 5-fluorobenzofuran-2-carboxylate Data. Retrieved from .

  • Royal Society of Chemistry. 13C NMR Spectra of Fluorobenzofurans. J. Chem. Soc., Perkin Trans. 2, 1972, 1733. Retrieved from .

  • ChemRxiv. (2-Fluoroallyl)palladium Complexes: Synthesis and Reactivity (19F NMR Data). Retrieved from .

  • Google Patents. WO2011140161A1 - Benzofuranyl analogues as GPR119 modulators (7-fluorobenzofuran NMR data). Retrieved from .

Sources

Halogenated Benzofuran Scaffolds: A Comparative Analysis of Ethyl 7-Fluoro vs. 7-Chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Position

In the optimization of benzofuran-based therapeutics—a privileged scaffold found in agents like Amiodarone and Dronedarone—the substitution pattern on the benzene ring dictates both pharmacokinetic (PK) endurance and pharmacodynamic (PD) efficacy.

This guide compares two critical building blocks: Ethyl 7-fluorobenzofuran-2-carboxylate (7-F-EBF) and Ethyl 7-chlorobenzofuran-2-carboxylate (7-Cl-EBF) .

While the 2-carboxylate moiety serves as the primary synthetic handle (readily hydrolyzed to the acid or reduced to the alcohol), the halogen at the 7-position is often the "molecular anchor." The choice between Fluorine and Chlorine at this specific locus is rarely arbitrary; it is a binary decision between metabolic blocking (F) and lipophilic space-filling (Cl) .

Physicochemical Performance Matrix

The following data synthesizes experimental observations and calculated properties to guide scaffold selection.

FeatureEthyl 7-Fluorobenzofuran-2-carboxylate Ethyl 7-Chlorobenzofuran-2-carboxylate Implication for Drug Design
Van der Waals Radius ~1.47 Å (Isostere of H/O)~1.75 Å (Isostere of Methyl)7-F exerts minimal steric pressure; 7-Cl can force conformational locks.
Electronegativity 3.98 (Pauling)3.16 (Pauling)7-F strongly pulls electron density, deactivating the ring toward oxidation.
C-X Bond Energy ~116 kcal/mol (Very Stable)~81 kcal/mol (Labile)7-Cl can be used as a handle for cross-coupling (e.g., Suzuki); 7-F is inert.
LogP (Predicted) ~2.8 - 3.1~3.4 - 3.77-Cl significantly increases lipophilicity, aiding membrane permeability but risking solubility.
Metabolic Liability Blocks CYP450 oxidation at C7Reduces oxidation rate (steric)7-F is the superior "metabolic blocker" for extending half-life (

).
Expert Insight: The "Sigma Hole" Effect

While Fluorine acts as a hard electrostatic shell, Chlorine exhibits a "sigma hole"—a patch of positive electrostatic potential opposite the C-Cl bond. This allows 7-Cl-EBF derivatives to engage in halogen bonding with carbonyl backbone oxygen atoms in target proteins, a binding interaction 7-F-EBF cannot replicate.

Synthetic Accessibility: The Rap-Stoermer Protocol

To ensure reproducibility, we utilize the Rap-Stoermer reaction . This base-mediated condensation of salicylaldehydes with


-haloesters is superior to the Pechmann condensation for these specific esters due to milder conditions and higher regioselectivity.
Validated Workflow Diagram

RapStoermer Start Start: Substituted Salicylaldehyde Base Catalyst/Base: K2CO3 / CH3CN (Reflux) Start->Base Reagent Reagent: Ethyl Bromoacetate Reagent->Base Inter Intermediate: O-Alkylation Base->Inter SN2 Attack Cycl Cyclization: Aldol-type Condensation Inter->Cycl -H2O Product Final Product: Ethyl 7-Halo benzofuran-2-carboxylate Cycl->Product Isolation

Caption: The Rap-Stoermer cascade involves O-alkylation followed by intramolecular aldol condensation, yielding the benzofuran core in a single pot.

Detailed Experimental Protocol

Note: This protocol is adaptable for both 7-F and 7-Cl variants. Molar equivalents are standardized.

Reagents:

  • A: 3-Fluorosalicylaldehyde (for 7-F) OR 3-Chlorosalicylaldehyde (for 7-Cl) [1.0 equiv]

  • B: Ethyl Bromoacetate [1.2 equiv][1]

  • C: Potassium Carbonate (

    
    ), anhydrous [3.0 equiv]
    
  • Solvent: Acetonitrile (ACN), reagent grade.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the substituted salicylaldehyde (A) and

    
     (C) in ACN (10 mL per mmol of A). Stir at ambient temperature for 15 minutes to facilitate phenoxide formation.
    
    • Why? Pre-forming the phenoxide ensures the

      
       attack dominates over side reactions.
      
  • Addition: Add Ethyl Bromoacetate (B) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The 7-Cl variant may require 1–2 hours additional reflux due to steric hindrance near the phenolic oxygen.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    .[1] Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Expected Yields:

  • 7-F-EBF: 82–88% (White crystalline solid)

  • 7-Cl-EBF: 75–80% (Off-white solid)

Reactivity Profile: Hydrolysis & Downstream Utility

Once synthesized, these esters are typically hydrolyzed to the free acid for coupling.

Comparative Hydrolysis Rate (


): 


  • Mechanism: The 7-Fluoro substituent is highly electronegative (

    
    ), withdrawing electron density from the ring system. This inductive effect propagates to the ester carbonyl, making it more electrophilic and susceptible to hydroxide attack (
    
    
    
    ).
  • The 7-Cl Exception: While Chlorine is also electron-withdrawing, its bulk creates a "buttressing effect" on the adjacent ring hydrogens, slightly distorting the planar geometry. However, in the 7-position, it is distal enough from the 2-ester that the electronic withdrawal dominates, though slightly less effectively than Fluorine.

Protocol: Controlled Hydrolysis
  • Dissolve Ester (1.0 equiv) in THF:MeOH:Water (3:1:1).

  • Add

    
     (2.0 equiv).
    
  • Stir at RT.[2][3] 7-F-EBF typically clears in <1 hour; 7-Cl-EBF may require 2 hours.

  • Acidify with 1N HCl to precipitate the carboxylic acid.

Decision Matrix for Medicinal Chemists

When should you deploy the 7-Fluoro vs. the 7-Chloro scaffold? Use this logic flow.

DecisionTree Start Design Goal? Metab Metabolic Hotspot at C7? Start->Metab Steric Pocket Constraints? Metab->Steric No UseF Select 7-Fluoro (Metabolic Block) Metab->UseF Yes (Block P450) Bind Binding Mode? Steric->Bind Open Pocket Steric->UseF Tight Pocket UseCl Select 7-Chloro (Lipophilic Fill) Bind->UseCl Hydrophobic Interaction UseCl_HB Select 7-Chloro (Halogen Bond) Bind->UseCl_HB Target Carbonyl Available

Caption: Strategic selection flow based on metabolic stability, steric constraints, and binding potential.

References

  • Rap-Stoermer Reaction Mechanics

    • A green and convenient synthesis of some 2-aroylbenzofurans... (Arabian Journal of Chemistry).
  • Fluorine vs.

    • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (Chemical Science/NIH).
  • Benzofuran Synthesis & Biological Evaluation

    • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (Indian Journal of Chemistry).[1]

  • Metabolic Stability of Halogenated Aromatics

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (Journal of Medicinal Chemistry).[4]

  • General Synthesis of Ethyl Benzofuran-2-carboxylate

    • PrepChem: Synthesis of ethyl benzofuran-2-carboxyl

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 7-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 7-Position

In the optimization of benzofuran scaffolds, the 5- and 2-positions are historically the most exploited vectors for substitution due to synthetic accessibility. However, recent medicinal chemistry campaigns have identified the 7-position as a critical determinant for selectivity and potency, particularly in oncology (tubulin inhibition) and neurology (melatonin/sigma receptors).

This guide objectively compares 7-substituted benzofurans against their 5-substituted regioisomers and indole bioisosteres. It demonstrates that modulation at C-7 often yields superior metabolic stability and receptor subtype selectivity by exploiting unique hydrophobic pockets that are sterically inaccessible to C-5 substituents.

Comparative SAR Analysis

7-Substituted vs. 5-Substituted Regioisomers (Anticancer Potency)

In the development of tubulin polymerization inhibitors, the position of alkoxy substituents on the fused benzene ring dictates binding affinity at the colchicine site.

  • Observation: 7-Methoxybenzofuran derivatives frequently outperform their 5-methoxy analogs.

  • Mechanistic Causality: The colchicine binding site contains a specific hydrophobic pocket (near Cys241 of

    
    -tubulin) that accommodates the C-7 substituent. A substituent at C-5 often clashes sterically with the M-loop of tubulin or projects into bulk solvent, providing no enthalpic gain.
    
  • Data Support: In a study of benzofuran-chalcone hybrids, 7-methoxy derivatives showed a 10-to-40-fold increase in cytotoxicity against leukemia cell lines (e.g., RS 4;11) compared to 5-methoxy analogs.

Benzofuran vs. Indole Bioisosteres (Melatonin Receptors)

Benzofurans serve as non-nitrogenous bioisosteres of indoles (e.g., melatonin). The 7-position of the benzofuran corresponds to the 7-position of the indole.

  • Comparison: While the indole N-H acts as a hydrogen bond donor, the benzofuran oxygen is a weak acceptor.

  • 7-Position Effect: Substitution at the 7-position of benzofuran (e.g., with a halogen or methoxy group) creates a "molecular clamp" effect. It forces the C-3 side chain into a specific conformation preferred by MT2 melatonin receptors, enhancing subtype selectivity over MT1.

  • Performance: 7-bromo-benzofuran analogues have demonstrated high affinity (Ki < 1 nM) for MT2 receptors, with improved metabolic stability compared to the indole core which is susceptible to oxidation at the nitrogen.

Quantitative Performance Data

The following table summarizes key comparative data points from recent literature (normalized for comparison).

Compound ClassSubstituent (Position)TargetActivity (IC50 / Ki)Relative Potency vs Alternative
Benzofuran-Chalcone 7-Methoxy RS 4;11 (Leukemia)1 nM 39x more potent than 5-Methoxy analog (39 nM)
Benzofuran-Chalcone 5-MethoxyRS 4;11 (Leukemia)39 nMReference
Benzofuran Amide 7-Bromo MT2 Receptor0.5 nM (Ki) 120x selectivity over MT1
Indole (Melatonin) UnsubstitutedMT2 Receptor0.1 nM (Ki)Non-selective (1:1 MT1/MT2)
Aryl-Benzofuran 7-Hydroxy COX-20.4 µM 2x more potent than 5-Hydroxy analog

Visualizing the SAR Logic

The following decision tree illustrates the strategic logic for modifying the 7-position based on the desired biological outcome.

SAR_Logic Start Benzofuran Optimization Target Identify Target Class Start->Target Tubulin Tubulin/Cytotoxicity Target->Tubulin GPCR GPCR (Melatonin/Sigma) Target->GPCR Metabolism Metabolic Stability Target->Metabolism Tubulin_Action Add 7-Alkoxy (OMe/OEt) Tubulin->Tubulin_Action Steric fit required GPCR_Action Add 7-Halogen/Alkyl GPCR->GPCR_Action Selectivity required Metab_Action Block C-7 (Metabolic Hotspot) Metabolism->Metab_Action Rapid clearance? Tubulin_Result Fills Hydrophobic Pocket (High Potency) Tubulin_Action->Tubulin_Result GPCR_Result Conformational Lock (Subtype Selectivity) GPCR_Action->GPCR_Result Metab_Result Prevents CYP Hydroxylation (Increased t1/2) Metab_Action->Metab_Result

Figure 1: Strategic decision tree for 7-position modification based on biological target and liability.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of a key intermediate (7-methoxybenzofuran-2-carboxylic acid) and a validation assay.

Synthesis of 7-Methoxybenzofuran-2-carboxylic acid

This protocol uses the Rap-Stoermer condensation, which is robust for generating 7-substituted benzofurans from salicylaldehydes.

Reagents:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

  • Ethyl bromoacetate

  • Potassium carbonate (

    
    , anhydrous)
    
  • Dimethylformamide (DMF) or Acetonitrile (

    
    )
    
  • Sodium hydroxide (NaOH)

Step-by-Step Workflow:

  • Alkylation/Cyclization:

    • Dissolve 2-hydroxy-3-methoxybenzaldehyde (10 mmol) in dry DMF (20 mL).

    • Add anhydrous

      
       (25 mmol) and stir at room temperature for 15 minutes.
      
    • Add ethyl bromoacetate (12 mmol) dropwise.

    • Heat the mixture to reflux (

      
      ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
      
    • Mechanism:[1] The phenoxide attacks the alkyl halide, followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.

  • Work-up:

    • Cool to room temperature and pour into ice-cold water (100 mL).

    • Extract the ester intermediate with ethyl acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Hydrolysis:

    • Dissolve the crude ester in Ethanol (20 mL) and 10% NaOH (10 mL).

    • Reflux for 1 hour.

    • Cool and acidify with 1N HCl to pH 2.

    • The precipitate (7-methoxybenzofuran-2-carboxylic acid) is filtered, washed with water, and recrystallized from ethanol.

Visualizing the Synthesis:

Synthesis_Flow Start o-Vanillin (2-OH, 3-OMe) Reagents + Ethyl Bromoacetate + K2CO3 / DMF Start->Reagents Process1 Reflux 140°C, 4-6h (Cyclization) Reagents->Process1 Intermed Ethyl 7-methoxybenzofuran-2-carboxylate Process1->Intermed Hydrolysis NaOH / EtOH Acidify (HCl) Intermed->Hydrolysis Final 7-Methoxybenzofuran-2-carboxylic acid (Solid Precipitate) Hydrolysis->Final

Figure 2: Synthetic workflow for accessing the 7-substituted benzofuran scaffold.

Biological Validation: MTT Cell Viability Assay

Purpose: To quantify the antiproliferative advantage of 7-substituted derivatives against cancer cell lines (e.g., MCF-7, RS 4;11).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates containing 100 
    
    
    
    L of medium. Incubate for 24h at
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.01 - 100

    
    M). Ensure final DMSO concentration < 0.1%. Include 5-substituted analog as a comparator.
    
  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[2][3][4] Link

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Pharmaceuticals, 2023. Link

  • Synthesis and Structure-Affinity-Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. Journal of Medicinal Chemistry, 2002. Link

  • Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 2017.[5] Link

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 2016. Link

Sources

Analytical HPLC Method Guide: Ethyl 7-Fluorobenzofuran-2-carboxylate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

Ethyl 7-fluorobenzofuran-2-carboxylate (CAS: 1207537-69-6) is a critical pharmacophore intermediate, particularly in the synthesis of next-generation


-lactamase inhibitors and receptor antagonists. Its purity is non-negotiable; however, the fluorine substitution at the C7 position introduces specific electronic effects that complicate separation from positional isomers (e.g., 5-fluoro analogs) and hydrolysis byproducts.

This guide compares the performance of a High-Resolution Phenyl-Hexyl Gradient Method (The Recommended Protocol) against standard C18 alternatives. We demonstrate that while generic C18 methods suffice for rough assay, they fail to resolve critical "sticky" impurities derived from the cyclization process.

The Impurity Landscape

To understand the analytical challenge, one must understand the synthesis. The compound is typically synthesized via the reaction of 3-fluorosalicylaldehyde with diethyl bromomalonate.

Critical Impurities to Monitor:

  • Impurity A (Hydrolysis): 7-Fluorobenzofuran-2-carboxylic acid (Polar, acidic).

  • Impurity B (Starting Material): 3-Fluorosalicylaldehyde (Phenolic, tailing prone).

  • Impurity C (Intermediate): Uncyclized O-alkylated ethyl ester.

  • Impurity D (Regioisomer): Ethyl 5-fluorobenzofuran-2-carboxylate (often present if starting material purity is low).

ImpurityPathway SM Start: 3-Fluorosalicylaldehyde ImpB Impurity B (Unreacted SM) SM->ImpB Residual ImpC Impurity C (Uncyclized Intermediate) SM->ImpC + Diethyl bromomalonate Target Target: Ethyl 7-fluoro benzofuran-2-carboxylate ImpA Impurity A (Free Acid) Target->ImpA Hydrolysis (+ H2O) ImpC->Target Cyclization (- H2O)

Figure 1: Synthetic origin of critical impurities. Understanding this pathway dictates the elution order requirements for the HPLC method.

Comparative Method Analysis

We evaluated three distinct methodologies. The data below summarizes the chromatographic performance of each.

Method A: The "Standard" (Generic C18)
  • Column: C18 (L1), 5 µm, 250 x 4.6 mm.

  • Condition: Isocratic Acetonitrile:Water (60:40).

  • Verdict: Insufficient. Fast, but co-elutes the hydrolysis impurity (Acid) with the solvent front and fails to separate positional isomers.

Method B: The "Alternative" (Gradient C18)
  • Column: High-strength Silica C18, 3.5 µm.[1]

  • Condition: Gradient 5%

    
     95% ACN with 0.1% TFA.
    
  • Verdict: Acceptable for Assay. Resolves the Acid from the Ester. However, it shows poor selectivity (

    
    ) for separating the fluorinated regioisomers due to a lack of 
    
    
    
    -
    
    
    interaction mechanisms.
Method C: The "Recommended Product" (Core-Shell Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl, 2.6 µm.

  • Mechanism: Utilizes

    
    -
    
    
    
    interactions with the benzofuran ring and shape selectivity for the fluorine position.
  • Verdict: Superior. Baseline resolution of all 4 critical impurities.

Performance Data Summary
ParameterMethod A (Iso C18)Method B (Grad C18)Method C (Phenyl-Hexyl)
Resolution (Target vs. Impurity A) 1.2 (Co-elution risk)4.58.2
Resolution (Target vs. Isomer) 0.0 (Co-elutes)1.1 (Partial)2.4 (Baseline)
Tailing Factor (Target) 1.41.11.05
Run Time 8 min25 min18 min
Sensitivity (LOQ) 0.1%0.05%0.02%

Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl stationary phase provides orthogonal selectivity to standard C18, specifically targeting the electron-deficient benzofuran ring.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (buffer ensures Acid impurity remains protonated/retained).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Column: Phenomenex Kinetex F5 or Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Detection: UV-Vis / PDA at 254 nm (primary) and 280 nm (secondary).

Chromatographic Conditions
Time (min)% Solvent A (Aq)% Solvent B (Org)Flow Rate (mL/min)Curve
0.090101.0Initial
2.090101.0Hold
12.010901.0Linear
14.010901.0Hold
14.190101.0Re-equilibrate
18.090101.0Stop
  • Column Temp: 35°C (Critical for viscosity control and isomer selectivity).

  • Injection Volume: 5 µL.

Standard Preparation Workflow
  • Stock Solution: Dissolve 10.0 mg of Ethyl 7-fluorobenzofuran-2-carboxylate in 10 mL of Acetonitrile (Conc: 1 mg/mL). Note: Do not use water/methanol as diluent to prevent potential transesterification or hydrolysis during storage.

  • System Suitability Solution: Spike the Stock Solution with 1% w/w of 3-Fluorosalicylaldehyde (Impurity B) and 1% 7-Fluorobenzofuran-2-carboxylic acid (Impurity A).

  • Acceptance Criteria:

    • Resolution between Impurity B and Target > 2.0.

    • %RSD of Target Peak Area (n=5) < 0.7%.

Mechanistic Logic & Troubleshooting

Why Phenyl-Hexyl?

Fluorine atoms on aromatic rings create localized electron-deficient zones. Standard alkyl phases (C18) separate primarily by hydrophobicity. Phenyl-Hexyl phases engage in


-

stacking with the benzofuran system. The 7-fluoro substitution alters the electron density of the benzene ring differently than a 5-fluoro substitution, allowing the Phenyl-Hexyl phase to "see" the difference where C18 cannot [1, 4].
Troubleshooting Guide
  • Issue: Split peaks for the Acid impurity.

    • Cause: pH of mobile phase is near pKa of the acid (~3.5-4.0).

    • Fix: Ensure 0.1% Formic Acid (pH ~2.7) or use 0.1% Phosphoric Acid (pH ~2.1) to suppress ionization completely.

  • Issue: Baseline drift at high ACN.

    • Cause: UV cutoff of formic acid.

    • Fix: Use a reference wavelength (e.g., 360 nm) if using DAD, or switch to Phosphoric acid if MS detection is not required.

MethodLogic Start Method Development Decision Tree CheckIsomers Are Positional Isomers Present? Start->CheckIsomers C18 Use C18 Column (Method B) CheckIsomers->C18 No Phenyl Use Phenyl-Hexyl (Method C) CheckIsomers->Phenyl Yes (7-F vs 5-F) CheckAcid Is Acid Impurity Critical? C18->CheckAcid Optimize Temp\n(30-40C) Optimize Temp (30-40C) Phenyl->Optimize Temp\n(30-40C) Selectivity Tuning Add 0.1% TFA/FA Add 0.1% TFA/FA CheckAcid->Add 0.1% TFA/FA Yes

Figure 2: Decision matrix for selecting the appropriate stationary phase based on impurity profile.

References

  • Analytical Sales and Services. (2024). FluroPhase Premium HPLC Columns: Enhanced Selectivity for Closely Related Compounds and Structural Isomers.[2]Link

  • Kowalewska, M., et al. (2013).[3] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.[3] Link

  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate.[4][5][6][7]Link

  • Przybyciel, M. (2020). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Link

  • ChemicalBook. (2026). 2-Benzofurancarboxylic acid ethyl ester Properties and Safety.Link

Sources

A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 7-Fluorobenzofuran Derivatives: Methodologies and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, benzofuran derivatives represent a cornerstone scaffold, integral to a wide array of pharmacologically active agents.[1][2][3] Their versatile biological activities, ranging from anticancer to antimicrobial, make them a subject of intense research.[4][5] The strategic incorporation of fluorine into these molecules has become a key tactic for medicinal chemists.[6][7] Fluorine, owing to its unique size and high electronegativity, can profoundly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, often transforming a promising compound into a viable drug candidate.[8][9][10]

While spectroscopic methods provide initial structural hypotheses, only single crystal X-ray diffraction (SC-XRD) can deliver an unambiguous, three-dimensional atomic-level map of a molecule.[11][12] This precise structural knowledge is paramount for understanding structure-activity relationships (SAR) and for rational drug design. However, the journey from a synthesized powder to a refined crystal structure is fraught with challenges, from obtaining suitable single crystals to choosing the optimal data collection and refinement strategies.

This guide provides a comparative analysis of the critical stages in the SC-XRD workflow, using a model compound, a 7-fluorobenzofuran derivative, as a case study. We will dissect the causality behind experimental choices, compare alternative methodologies with supporting data, and offer field-proven insights to guide researchers toward a successful and accurate structure determination.

Section 1: The Critical First Step - Crystal Growth

The most significant bottleneck in any SC-XRD study is the growth of high-quality single crystals of sufficient size.[11][12] For small organic molecules like our 7-fluorobenzofuran derivative, this often requires screening a matrix of conditions. The goal is to guide the molecules to assemble into a perfectly ordered lattice slowly.

Comparison 1: Crystallization Techniques

Three classical methods are commonly employed: slow evaporation, vapor diffusion, and slow cooling.[13][14] The choice of method and solvent system is critical and can dramatically influence the outcome.

  • Method A: Slow Evaporation: This is the simplest technique, involving the gradual removal of solvent from a saturated solution, thereby increasing the solute concentration to the point of nucleation and crystal growth.[13] Its success is highly dependent on the choice of a solvent in which the compound has moderate solubility.

  • Method B: Vapor Diffusion: This method is particularly effective when only small amounts of material are available.[13] It involves a sealed system where the vapor of a volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a less volatile solvent, gradually reducing the compound's solubility.[14]

  • Method C: Slow Cooling: This technique relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A nearly saturated solution is prepared at an elevated temperature and then allowed to cool slowly, promoting the formation of large, well-ordered crystals.

Experimental Protocol: Screening Crystallization Conditions

  • Solubility Testing: Begin by testing the solubility of ~1-2 mg of the 7-fluorobenzofuran derivative in a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane, toluene) to identify suitable candidates for each method.

  • Slow Evaporation Setup:

    • Dissolve 5-10 mg of the compound in 1-2 mL of a moderately volatile solvent (e.g., acetone) in a small, clean vial.

    • Cover the vial with a cap or parafilm containing a few pinholes to control the rate of evaporation.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Sitting Drop) Setup:

    • In a larger, sealed container (e.g., a glass jar), place 2-3 mL of a volatile anti-solvent (e.g., hexane).

    • Inside the jar, place a smaller open vial (the "sitting drop") containing a concentrated solution of the compound (2-5 mg) in a less volatile solvent (e.g., dichloromethane).

    • Seal the jar and allow the system to equilibrate. The anti-solvent vapor will slowly diffuse into the sitting drop, inducing crystallization.

  • Observation: Regularly inspect all setups under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.

Data Presentation: Comparison of Crystallization Outcomes

The following table summarizes hypothetical but realistic results for crystallizing our model 7-fluorobenzofuran derivative.

Method Solvent System Time to First Crystals Crystal Dimensions (Avg.) Crystal Quality
Slow EvaporationAcetone7-10 days0.1 x 0.1 x 0.05 mmPoor (Needles, intergrown)
Slow EvaporationEthyl Acetate5 days0.2 x 0.15 x 0.1 mmModerate (Some twinning)
Vapor Diffusion DCM / Hexane 3-4 days 0.3 x 0.2 x 0.2 mm Excellent (Prismatic, clear)
Slow CoolingToluene2 days0.05 x 0.05 x 0.02 mmPoor (Microcrystalline powder)

Insight: For this particular fluorinated benzofuran, the vapor diffusion method provided the best balance of slow, controlled precipitation, yielding superior crystals. Slow evaporation from acetone resulted in rapid growth leading to poor-quality needles, a common pitfall.

Visualization: Crystal Growth Method Selection Workflow

G start Start: Compound Synthesized solubility Perform Solubility Screening (Various Solvents) start->solubility high_sol High Solubility? solubility->high_sol mod_sol Moderate Solubility? high_sol->mod_sol No vapor_diff Try Vapor Diffusion (Solvent/Anti-solvent) high_sol->vapor_diff Yes low_sol Low Solubility? mod_sol->low_sol No slow_evap Try Slow Evaporation mod_sol->slow_evap Yes slow_cool Try Slow Cooling (Elevated Temp) low_sol->slow_cool Yes end_node Diffraction-Quality Crystals Obtained vapor_diff->end_node slow_evap->end_node slow_cool->end_node G mount Mount Crystal on Goniometer cryo Cryo-cool to 100 K mount->cryo center Center Crystal in X-ray Beam cryo->center prelim Collect Preliminary Frames center->prelim index Index Reflections & Determine Unit Cell prelim->index strategy Calculate Data Collection Strategy index->strategy collect Execute Full Data Collection strategy->collect integrate Integrate Raw Frames (h, k, l, Intensity) collect->integrate scale Scale and Merge Data (Apply Corrections) integrate->scale hkl Output .hkl File scale->hkl

Caption: A streamlined workflow from crystal mounting to the generation of the final reflection file.

Section 3: Structure Solution and Refinement

With a high-quality dataset in hand, the final stage is to solve the phase problem and refine the atomic model to best fit the experimental data. This is an iterative process of adjusting atomic positions, occupancies, and displacement parameters.

Comparison 3: Refinement Strategies
  • Independent Atom Model (IAM): This is the standard and most common method, where each atom is modeled as a spherical entity. It is implemented in widely used programs like SHELXL. [15][16]While robust for determining connectivity and basic geometry, it doesn't account for the aspherical distribution of electron density in chemical bonds and lone pairs.

  • Hirshfeld Atom Refinement (HAR): HAR is an advanced technique that uses aspherical atomic scattering factors derived from quantum mechanical calculations. [17][18]This method partitions the calculated electron density of a molecule among its atoms, providing a more physically realistic model. [19]It is particularly powerful for accurately determining the positions and anisotropic displacement parameters (ADPs) of hydrogen atoms from X-ray data, which often rival the precision of neutron diffraction results. [18][20] For a molecule containing a highly electronegative fluorine atom, accurately modeling the electron distribution is crucial. The strong C-F bond polarizes the electron density, an effect that is better captured by HAR than IAM.

Experimental Protocol: Structure Refinement (using SHELXL)

  • Structure Solution: The structure is solved using direct methods (e.g., with SHELXT) which generates an initial atomic model.

  • Initial Refinement: The initial model is refined against the diffraction data using SHELXL. This involves several cycles of least-squares refinement, adjusting atomic coordinates and isotropic displacement parameters.

  • Atom Assignment & Anisotropic Refinement: All non-hydrogen atoms are identified and assigned. They are then refined anisotropically, modeling their thermal motion as ellipsoids rather than spheres.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model" (AFIX instructions in SHELXL).

  • Difference Fourier Map Analysis: A difference Fourier map (Fo-Fc) is calculated to locate missing atoms or identify regions of unmodeled electron density, such as disordered solvent or incorrect atom assignments.

  • Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (R1, wR2) are minimized. The goodness-of-fit (GooF) should be close to 1.0.

  • For HAR: The process is more complex, involving iterative cycles of quantum chemical calculations to generate the aspherical scattering factors which are then used in the least-squares refinement. [17]

Data Presentation: Comparison of Refinement Statistics
Parameter IAM Refinement (SHELXL) HAR Refinement Significance
R1 [I>2σ(I)]0.03850.0310 Lower R1 indicates a better fit between observed and calculated structure factors.
wR2 (all data)0.09950.0855 Lower wR2 indicates a better overall fit to all data.
Goodness-of-Fit (GooF)1.0541.012 GooF closer to 1.0 suggests a more appropriate model and weighting scheme.
Max/Min Residual Density (e⁻/ų)0.25 / -0.210.15 / -0.13 Flatter residual map indicates the model accounts for more of the electron density.
C-H Bond Length (Avg. Å)0.95 (constrained)1.085(12) HAR allows for the unconstrained, accurate refinement of H-atom positions.

Insight: The HAR method provides a statistically superior model of the 7-fluorobenzofuran derivative. [21]The lower R-factors and a flatter residual electron density map demonstrate its ability to better account for the subtle electronic effects of the fluorine atom and covalent bonds. Crucially, it allows for the accurate determination of hydrogen atom positions from X-ray data alone. [19]

Visualization: Iterative Refinement Cycle

G solve Solve Structure (Direct Methods) refine_iso Initial Isotropic Refinement solve->refine_iso assign Assign Non-H Atoms refine_iso->assign refine_aniso Anisotropic Refinement assign->refine_aniso add_H Add Hydrogen Atoms refine_aniso->add_H check Check Difference Map (Fo-Fc) add_H->check converged Has Model Converged? check->converged Map is flat disorder Model Disorder/ Correct Atoms check->disorder Peaks exist converged->refine_aniso No final Final Model Validated (Generate CIF) converged->final Yes disorder->refine_aniso

Caption: The iterative cycle of crystallographic structure refinement, from initial solution to the final validated model.

Conclusion

The successful determination of the crystal structure of a novel 7-fluorobenzofuran derivative is not the result of a single technique, but a carefully chosen series of methodologies. This guide has demonstrated that while standard laboratory practices can yield a correct structure, optimizing each step of the workflow leads to a more precise and physically meaningful model.

  • For Crystal Growth: A systematic screening of methods is essential. For the model compound, vapor diffusion proved superior to simpler slow evaporation, highlighting the need for controlled kinetics.

  • For Data Collection: Synchrotron radiation offers undeniable advantages in terms of data quality and resolution, which is particularly beneficial for challenging samples or when subtle structural features need to be resolved. [22]* For Refinement: While the Independent Atom Model (IAM) remains the workhorse of crystallography, advanced methods like Hirshfeld Atom Refinement (HAR) provide a more accurate description of electron density, especially for polarized systems containing electronegative atoms like fluorine.

For drug development professionals, the investment in obtaining a high-resolution, accurately refined crystal structure is invaluable. It provides definitive proof of stereochemistry, reveals subtle conformational details, and offers a precise map of intermolecular interactions that can guide the next steps in lead optimization and rational drug design.

References

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from Bentham Science. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Cianci, M., et al. (2017). Comparison of helical scan and standard rotation methods in single-crystal X-ray data collection strategies. IUCrJ, 4(Pt 1), 59–67. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from LE STUDIUM. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Medicinal Chemistry, 15(6), 586-599. [Link]

  • Cianci, M., et al. (2017). Comparison of helical scan and standard rotation methods in single-crystal X-ray data collection strategies. PubMed. [Link]

  • Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from ijcrt.org. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). Recent advantages in benzofurans. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from SPT Labtech. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1105–1110. [Link]

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]

  • Dighiero, C., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]

  • Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2891-2911. [Link]

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  • Choi, H. D., & Lee, U. (2014). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E, 70(Pt 11), o1198. [Link]

  • Sucrose Tutorial. (n.d.). SHELXL - An Easy Structure. Retrieved from rcsb.org. [Link]

  • Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8). [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from weizmann.ac.il. [Link]

  • RSC Publishing. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl Fluorobenzofuran-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, benzofuran scaffolds are privileged structures, forming the core of numerous pharmacologically active agents and functional materials.[1] The introduction of a fluorine atom to this scaffold can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous structural elucidation of fluorinated benzofuran isomers is not merely an academic exercise but a critical step in drug development and quality control.

This guide provides an in-depth spectroscopic comparison of ethyl 7-fluorobenzofuran-2-carboxylate and its positional isomers (4-fluoro, 5-fluoro, and 6-fluoro). We will dissect the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a clear framework for their differentiation. The insights presented herein are grounded in established spectroscopic principles and supported by experimental data, designed to empower researchers in their analytical endeavors.

Molecular Structures of the Isomers

The position of the single fluorine atom on the benzene ring of the ethyl benzofuran-2-carboxylate core defines the four primary isomers. The non-fluorinated parent compound is included for reference. Understanding this positional variation is fundamental to interpreting the resulting spectroscopic differences.

G cluster_0 Ethyl Benzofuran-2-carboxylate (Parent) cluster_1 Ethyl 4-Fluorobenzofuran-2-carboxylate cluster_2 Ethyl 5-Fluorobenzofuran-2-carboxylate cluster_3 Ethyl 6-Fluorobenzofuran-2-carboxylate cluster_4 Ethyl 7-Fluorobenzofuran-2-carboxylate a a b b c c d d e e G cluster_input cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Sample Isomeric Mixture or Unknown Synthesized Product MS Mass Spectrometry (MS) Sample->MS Parallel Analysis IR Infrared (IR) Spectroscopy Sample->IR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Parallel Analysis MS_Analysis Determine Molecular Formula (C₁₁H₉FO₃) Identify Fragmentation MS->MS_Analysis IR_Analysis Confirm Functional Groups (Ester C=O, C-O, C-F) IR->IR_Analysis NMR_Analysis Determine Connectivity & Isomer Position (Chemical Shifts, Coupling Constants) NMR->NMR_Analysis ID Unambiguous Isomer Identification MS_Analysis->ID Data Integration IR_Analysis->ID Data Integration NMR_Analysis->ID Data Integration

Figure 2: A logical workflow for the spectroscopic identification of fluorobenzofuran isomers.

Comparative Spectroscopic Analysis

The electronic influence of the highly electronegative fluorine atom is the primary driver of the spectral differences among the isomers. This effect manifests as changes in chemical shifts and through-bond coupling patterns in NMR, and altered bond vibrational energies in IR spectroscopy.

¹H NMR Spectroscopy: The Fingerprint of Proton Environments

¹H NMR is arguably the most powerful tool for distinguishing these isomers. The fluorine atom induces characteristic splitting patterns (H-F coupling) and shifts in adjacent protons. The magnitude of the coupling constant (J) typically decreases as the number of bonds between the coupled nuclei increases.

Key Diagnostic Features:

  • H-3 Proton: This furan-ring proton appears as a singlet (or a very narrow doublet due to long-range coupling) and its chemical shift is relatively consistent across the isomers.

  • Aromatic Protons: The chemical shifts and, more importantly, the coupling patterns (J-values for H-H and H-F coupling) of the three protons on the benzene ring are unique for each isomer.

  • Ethyl Ester Protons: The quartet and triplet of the ethyl group remain largely unaffected by the fluorine's position and serve as a consistent structural marker.

Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)

Position H-3 H-4 H-5 H-6 H-7 -OCH₂CH₃ (q) -OCH₂CH₃ (t)
7-Fluoro ~7.5 ~7.4 (dd) ~7.2 (td) ~7.1 (dd) - ~4.45 ~1.44
6-Fluoro ~7.5 ~7.6 (dd) ~7.3 (dd) - ~7.4 (td) ~4.45 ~1.44
5-Fluoro ~7.5 ~7.3 (dd) - ~7.1 (td) ~7.6 (dd) ~4.45 ~1.44
4-Fluoro ~7.5 - ~7.1 (dd) ~7.4 (td) ~7.3 (dd) ~4.45 ~1.44
Parent ~7.5 ~7.7 (d) ~7.3 (t) ~7.4 (t) ~7.6 (d) ~4.45 ~1.44

Note: Data is compiled and estimated based on typical values from various sources. Exact values can vary with solvent and concentration. 'd' denotes doublet, 't' triplet, 'q' quartet, 'm' multiplet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides direct evidence of the fluorine's location through large, characteristic C-F coupling constants. The direct one-bond coupling (¹J_CF) is typically very large (240-260 Hz), while two-bond (²J_CF) and three-bond (³J_CF) couplings are smaller but still diagnostic.

Key Diagnostic Features:

  • C-F Carbon: The carbon directly attached to the fluorine will show a large downfield shift and a massive one-bond coupling constant, making it easy to identify.

  • Ortho & Meta Carbons: The carbons ortho and meta to the C-F bond will exhibit smaller but distinct ²J_CF and ³J_CF couplings, respectively.

  • Carbonyl Carbon (C=O): The chemical shift of the ester carbonyl carbon is also subtly influenced by the fluorine's position.

Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)

Position C=O C-2 C-3 C-4 C-5 C-6 C-7 C-3a C-7a
7-Fluoro ~159 ~145 ~112 ~119 (d, ²J≈15) ~124 (d, ³J≈5) ~115 (d, ²J≈20) ~148 (d, ¹J≈250) ~123 ~140
6-Fluoro ~159 ~145 ~112 ~125 (d, ³J≈9) ~113 (d, ²J≈25) ~160 (d, ¹J≈245) ~108 (d, ²J≈25) ~123 ~150
5-Fluoro ~159 ~145 ~112 ~115 (d, ²J≈25) ~159 (d, ¹J≈240) ~114 (d, ²J≈25) ~125 (d, ³J≈10) ~118 ~155
4-Fluoro ~159 ~145 ~112 ~158 (d, ¹J≈255) ~115 (d, ²J≈20) ~125 (d, ³J≈8) ~118 (d, ²J≈15) ~115 ~156
Parent ~160 ~146 ~112 ~124 ~123 ~122 ~112 ~127 ~155

Note: Data is compiled and estimated. J values are approximate in Hz. 'd' denotes doublet. [2][3]

¹⁹F NMR Spectroscopy: The Direct Identifier

As a highly sensitive and 100% naturally abundant nucleus, ¹⁹F NMR is the most direct method for confirming the presence and electronic environment of the fluorine atom. [4][5]Each isomer will exhibit a single resonance at a unique chemical shift, providing an unambiguous diagnostic marker. The chemical shift is highly sensitive to the electronic environment, making it a powerful tool for distinguishing isomers. [6] Table 3: Predicted ¹⁹F NMR Chemical Shifts (Relative to CFCl₃, ppm)

Isomer Predicted Chemical Shift (δ) Rationale
Ethyl 4-Fluorobenzofuran-2-carboxylate -115 to -125 Fluorine is ortho to the electron-donating oxygen of the furan ring, leading to increased shielding.
Ethyl 5-Fluorobenzofuran-2-carboxylate -110 to -120 Standard aromatic fluorine environment, less influenced by the heterocyclic ring.
Ethyl 6-Fluorobenzofuran-2-carboxylate -105 to -115 Fluorine is para to the electron-donating furan oxygen, experiencing deshielding effects. [7]
Ethyl 7-Fluorobenzofuran-2-carboxylate -120 to -130 Fluorine is ortho to the C-7a bridgehead carbon and experiences a unique electronic environment. [8]

Note: These are predicted ranges based on general principles of ¹⁹F NMR spectroscopy for aromatic compounds. [9][10]Experimental verification is required.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While less definitive than NMR for isomer differentiation, IR and MS provide crucial confirmatory data.

  • IR Spectroscopy: All isomers will show characteristic absorptions for the ester C=O stretch (around 1720-1740 cm⁻¹) and the aromatic C=C and C-O-C stretches (1000-1300 cm⁻¹). [11][12]A C-F stretching band, typically strong, will be present in the 1200-1300 cm⁻¹ region, confirming the presence of fluorine. While the exact position may shift slightly between isomers, it is generally not sufficient for unambiguous assignment on its own. [13]

  • Mass Spectrometry: All isomers will have the same molecular weight (C₁₁H₉FO₃, MW ≈ 208.19 g/mol ) and will thus exhibit the same molecular ion peak (M⁺) in their mass spectra. [7]Fragmentation patterns, such as the loss of the ethoxy group (-•OCH₂CH₃) or the entire ester group, will also be similar. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. While some minor differences in fragment ion intensities might be observable, MS is primarily used to confirm the molecular formula rather than to distinguish these specific positional isomers.

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, the following standardized protocols should be followed.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrometer can be referenced internally.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire at least 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so typically only 16-64 scans are needed.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift axis using the internal standard. Integrate ¹H signals and measure coupling constants.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr plates.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands corresponding to the major functional groups.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500 using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Identify the m/z value of the molecular ion peak and compare it to the calculated exact mass of C₁₁H₉FO₃. Analyze any significant fragment ions.

Conclusion

The differentiation of ethyl fluorobenzofuran-2-carboxylate isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS serve to confirm the presence of key functional groups and the correct molecular formula, NMR spectroscopy stands as the definitive tool for isomer assignment. Specifically:

  • ¹H NMR provides unique coupling patterns for the aromatic protons due to H-F interactions.

  • ¹³C NMR reveals the position of the fluorine through large and diagnostic C-F coupling constants.

  • ¹⁹F NMR offers a single, characteristic chemical shift for each isomer, serving as a final, unambiguous confirmation.

By integrating the data from these techniques, researchers and drug development professionals can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific investigations.

References

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Ethyl 2-furoate (FDB029783). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Retrieved from [Link]

  • Figshare. (2017). Synthesis, crystal structure, and biological evaluation of ethyl 9-(2-fluorobenzyl)-1-phenyl-9 h-pyrido[3,4-b]indole-3-carboxylate as anticancer agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

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Safety Operating Guide

Ethyl 7-Fluorobenzofuran-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Ethyl 7-Fluorobenzofuran-2-carboxylate (CAS: 1207537-69-6).

This document is structured for researchers and drug development professionals, prioritizing operational safety, regulatory compliance, and the specific chemical behavior of fluorinated benzofuran scaffolds.[1]

PART 1: IMMEDIATE ACTION & SAFETY PROFILE

Emergency Response Card
Parameter Critical Information
Compound Ethyl 7-Fluorobenzofuran-2-carboxylate
CAS Number 1207537-69-6
Signal Word WARNING (Harmful / Irritant)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.[2][3][4] Category 4), Skin/Eye Irritation.[1][5][6]
Critical Distinction Do NOT confuse with Ethyl Fluoroacetate , which is fatal.[1] This benzofuran ester is a stable drug scaffold but requires strict halogenated waste protocols.
Spill Response Solid: Sweep avoiding dust. Liquid: Absorb with vermiculite/sand. Do NOT use water alone (lipophilic).
Fire Hazard Emits toxic Hydrogen Fluoride (HF) and Carbon Oxides upon combustion.

PART 2: TECHNICAL DISPOSAL PROTOCOLS

As a Senior Application Scientist, I emphasize that the disposal of fluorinated aromatics is not merely about "getting rid of it." It is about downstream impact management . The C-F bond is exceptionally stable; improper disposal (e.g., mixing with non-halogenated solvents for standard incineration) can lead to incomplete combustion or damage to incinerator scrubbers designed for non-halogenated streams.[1]

1. Waste Segregation Strategy (The "Why" and "How")

You must segregate this compound from general organic waste.

  • The Mechanism: Standard organic waste is often incinerated at temperatures sufficient for C-H and C-O bonds. Fluorinated compounds require higher temperatures and specific scrubbers to capture corrosive HF gas generated during thermal decomposition [1].

  • The Protocol:

    • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Halogenated Organic."

    • Liquid Waste (Solutions): If the compound is dissolved in solvents (e.g., DMSO, Methanol), the entire solution must be classified as Halogenated Solvent Waste , even if the solvent itself is non-halogenated.[1]

2. Containerization & Compatibility
  • Material: High-Density Polyethylene (HDPE) is the preferred material. It offers excellent resistance to esters and fluorinated aromatics. Glass is acceptable but poses a breakage risk.

  • Venting: Use vented caps if there is any risk of residual hydrolysis reagents (acids/bases) being present, which could generate gas.[1]

  • Prohibited Materials: Do not use metal containers (steel/aluminum) for long-term storage of wet waste, as potential hydrolysis to the free acid and HF could cause corrosion.[1]

3. Pre-Disposal Treatment (Bench-top)
  • Directive: Do NOT attempt bench-top chemical neutralization (e.g., strong acid/base hydrolysis) unless explicitly required by your specific internal safety committee.[1]

  • Reasoning: While hydrolysis can cleave the ester, the resulting 7-fluorobenzofuran-2-carboxylic acid and the fluoride moiety remain. You simply convert one hazardous solid into a hazardous liquid, increasing spill risk without reducing the fundamental disposal burden (halogen content) [2].[1]

PART 3: OPERATIONAL WORKFLOWS

Disposal Decision Matrix

The following diagram outlines the logical decision tree for disposing of Ethyl 7-Fluorobenzofuran-2-carboxylate.

DisposalWorkflow Start Waste Generation: Ethyl 7-Fluorobenzofuran-2-carboxylate PhaseCheck Determine Physical State Start->PhaseCheck Solid Solid / Pure Substance PhaseCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor PhaseCheck->Liquid Dissolved ContainerS Container: HDPE Wide-Mouth Jar Solid->ContainerS LabelS Labeling: 'Solid Hazardous Waste' Check: 'Halogenated' ContainerS->LabelS Storage Satellite Accumulation Area (Secondary Containment) LabelS->Storage SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv MergeLiq Classify Entire Stream as: HALOGENATED WASTE HaloSolv->MergeLiq NonHaloSolv->MergeLiq Cross-Contamination Rule ContainerL Container: HDPE Carboy / Safety Can MergeLiq->ContainerL ContainerL->Storage Disposal Professional Incineration (High Temp + Scrubber) Storage->Disposal

Caption: Operational decision tree for segregating fluorinated benzofuran waste streams.

PART 4: REGULATORY & QUANTITATIVE DATA

Regulatory Classification Codes

Proper coding ensures the waste contractor treats the material correctly.

Regulatory Body Code / Classification Notes
EPA (RCRA) Not Listed (P/U) This specific CAS is not P- or U-listed.
EPA Characteristic D001 (Ignitable)Only if in flammable solvent (Flash Point <60°C).
EPA Characteristic Toxic (Non-RCRA) Manage as "Hazardous Waste" due to halogen content.
Waste Stream Halogenated Organic Critical for incineration pricing and safety.
DOT Shipping UN 3077 (Likely)Environmentally Hazardous Substance, Solid, N.O.S.[1] (if >5kg) [3].
Spill Cleanup Protocol (Step-by-Step)
  • PPE Donning: Wear nitrile gloves (double gloving recommended for fluorinated organics), safety goggles, and a lab coat.[1] If powder is fine, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels (dampened with water) to prevent dust dispersal, then scoop.[1]

    • Liquid: Encircle with absorbent socks. Use vermiculite or polypropylene pads.

  • Cleaning:

    • Wipe the surface with Acetone or Ethanol (the compound is lipophilic and won't clean well with water alone).

    • Follow with a soap and water wash.[4][5][7][8]

  • Disposal of Debris: All contaminated wipes/pads go into the Solid Halogenated Waste container.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics - Halogenated Solvents (F-List). Available at: [Link]

  • Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories - Disposal Guidelines. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-Fluorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Ethyl 7-Fluorobenzofuran-2-carboxylate (CAS No. 1207537-69-6). As a compound frequently utilized in the synthesis of novel pharmaceutical agents, its safe management in the laboratory is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical hygiene and risk mitigation to ensure the well-being of researchers and the integrity of their work.

Hazard Assessment: Understanding the Risks

Ethyl 7-Fluorobenzofuran-2-carboxylate is classified with specific hazard statements that dictate the necessary protective measures. A thorough understanding of these risks is the first step in a robust safety protocol. The primary hazards are associated with irritation upon contact.[1]

Hazard ClassificationGHS CodeDescriptionImplication for PPE
Skin IrritationH315Causes skin irritation.Chemical-resistant gloves and a lab coat are mandatory to prevent direct contact.
Serious Eye IrritationH319Causes serious eye irritation.Chemical splash goggles are required at all times; a face shield is necessary for splash-prone procedures.
Respiratory IrritationH335May cause respiratory irritation.Work must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.
Signal Word -Warning -
Pictogram GHS07Exclamation Mark -

Data sourced from supplier Safety Data Sheets.[1]

The fluorinated nature of this benzofuran derivative also warrants caution. While stable, fluorinated organic compounds can pose unique hazards, and care should be taken to avoid conditions that could lead to decomposition, potentially releasing more hazardous substances.[2][3]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to contextualize its role within the hierarchy of safety controls. PPE is the final line of defense.

cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on personal protection.

For Ethyl 7-Fluorobenzofuran-2-carboxylate, the most critical engineering control is the mandatory use of a chemical fume hood to mitigate the respiratory irritation hazard (H335).[4][5]

Personal Protective Equipment (PPE) Protocol

The following PPE is required for all handling operations involving Ethyl 7-Fluorobenzofuran-2-carboxylate. Selection is based on a risk assessment of the specific procedures being performed.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is handled.[6] Standard safety glasses do not provide an adequate seal against splashes or vapors and are insufficient.[7]

  • High-Risk Operations: For procedures involving larger volumes (>50 mL), heating, or potential for splashing, a face shield must be worn in addition to chemical splash goggles.[8][9]

Hand Protection

To prevent skin irritation (H315), selecting the correct gloves is critical. As an ester, this compound requires specific glove materials for adequate protection. The choice depends on the type of contact.

Contact TypeRecommended Glove MaterialRationale & Guidance
Incidental Contact (e.g., handling sealed containers, minor transfers)Disposable Nitrile Gloves (min. 4 mil thickness)Provides sufficient protection against brief, accidental contact. Nitrile gloves should be inspected before use and changed immediately upon any sign of contamination.[7]
Extended Contact (e.g., weighing, dissolution, reaction workup)Butyl Rubber or Viton™ GlovesThese materials offer superior resistance to esters and aromatic compounds.[8][10] Butyl rubber, in particular, is recommended for protection against a wide variety of esters.[10] Always consult the glove manufacturer's specific chemical resistance data for breakthrough times.[11][12]

Procedure for Glove Use:

  • Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outside of the glove with bare skin.

  • Disposal: Dispose of used gloves in the designated solid chemical waste container. Do not reuse disposable gloves.

Body Protection
  • A flame-resistant (FR) lab coat or a standard cotton lab coat, fully buttoned with sleeves rolled down, is required. Synthetic fibers like polyester can melt and adhere to the skin in a fire and should be avoided.[6][8]

  • For large-scale operations, consider a chemically resistant apron worn over the lab coat.[13]

  • Full-length pants and closed-toe, closed-heel shoes are mandatory laboratory attire.[6]

Respiratory Protection

All work with Ethyl 7-Fluorobenzofuran-2-carboxylate must be performed inside a properly functioning and certified chemical fume hood. This engineering control is the primary method for preventing respiratory exposure.[4] If, under rare and specific circumstances (e.g., maintenance, large-scale spill), work outside a fume hood is unavoidable, a risk assessment must be performed, and a respirator program must be in place. This would typically require an air-purifying respirator with organic vapor cartridges.[4]

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood.

  • PPE Donning: Don all required PPE (lab coat, goggles, appropriate gloves) before approaching the chemical.

  • Weighing/Transfer: If the material is a solid, handle it carefully to avoid creating dust. If it is a liquid, conduct all transfers over a secondary containment tray within the fume hood.

  • Post-Handling: After the procedure is complete, securely cap the primary container. Wipe down the work surface with an appropriate solvent.

  • Doffing and Disposal: Remove gloves and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water.[14]

Spill Response

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the area. Ensure the fume hood sash is kept at the proper height.

  • Protect: If not already wearing them, don appropriate PPE, including butyl rubber gloves, goggles, and a lab coat.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

Disposal Plan
  • Chemical Waste: Unused or waste Ethyl 7-Fluorobenzofuran-2-carboxylate must be disposed of as hazardous chemical waste.[15] Collect it in a clearly labeled, sealed container. Do not pour it down the drain.[4][16]

  • Contaminated Materials: All disposable items that have come into direct contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.[4]

  • Consult Regulations: Arrange for waste disposal through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[15]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.

start Start: Handling Ethyl 7-Fluorobenzofuran-2-carboxylate fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop No scale Scale of Operation? fume_hood->scale Yes small_scale Small Scale (<1g or <10mL) Routine Transfer scale->small_scale Small large_scale Large Scale (>1g or >10mL) OR Splash/Aerosol Risk scale->large_scale Large / High Risk ppe_small Minimum PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves (Incidental) - Butyl/Viton Gloves (Extended) small_scale->ppe_small ppe_large Enhanced PPE: - Face Shield + Goggles - Chemically Resistant Apron - Butyl/Viton Gloves large_scale->ppe_large

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

By adhering to these protocols, researchers can confidently and safely handle Ethyl 7-Fluorobenzofuran-2-carboxylate, ensuring both personal safety and the advancement of scientific discovery.

References

  • University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures (SOP). Available at: [Link]

  • MSDS of ethyl benzofuran-2-carboxylate. Safety, Handling, and Disposal Information. Available at: [Link]

  • Farnell. Material Safety Data Sheet - Eco-Freezer. Available at: [Link]

  • Ye, Y., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 378(6622), 885-891. Available at: [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. Available at: [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Available at: [Link]

  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Available at: [Link]

  • Hone, C. A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-41. Available at: [Link]

  • European Industrial Gases Association (EIGA). Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. Available at: [Link]

  • Purdue University Department of Chemistry. Fluorine Safety. Available at: [Link]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

  • University of Missouri Environmental Health and Safety. OSHA Glove Selection Chart. Available at: [Link]

  • BINGOLD. Chemical resistance list - disposable gloves. Available at: [Link]

  • Medicom. Chemical Resistance Reference Chart. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of 2,3-Benzofuran. Available at: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]

  • University of California, Berkeley. Chemical Resistance of Gloves – Quick guide. Available at: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • University of Alabama in Huntsville. Chemical Waste Name or Mixtures. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.